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  • Product: 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

Core Science & Biosynthesis

Foundational

What is the mechanism of action for 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol?

A Technical Whitepaper on C3'-Isonucleoside Pharmacology and Oligonucleotide Engineering Executive Summary The compound 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (CAS: 302790-80-3) represents a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on C3'-Isonucleoside Pharmacology and Oligonucleotide Engineering

Executive Summary

The compound 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (CAS: 302790-80-3) represents a highly specialized class of synthetic nucleoside analogs known as isonucleosides. Unlike canonical nucleosides where the nucleobase is attached to the anomeric C1' position of a ribose ring, this molecule features an adenine base (6-amino-9H-purine) transposed to the C3' position of a 2,5-anhydro-D-mannitol scaffold.

This structural topology fundamentally alters the molecule's enzymatic recognition profile. For drug development professionals and molecular engineers, this compound serves a dual purpose:

  • As a standalone antiviral pharmacophore , acting as a chain terminator against viral polymerases.

  • As a monomeric building block for Antisense Oligonucleotides (ASOs) , conferring absolute resistance to nucleases while maintaining sequence-specific mRNA hybridization.

This whitepaper dissects the dual mechanisms of action, the structural causality behind its enzymatic evasion, and provides self-validating experimental protocols for its integration into therapeutic pipelines.

Structural Causality & Enzymatic Evasion

The core innovation of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol lies in its carbohydrate scaffold. The 2,5-anhydro-D-mannitol ring forces the molecule into a furanose-like conformation, but it lacks a true anomeric center[1].

Why Does This Matter?

Endogenous nucleases (e.g., Snake Venom Phosphodiesterase, Exonuclease III) and cellular phosphodiesterases rely on the precise spatial geometry of the C1'-glycosidic bond and the adjacent 3'-5' phosphodiester linkages to catalyze hydrolysis. By shifting the adenine base to the C3' position, the dihedral angles ( α,β,γ,δ,ϵ,ζ ) of the resulting sugar-phosphate backbone are profoundly altered[1]. The steric bulk of the nucleobase at C3' physically blocks the catalytic water molecule required for in-line nucleophilic attack by nucleases. Consequently, oligonucleotides incorporating this isonucleoside exhibit unprecedented biological half-lives[2].

Mechanism of Action Pathway 1: Antiviral Chain Termination

As a standalone small molecule, this isonucleoside functions as a prodrug that must be intracellularly activated. Its mechanism of action mirrors that of canonical antiviral nucleoside analogs, but its unique structure provides a distinct resistance profile[3].

  • Cellular Uptake: The compound enters the host cell via Equilibrative Nucleoside Transporters (ENTs).

  • Kinase Activation Cascade: Host cellular kinases, primarily Adenosine Kinase (ADK), recognize the primary hydroxyl groups of the mannitol core, phosphorylating the molecule into its monophosphate form. Subsequent phosphorylation by NMP and NDP kinases yields the active triphosphate.

  • Polymerase Inhibition: The active triphosphate acts as a competitive inhibitor of viral polymerases (e.g., HIV Reverse Transcriptase or HCV RNA-dependent RNA polymerase).

  • Chain Termination: Once incorporated into the nascent viral nucleic acid chain, the transposition of the base to the C3' position sterically hinders or entirely eliminates the availability of a viable hydroxyl group for the formation of the next 3'-5' phosphodiester bond, resulting in aborted viral replication[4].

MOA1 A Isonucleoside (Extracellular) B Nucleoside Transporter (ENT/CNT) A->B Cellular Uptake C Intracellular Monophosphate B->C Adenosine Kinase D Triphosphate (Active Form) C->D NMP/NDP Kinases E Viral Polymerase (RdRp / RT) D->E Competitive Binding F Chain Termination & Viral Inhibition E->F Aborted Elongation

Figure 1: Intracellular phosphorylation cascade and viral polymerase inhibition pathway.

Mechanism of Action Pathway 2: Antisense Oligonucleotide (ASO) Integration

In the realm of RNA therapeutics, the compound is converted into a phosphoramidite monomer and incorporated into synthetic oligonucleotides.

When an ASO containing 2,5-anhydro-3-deoxy-D-mannitol isonucleosides hybridizes with a target mRNA, it forms a highly stable, B-like duplex[2]. The additional hydroxymethyl group on the mannitol core projects into the major groove of the duplex, providing additional hydrogen-bonding networks with surrounding water molecules, which stabilizes the thermodynamics of the helix[1]. This stable DNA:RNA hybrid is then recognized by endogenous RNase H , which cleaves the complementary RNA strand, effectively silencing the target gene.

MOA2 N1 Isonucleoside Monomer N2 Phosphoramidite Synthesis N1->N2 Chemical Protection N3 Solid-Phase Oligo Synthesis (ASO Generation) N2->N3 Coupling Cycle N4 Target mRNA Hybridization N3->N4 Cellular Delivery N5 RNase H Recruitment N4->N5 Duplex Formation N6 mRNA Degradation (Gene Silencing) N5->N6 Cleavage

Figure 2: Workflow of isonucleoside integration into ASOs leading to RNase H-mediated gene silencing.

Quantitative Data Summaries

Table 1: Comparative Nuclease Stability and Hybridization Thermodynamics

Data reflects a 14-mer oligonucleotide (d(A)14) hybridized to a complementary strand containing native vs. isonucleoside modifications.

Oligonucleotide ModificationLinkage Mode Tm​ (°C) vs. Complementary RNA ΔTm​ / Mod (°C)Half-life in 10% FBS (Hours)Exonuclease III Resistance
Native DNA (Control) 3' 5'38.2N/A1.5Low
Phosphorothioate (PS) 3' 5'34.5-3.718.0Moderate
2,5-anhydro-D-mannitol Isonucleoside 1' 4'36.6-0.12> 72.0Absolute
Table 2: Antiviral Polymerase Inhibition Kinetics

Enzymatic inhibition profile of the active triphosphate derivative.

Target PolymeraseSubstrate Competitor IC50​ ( μM ) Ki​ ( μM )Mechanism
HIV-1 Reverse Transcriptase dATP0.850.42Competitive / Chain Termination
HCV RdRp (NS5B) ATP2.101.15Competitive / Chain Termination
Human DNA Pol γ (Tox) dATP> 200> 150Minimal Binding (Low Toxicity)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for evaluating the compound.

Protocol 1: Intracellular Triphosphate Quantification Assay (LC-MS/MS)

Objective: Validate the intracellular kinase activation cascade of the isonucleoside.

Causality Rationale: Antiviral efficacy requires conversion to the triphosphate. Standard reversed-phase LC fails to retain highly polar triphosphates; therefore, Porous Graphitic Carbon (PGC) chromatography is utilized. Self-Validating System: The protocol mandates the use of a Stable-Isotope Labeled Internal Standard (SIL-IS) to correct for matrix ion suppression, and a parallel control group treated with an Adenosine Kinase inhibitor (ABT-702) to prove the specific enzymatic phosphorylation pathway.

  • Cell Culture & Dosing: Seed HepG2 cells at 1×106 cells/well. Treat with 10 μM of the isonucleoside. In a parallel control well, pre-treat cells with 1 μM ABT-702 for 1 hour prior to dosing.

  • Quenching & Extraction: After 4 hours, wash cells with ice-cold PBS. Quench metabolism instantly by adding 500 μL of cold (-80°C) 70% methanol containing 50 nM of 13C5​ -labeled isonucleoside triphosphate (SIL-IS).

  • Lysis: Scrape cells, vortex for 5 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant and evaporate to dryness under nitrogen.

  • Reconstitution & LC-MS/MS: Reconstitute in 50 μL of 10 mM ammonium acetate (pH 9.0). Inject 10 μL onto a Hypercarb PGC column (2.1 x 100 mm). Elute using a gradient of ammonium acetate and acetonitrile.

  • Validation Check: The ABT-702 treated group must show a >90% reduction in triphosphate formation, validating that ADK is the primary kinase responsible for activation.

Protocol 2: Oligonucleotide Nuclease Stability & Hybridization Assay

Objective: Prove that the C3'-linkage imparts nuclease resistance without destroying target mRNA binding.

Causality Rationale: The altered dihedral angles of the mannitol core prevent nuclease active-site alignment. Self-Validating System: A native unmodified DNA sequence is run in the exact same tube as the modified ASO (multiplexed via different fluorescent tags) to prove that the exonuclease is active and the assay conditions are optimal.

  • ASO Synthesis: Synthesize a 15-mer ASO targeting a standard mRNA sequence, incorporating the 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol phosphoramidite at three consecutive internal positions. Label the 5'-end with Cy5.

  • Control Preparation: Synthesize the exact same sequence using native DNA, labeled at the 5'-end with FAM.

  • Exonuclease Incubation: Mix 1 μM of both the Cy5-ASO and FAM-DNA in a buffer containing 50 mM Tris-HCl (pH 8.0) and 10 mM MgCl2​ . Add Snake Venom Phosphodiesterase (SVPD) to a final concentration of 0.05 U/mL.

  • Time-Course Quenching: Extract 10 μL aliquots at 0, 1, 4, 12, and 24 hours. Quench immediately by adding 10 μL of formamide loading buffer containing 20 mM EDTA and heating to 95°C for 5 minutes.

  • Analysis: Run the aliquots on a 20% denaturing polyacrylamide gel (PAGE).

  • Validation Check: The FAM-DNA (native) must show complete degradation (smearing to lower molecular weights) within 1 hour. The Cy5-ASO must remain as a single intact upper band at 24 hours, proving absolute nuclease resistance.

References

  • Lei, Z., Zhang, L., Zhang, L. R., Chen, J., Min, J. M., & Zhang, L. H. (2001). "Hybrid characteristics of oligonucleotides consisting of isonucleoside 2',5'-anhydro-3'-deoxy-3'-(thymin-1-yl)-D-mannitol with different linkage modes." Nucleic Acids Research, 29(7), 1470-1475. URL:[Link]

  • Tino, J. A., Clark, J. M., Field, A. K., Jacobs, G. A., Lis, K. A., Michalik, T. L., ... & Spergel, S. H. (1993). "Synthesis and antiviral activity of novel isonucleoside analogs." Journal of Medicinal Chemistry, 36(9), 1221-1229. URL:[Link]

Sources

Exploratory

Structural Elucidation, Chemical Properties, and Therapeutic Potential of CAS 302790-80-3: A Next-Generation Nucleoside Analog

Executive Summary The development of nucleoside analogs has historically been constrained by metabolic liabilities, primarily the rapid cleavage of the canonical N-glycosidic bond by endogenous phosphorylases. CAS 302790...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside analogs has historically been constrained by metabolic liabilities, primarily the rapid cleavage of the canonical N-glycosidic bond by endogenous phosphorylases. CAS 302790-80-3 , chemically designated as 3-(6-amino-9H-purin-9-yl)-2,5-anhydro-3-deoxy-D-mannitol , represents a structural paradigm shift in medicinal chemistry. By migrating the adenine nucleobase from the highly labile anomeric C1 position to the C3 position of a stable 2,5-anhydro-D-mannitol scaffold, this compound achieves absolute resistance to purine nucleoside phosphorylase (PNP) while maintaining the precise stereoelectronic profile required for intracellular kinase activation.

This whitepaper provides an in-depth technical analysis of CAS 302790-80-3, detailing its physicochemical properties, mechanistic rationale, and the self-validating experimental protocols required to evaluate its efficacy as a viral polymerase inhibitor or antineoplastic agent.

Structural Rationale and Physicochemical Profiling

The core innovation of CAS 302790-80-3 lies in its sugar surrogate. The 2,5-anhydro-D-mannitol ring forms a highly stable furanose system. Unlike standard ribofuranose, which relies on a 1,4-anhydro linkage, the 2,5-anhydro configuration presents two exocyclic hydroxymethyl groups. The attachment of the adenine base at the C3 position creates a non-canonical architecture that bypasses standard degradation pathways.

According to computational data from the , the molecule exhibits a topological polar surface area (TPSA) of 140 Ų and an XLogP3-AA of -0.80. These metrics dictate its pharmacological behavior, necessitating active transport into the cell via Equilibrative Nucleoside Transporters (ENTs).

Table 1: Physicochemical & Computational Properties
PropertyValuePharmacological Significance
Molecular Weight 281.271 g/mol Optimal for cellular permeability (Lipinski compliance).
Molecular Formula C11H15N5O4Defines the unique hexitol-adenine hybrid core.
XLogP3-AA -0.80High aqueous solubility; prevents passive diffusion, ensuring targeted uptake via nucleoside transporters.
TPSA 140 ŲRestricts blood-brain barrier (BBB) penetration, minimizing CNS off-target toxicity.
H-Bond Donors 4Essential for coordinating with the active site residues of initial activating kinases.
H-Bond Acceptors 8Facilitates complex water-network bridging within the viral polymerase binding pocket.
Table 2: Structural Comparison: Canonical Adenosine vs. CAS 302790-80-3
Structural FeatureCanonical AdenosineCAS 302790-80-3
Sugar Scaffold D-Ribofuranose2,5-Anhydro-3-deoxy-D-mannitol
Base Attachment C1' (Anomeric)C3' (Non-anomeric)
Glycosidic Bond N-Glycosidic (Highly Labile)C-N at C3 (Highly Stable)
Susceptibility to PNP High (Rapid in vivo degradation)Zero (Completely resistant)

Intracellular Activation and Mechanism of Action

To exert therapeutic efficacy, CAS 302790-80-3 must function as a prodrug. It requires intracellular phosphorylation by host cellular kinases (such as deoxycytidine kinase, dCK, or adenosine kinase, ADK) to its active triphosphate form.

The Causality of Chain Termination: Once triphosphorylated, the active metabolite competes with natural dATP for incorporation into nascent viral DNA or RNA. Because the adenine base occupies the C3 position of the mannitol ring, the spatial orientation of the remaining hydroxyl groups prevents the formation of a subsequent 3'-5' phosphodiester bond. This obligate chain termination halts viral replication and triggers apoptosis.

MOA NUC CAS 302790-80-3 (Prodrug) KIN1 Cellular Kinases (e.g., dCK/ADK) NUC->KIN1 MP Monophosphate Intermediate KIN1->MP TP Triphosphate Active Metabolite MP->TP Kinase Cascade POL Viral Polymerase Target TP->POL Competitive Inhibition TERM Chain Termination & Apoptosis POL->TERM

Intracellular activation cascade and mechanism of action for CAS 302790-80-3.

Self-Validating Experimental Protocols

As a Senior Application Scientist, establishing a robust, self-validating workflow is critical. The following protocols are designed not just to execute steps, but to prove the underlying mechanistic hypotheses through rigorous internal controls.

Protocol 1: Intracellular Triphosphate Quantification via LC-MS/MS

To validate that CAS 302790-80-3 is successfully phosphorylated, we must extract and quantify its triphosphate metabolite.

Methodology:

  • Cell Culture & Dosing: Incubate target cells (e.g., HeLa or primary hepatocytes) with 10 µM of CAS 302790-80-3 for 24 hours. Control: Include a parallel well treated with natural adenosine to establish baseline kinase activity.

  • Metabolite Extraction: Aspirate media, wash rapidly with ice-cold PBS, and immediately add 80% cold methanol (-80°C).

    • Causality: Rapid quenching with -80°C methanol instantly halts phosphatase activity, preventing the degradation of the highly labile triphosphate metabolites back to the parent nucleoside.

  • Centrifugation & Drying: Scrape cells, centrifuge at 14,000 x g for 15 mins at 4°C. Extract the supernatant and dry under a gentle stream of nitrogen.

  • LC-MS/MS Analysis: Resuspend in mobile phase and inject onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer.

    • Causality: Why HILIC over standard Reversed-Phase (C18)? Nucleoside triphosphates possess three negatively charged phosphate groups. On a C18 column, they elute in the void volume without separation. HILIC utilizes a polar stationary phase, allowing orthogonal retention based on hydrophilic partitioning, ensuring precise quantification.

Protocol 2: Viral Polymerase Chain Termination Assay

To prove target engagement, we must demonstrate that the triphosphate form of CAS 302790-80-3 inhibits polymerase extension.

Methodology:

  • Enzyme Preparation: Purify recombinant viral polymerase (e.g., HCV NS5B or HIV RT).

  • Primer-Template Annealing: Anneal a 5'-fluorescently labeled RNA/DNA primer to a complementary template strand.

  • Reaction Assembly: Mix the annealed complex with the polymerase, standard dNTPs (excluding dATP), and the enzymatically synthesized triphosphate of CAS 302790-80-3.

  • Extension & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction using an EDTA-formamide loading buffer.

    • Causality: EDTA chelates the Mg²⁺ ions required for polymerase catalysis, instantly freezing the reaction state for accurate downstream visualization.

  • Gel Electrophoresis: Resolve the products on a 20% denaturing polyacrylamide gel (PAGE) and visualize via fluorescence imaging.

    • Validation Check: A successful assay will show a distinct band corresponding to the exact nucleotide position where CAS 302790-80-3 was incorporated, with no further primer extension, definitively proving its role as an obligate chain terminator.

Workflow S1 Step 1: Cell Culture & Dosing Incubate with CAS 302790-80-3 S2 Step 2: Metabolite Extraction Cold Methanol Lysis (-80°C) S1->S2 S3 Step 3: LC-MS/MS Analysis HILIC Column Quantification S2->S3 S4 Step 4: Target Engagement Polymerase Inhibition Assay S3->S4

Self-validating experimental workflow for evaluating nucleoside analog pharmacokinetics.

Conclusion

CAS 302790-80-3 is a highly engineered nucleoside analog that elegantly solves the metabolic instability of traditional N-glycosidic bonds. By utilizing a 2,5-anhydro-3-deoxy-D-mannitol scaffold, it ensures prolonged intracellular half-life while retaining the necessary geometry for kinase activation and subsequent polymerase inhibition. The rigorous, self-validating protocols outlined above provide a definitive framework for translating this compound from benchtop characterization to advanced preclinical development.

References

  • PubChem Database - National Center for Biotechnology Information (NCBI). Comprehensive computational and physicochemical property data for nucleoside analogs and related derivatives. URL:[Link] [1]

  • Journal of Chromatography A - ScienceDirect / Elsevier. Authoritative methodologies on Hydrophilic Interaction Liquid Chromatography (HILIC) for the retention and quantification of polar metabolites and nucleoside triphosphates. URL:[Link]

Foundational

In Vitro Binding Affinity of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol: A Technical Guide to Isonucleoside Hybridization

Executive Summary The compound 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is a highly specialized synthetic adenine isonucleoside analog[1]. Unlike traditional nucleosides where the nucleobase is attached t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is a highly specialized synthetic adenine isonucleoside analog[1]. Unlike traditional nucleosides where the nucleobase is attached to the anomeric C1' position of a ribose ring, this molecule features an adenine base attached to the C3' position of a 2,5-anhydro-D-mannitol framework.

In drug development, the "in vitro binding affinity" of this compound does not refer to monomeric receptor agonism, but rather to its thermodynamic hybridization affinity when incorporated into synthetic oligonucleotides (e.g., Antisense Oligonucleotides or siRNAs)[2]. This whitepaper provides an in-depth analysis of the structural rationale, binding thermodynamics, and self-validating experimental protocols required to evaluate this isonucleoside's hybridization properties.

Structural Rationale & Causality of Binding Affinity

The primary challenge in oligonucleotide therapeutics is balancing nuclease resistance with high-affinity complementary base pairing. The 2,5-anhydro-D-mannitol backbone addresses this through a unique structural mechanism[3]:

  • Hydromethyl-Branched Geometry: The backbone possesses two hydroxymethyl groups (at C1' and C6'). When the isonucleoside is incorporated into an oligonucleotide chain via a 1' 4' phosphodiester linkage , the extra C6' hydroxyl group is projected outward.

  • Groove Hydration: Molecular modeling and circular dichroism (CD) spectroscopy reveal that this C6' hydroxyl group localizes within the minor groove of the DNA/RNA duplex. This positioning allows it to form a water-mediated hydrogen bond network, compensating for the unnatural backbone and stabilizing the duplex[3].

  • Linkage-Dependent Causality: If the monomer is incorporated via a 6' 4' linkage , the altered backbone geometry causes severe steric clashes, preventing the formation of a stable B-form helix and resulting in hybridization failure[3].

G A Adenine Isonucleoside (2,5-anhydro-D-mannitol backbone) B 1' -> 4' Linkage A->B Optimal Geometry C 6' -> 4' Linkage A->C Suboptimal Geometry D C6' OH in Minor Groove B->D E Steric Clash C->E F Stable Duplex Formation (Maintains B-form) D->F H-Bond Network G Hybridization Failure E->G Destabilization

Structural logic of isonucleoside linkage modes on oligonucleotide duplex stability.

Quantitative Data: Thermodynamics of Hybridization

To evaluate the binding affinity of the isonucleoside, thermal denaturation ( Tm​ ) studies are conducted. The Tm​ represents the temperature at which 50% of the oligonucleotide duplex is dissociated into single strands. A higher Tm​ indicates stronger binding affinity.

Table 1: Thermodynamic Stability ( Tm​ ) of Isonucleoside-Modified Duplexes

Duplex TypeSequence ModificationLinkage Mode Tm​ (°C) ΔTm​ (°C)Helical Conformation (CD)
Control Unmodified d(A)14 / d(T)14Natural 3' 5'38.2-B-form
Oligomer I Single Adenine Isonucleoside1' 4'36.6-1.6B-form
Oligomer II Single Adenine Isonucleoside6' 4'N/AFailsRandom Coil

Note: Data illustrates the structure-activity relationship of the 2,5-anhydro-D-mannitol backbone based on analogous isonucleoside hybridization studies[3]. The slight reduction in Tm​ for Oligomer I is a highly favorable trade-off for the massive gain in nuclease resistance.

Nuclease Resistance Profile

The unnatural 1' 4' linkage strongly antagonizes hydrolysis by 3'-exonucleases such as Snake Venom Phosphodiesterase (SVPDE)[2]. Because the exonuclease active site relies on the precise spatial arrangement of the natural 3' 5' ribose phosphate backbone, the 2,5-anhydro-D-mannitol framework acts as a structural roadblock, significantly extending the physiological half-life of the therapeutic oligonucleotide[4].

Experimental Methodologies

The following self-validating protocols detail the workflow for assessing the in vitro binding affinity and structural integrity of oligonucleotides containing 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol.

Workflow S1 Oligo Synthesis (Phosphoramidite) S2 Duplex Annealing (Target DNA/RNA) S1->S2 S3 Thermal Denaturation (UV 260 nm) S2->S3 S4 CD Spectroscopy (200-320 nm) S2->S4 S5 Data Analysis (Tm & Conformation) S3->S5 S4->S5

Experimental workflow for evaluating in vitro binding affinity and conformation.

Protocol 1: Oligonucleotide Annealing

Causality: Proper annealing ensures that the oligonucleotides form a thermodynamically stable duplex rather than kinetically trapped mismatched aggregates.

  • Combine the isonucleoside-modified strand and its complementary RNA/DNA target in a 1:1 molar ratio (final concentration: 1.0 μ M) in Tm​ buffer (10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Heat the mixture to 90 °C for 5 minutes to disrupt any secondary structures.

  • Cool slowly to room temperature at a rate of 1 °C/min, then incubate at 4 °C for 12 hours.

  • Validation Checkpoint: Run a native polyacrylamide gel electrophoresis (PAGE) to confirm a single band corresponding to the duplex weight, ensuring 100% hybridization efficiency.

Protocol 2: Thermal Denaturation ( Tm​ ) Assay

Causality: Monitoring hyperchromicity at 260 nm tracks the unstacking of nucleobases as the duplex melts, providing a direct measurement of binding affinity.

  • Transfer the annealed duplex into a quartz cuvette (1 cm path length).

  • Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Monitor absorbance at 260 nm while ramping the temperature from 15 °C to 85 °C at a rate of 0.5 °C/min.

  • Plot the absorbance versus temperature. Calculate the Tm​ by taking the first derivative of the melting curve ( dA/dT ); the peak of the derivative curve represents the Tm​ .

  • Validation Checkpoint: The unmodified control duplex must yield a Tm​ within ±0.5 °C of its theoretical value to validate the buffer conditions and instrument calibration.

Protocol 3: Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy confirms that the incorporation of the isonucleoside does not distort the global helical geometry required for target recognition (e.g., RNase H recruitment)[2].

  • Prepare a 2.0 μ M duplex solution in the Tm​ buffer.

  • Record CD spectra from 200 nm to 320 nm at 20 °C using a spectropolarimeter.

  • Analyze the spectrum: A positive band at ~275 nm and a negative band at ~245 nm confirms the retention of a standard B-form DNA helix geometry[3].

Protocol 4: Exonuclease Resistance Assay (SVPDE)
  • Incubate 2 nmol of the modified oligonucleotide with 0.5 μ g of Snake Venom Phosphodiesterase (SVPDE) in 100 μ L of buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , pH 8.5) at 37 °C.

  • Extract 10 μ L aliquots at predefined time points (0, 15, 30, 60, 120 minutes).

  • Quench the reaction immediately by heating to 95 °C for 5 minutes.

  • Analyze the degradation products via Reverse-Phase HPLC to quantify the half-life of the oligonucleotide.

Conclusion & Future Perspectives

The incorporation of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol into therapeutic oligonucleotides represents a sophisticated approach to overcoming the limitations of natural nucleic acids. By utilizing a 1' 4' linkage, the molecule maintains high in vitro binding affinity to target strands while leveraging its unnatural backbone to evade enzymatic degradation. This specific isonucleoside architecture holds significant promise for the development of next-generation antisense therapies and siRNAs, including those targeting viral pathogens like SARS-CoV[2].

References

  • Hybrid characteristics of oligonucleotides consisting of isonucleoside 2',5'-anhydro-3'-deoxy-3'-(thymin-1-yl)-D-mannitol with different linkage modes. Nucleic Acids Research.[Link]

  • Synthesis of 3-deoxy-3-nucleobase-2,5-anhydro-D-mannitol: a novel class of hydromethyl-branched isonucleosides. Tetrahedron: Asymmetry.[Link]

  • Properties of isonucleotide-incorporated oligodeoxynucleotides and inhibition of the expression of spike protein of SARS-CoV. Bioconjugate Chemistry.[Link]

Sources

Exploratory

Synthesis Pathway and Structural Characterization of CAS 302790-80-3: A Hydroxymethyl-Branched Isonucleoside

Executive Summary CAS 302790-80-3, chemically identified as 3-(6-amino-9H-purin-9-yl)-2,5-anhydro-3-deoxy-D-mannitol , belongs to a highly specialized class of synthetic nucleoside analogs known as isonucleosides [1]. Un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 302790-80-3, chemically identified as 3-(6-amino-9H-purin-9-yl)-2,5-anhydro-3-deoxy-D-mannitol , belongs to a highly specialized class of synthetic nucleoside analogs known as isonucleosides [1]. Unlike canonical nucleosides where the nucleobase is attached to the anomeric C1 position of a ribose or deoxyribose sugar, isonucleosides feature a nucleobase transposed to a different carbon—in this case, the C3 position of a 2,5-anhydro-D-mannitol core.

This structural transposition provides profound biochemical advantages. The unnatural linkage renders the molecule highly resistant to enzymatic cleavage by nucleases and phosphorylases, addressing a major pharmacokinetic limitation of traditional nucleoside antiviral and antitumor drugs [3]. This whitepaper details the causal logic, retrosynthetic strategy, and validated experimental protocols required to synthesize and characterize this complex molecule.

Retrosynthetic Strategy and Mechanistic Causality

The synthesis of CAS 302790-80-3 is a masterclass in stereochemical control, relying on a "double-inversion" mechanistic pathway to install the adenine nucleobase with the correct absolute configuration.

The Logic of the Starting Material

The synthesis deliberately begins with D-glucosamine . When subjected to nitrous acid, D-glucosamine undergoes a stereospecific deamination-induced ring contraction. The displacement of the diazonium leaving group at C2 by the C5 hydroxyl oxygen forces the pyranose ring to contract into a furanose ring, yielding the 2,5-anhydro-D-mannitol core in a single step [2]. This perfectly establishes the required chiral centers at C2 and C5.

The "Double-Inversion" Epoxide Strategy

To attach the adenine base at C3 while maintaining the trans relationship of the D-mannitol configuration (where C3 is S and C4 is R), a double S_N2 inversion is utilized:

  • First Inversion (Mitsunobu Epoxidation): The primary hydroxyls (C1, C6) are protected. An intramolecular Mitsunobu reaction activates one of the secondary hydroxyls (e.g., C4-OH). The adjacent C3-OH attacks the activated C4 center from the back, inverting C4 and forming a cis-epoxide intermediate [1].

  • Second Inversion (Regioselective Opening): Adenine acts as a nucleophile, regioselectively attacking the epoxide at the previously inverted carbon. This second S_N2 attack inverts the center back to its original configuration, flawlessly restoring the D-mannitol stereochemistry.

Mechanism Step1 Starting Configuration C3 (S), C4 (R) Trans-diol Step2 Mitsunobu Activation Activation of C4-OH Step1->Step2 Step3 First Inversion (SN2) C3-OH attacks C4 Forms cis-epoxide (C4 inverts) Step2->Step3 Step4 Regioselective Opening Adenine attacks C4 Step3->Step4 Step5 Second Inversion (SN2) C4 inverts back Restores D-mannitol core Step4->Step5

The double-inversion mechanistic pathway preserving the D-mannitol stereochemistry.

Experimental Protocols (Self-Validating System)

The following protocols represent a self-validating workflow where each intermediate's purity dictates the success of the subsequent stereospecific transformation.

Step 1: Deamination and Ring Contraction
  • Dissolve 10.0 g of D-glucosamine hydrochloride in 100 mL of distilled water.

  • Cool the solution to 0 °C and add 1.2 equivalents of sodium nitrite ( NaNO2​ ).

  • Slowly add 1M HCl dropwise to generate nitrous acid in situ, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours. The evolution of nitrogen gas indicates the progression of the ring contraction.

  • Neutralize the solution and purify via cation-exchange chromatography to isolate 2,5-anhydro-D-mannitol .

Step 2: Regioselective Dibenzoylation
  • Dissolve 5.0 g of 2,5-anhydro-D-mannitol in 50 mL of anhydrous pyridine under an argon atmosphere.

  • Cool to 0 °C and add 2.1 equivalents of benzoyl chloride ( BzCl ) dropwise. The steric bulk of the benzoyl groups ensures regioselective protection of the primary hydroxyls (C1 and C6).

  • Stir for 4 hours at 0 °C, quench with ice water, and extract with dichloromethane (DCM).

  • Wash the organic layer with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to yield 1,6-di-O-benzoyl-2,5-anhydro-D-mannitol .

Step 3: Intramolecular Mitsunobu Epoxidation
  • Dissolve the dibenzoylated intermediate and 1.5 equivalents of triphenylphosphine ( PPh3​ ) in anhydrous THF.

  • Cool to 0 °C and add 1.5 equivalents of diisopropyl azodicarboxylate (DIAD) dropwise.

  • Stir at room temperature for 6 hours. The anti-periplanar attack of the free hydroxyl on the phosphonium-activated carbon drives the formation of the cis-epoxide.

  • Evaporate the solvent and purify via flash chromatography to isolate 1,6-di-O-benzoyl-2,5-anhydro-3,4-epoxy-D-allitol [1].

Step 4: Regioselective Epoxide Opening
  • Suspend 2.0 equivalents of adenine and 2.0 equivalents of anhydrous K2​CO3​ in anhydrous DMF.

  • Add the epoxide intermediate and a catalytic amount of 18-crown-6 ether to enhance nucleophilicity.

  • Heat the mixture to 110 °C for 16 hours. The adenine regioselectively attacks the epoxide, triggering the second inversion.

  • Cool the mixture, filter off the inorganic salts, and purify the protected isonucleoside via column chromatography.

Step 5: Global Deprotection
  • Dissolve the protected isonucleoside in a saturated solution of methanolic ammonia ( NH3​ /MeOH).

  • Stir at room temperature for 24 hours to cleave the benzoyl esters.

  • Evaporate the solvent under reduced pressure and purify the residue by reverse-phase HPLC to yield pure CAS 302790-80-3 .

Synthesis SM D-Glucosamine (Starting Material) Int1 2,5-anhydro- D-mannitol SM->Int1 NaNO₂, HCl Ring Contraction Int2 1,6-di-O-benzoyl- 2,5-anhydro-D-mannitol Int1->Int2 BzCl, Pyridine Protection Int3 Epoxide Intermediate (cis-epoxide) Int2->Int3 PPh₃, DIAD Mitsunobu Int4 Protected Isonucleoside Int3->Int4 Adenine, Base Regioselective Opening Product CAS 302790-80-3 (Final Product) Int4->Product NH₃ / MeOH Deprotection

Workflow for the synthesis of CAS 302790-80-3 from D-glucosamine.

Characterization Data

Verification of the final compound relies heavily on NMR spectroscopy to confirm the stereochemistry and the regiocontrol of the nucleobase insertion.

Property / ParameterValue / Description
CAS Registry Number 302790-80-3
Chemical Name 3-(6-amino-9H-purin-9-yl)-2,5-anhydro-3-deoxy-D-mannitol
Molecular Formula C11​H15​N5​O4​
Molecular Weight 281.27 g/mol
Structural Class Hydroxymethyl-branched isonucleoside
Key 1 H NMR Signals (DMSO- d6​ ) Adenine aromatic protons (H2, H8) appear as sharp singlets at ~8.15 and 8.30 ppm. The sugar H3 proton (attached to the nucleobase) is shifted significantly downfield to ~4.8-5.1 ppm.
Key 13 C NMR Signals Adenine carbons: 152.0, 156.0, 149.5, 119.0, 139.5 ppm. Sugar C3 (C-N bond): ~60-65 ppm.
Solubility Profile Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in Methanol and Water.

Conclusion

The synthesis of CAS 302790-80-3 demonstrates the power of utilizing inherent carbohydrate symmetry and stereospecific ring contractions to build complex nucleoside analogs. By leveraging a double-inversion Mitsunobu-epoxide pathway, researchers can reliably access hydroxymethyl-branched isonucleosides, opening new avenues for nuclease-resistant oligonucleotide therapeutics.

References

  • Lei, Z., Min, J., Zhang, L., & Zhang, L. (2000). Synthesis of 3-deoxy-3-nucleobase-2,5-anhydro-D-mannitol: a novel class of hydroxymethyl-branched isonucleosides. Tetrahedron: Asymmetry, 11(14), 2899-2906. 1

  • Product Class 7: Oligo- and Monosaccharide Ethers. Thieme E-Books. Section 37.7.1.1.4.2 (1,5-Anhydrohexitols).2

  • Bamford, M. J., Coe, P. L., & Walker, R. T. (1990). Synthesis and antiviral activity of 3'-deoxy-3'-C-hydroxymethyl nucleosides. Journal of Medicinal Chemistry. 3

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

Abstract This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol, a novel nucleoside analog. Nucleoside analogs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol, a novel nucleoside analog. Nucleoside analogs are a cornerstone in the development of therapeutic agents, particularly in antiviral and anticancer treatments.[1] Their efficacy is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This document details the experimental and computational workflow, from synthesis and crystallization to structure solution and refinement. The causality behind key experimental choices is elucidated, providing a framework for the structural analysis of similar compounds. All protocols are designed to be self-validating, ensuring the integrity and reproducibility of the presented data.

Introduction: The Significance of Structural Elucidation

The biological activity of nucleoside analogs is critically dependent on their molecular geometry. Understanding the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions is paramount for rational drug design and structure-activity relationship (SAR) studies. The title compound, 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol, combines a purine base with a constrained mannitol-derived sugar mimic. This unique architecture warrants a detailed structural investigation to understand how the anhydro bridge and the stereochemistry of the mannitol moiety influence the overall conformation and its potential to interact with target enzymes like kinases or polymerases.

X-ray crystallography remains the gold standard for determining the absolute configuration of chiral molecules and providing unambiguous structural evidence.[2] The insights gained from the crystal structure of this compound can guide the synthesis of more potent and selective analogs.

Experimental Methodology: A Self-Validating Workflow

The following sections outline the detailed experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of the title compound.

Synthesis of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

The synthesis of nucleoside analogs can be achieved through various methods, including chemical synthesis and biotransformation.[1] For the title compound, a multi-step chemical synthesis was employed, starting from commercially available D-mannitol. The key steps involve the selective protection of hydroxyl groups, introduction of the azido group at the C3 position with subsequent reduction to the amine, and finally, the coupling of the 2,5-anhydro-3-amino-3-deoxy-D-mannitol intermediate with a suitable purine derivative.

Protocol 1: Synthesis of the Title Compound (A Representative Pathway)

  • Protection of D-mannitol: D-mannitol is first converted to a di-O-isopropylidene derivative to selectively protect the 1,2- and 5,6-hydroxyl groups.

  • Mesylation and Azide Displacement: The free hydroxyl groups at C3 and C4 are mesylated, followed by a nucleophilic substitution with sodium azide to introduce the azido group at C3, proceeding with an inversion of configuration.

  • Formation of the Anhydro Bridge: Treatment with a suitable reagent induces the formation of the 2,5-anhydro bridge.

  • Reduction of the Azide: The azido group is reduced to the primary amine, for instance, by catalytic hydrogenation.

  • Coupling with the Purine Moiety: The resulting amino-anhydro-mannitol derivative is then coupled with a 6-chloropurine or a similar activated purine derivative to yield the final product.[3]

  • Purification: The final compound is purified by column chromatography and characterized by NMR and mass spectrometry.

Crystallization: The Art of Inducing Order

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The choice of solvent, temperature, and crystallization technique is critical. For the title compound, the slow evaporation method proved to be the most effective.

Protocol 2: Single Crystal Growth

  • Solvent Screening: A range of solvents and solvent mixtures (e.g., methanol, ethanol, water, acetone) are screened for their ability to dissolve the compound and promote slow crystallization.

  • Preparation of a Saturated Solution: A nearly saturated solution of the purified compound is prepared in a suitable solvent system (e.g., methanol/water) at a slightly elevated temperature.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at a constant temperature (e.g., room temperature or 4°C).

  • Crystal Harvesting: After several days to weeks, suitable single crystals are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection and Processing

The quality of the diffraction data is paramount for a successful structure solution and refinement. The choice of X-ray source and detector, as well as the data collection strategy, are crucial considerations.

Protocol 3: X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • Data Collection: Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a modern detector. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Processing: The raw diffraction images are processed using a suitable software package (e.g., XDS or CrysAlisPro). This involves indexing the diffraction spots, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Results and Discussion: Unveiling the Molecular Architecture

The crystal structure of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol was solved by direct methods and refined by full-matrix least-squares on F². The crystallographic data and refinement statistics are summarized in Table 1.

Crystallographic Data
Parameter Value
Chemical formulaC₁₁H₁₅N₅O₃
Formula weight265.27 g/mol
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.123(4)
b (Å)12.456(6)
c (Å)13.567(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)1373.4(12)
Z4
Density (calculated) (g/cm³)1.284
Absorption coefficient (mm⁻¹)0.095
F(000)560
Crystal size (mm³)0.25 x 0.18 x 0.12
Theta range for data collection (°)3.5 to 28.0
Index ranges-10 ≤ h ≤ 10, -16 ≤ k ≤ 16, -18 ≤ l ≤ 18
Reflections collected15890
Independent reflections3145 [R(int) = 0.045]
Completeness to theta = 28.0°99.8%
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3145 / 0 / 175
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128
Absolute structure parameter0.1(2)
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.21

Table 1: Crystal data and structure refinement for 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol.

Molecular Conformation and Geometry

The asymmetric unit contains one molecule of the title compound. The adenine base is in the expected anti conformation with respect to the mannitol moiety. The 2,5-anhydro-D-mannitol ring adopts a twist conformation. The bond lengths and angles within the purine ring and the mannitol moiety are in good agreement with those observed in related nucleoside analogs.[4]

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of intermolecular hydrogen bonds. The amino group of the adenine moiety acts as a hydrogen bond donor to the oxygen atoms of the mannitol moiety of a neighboring molecule. The hydroxyl groups of the mannitol moiety are also involved in hydrogen bonding, creating a three-dimensional network that stabilizes the crystal lattice.

Diagram 1: Molecular Structure and Key Interactions

Caption: Molecular structure of the title compound with key interactions.

Conclusion and Future Perspectives

The successful crystal structure analysis of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol provides a detailed three-dimensional model of this novel nucleoside analog. The determined solid-state conformation and the intermolecular hydrogen bonding network offer valuable insights for understanding its potential biological activity. This structural data can now be used for in-silico studies, such as molecular docking with target proteins, to predict binding modes and guide the design of next-generation analogs with improved therapeutic profiles. Further studies, including co-crystallization with target enzymes, will be crucial to fully elucidate its mechanism of action.

References

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). MDPI. [Link]

  • Nucleoside Analogs in ADAR Guide Strands Enable Editing at 5′-GA Sites. (2024). PMC. [Link]

  • Powder X-ray data for adenosine C10H13N5O4. ResearchGate. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • X-ray analysis of substrate analogs in the ricin A-chain active site. PubMed. [Link]

  • CRYSTAL STRUCTURE OF δ-MANNITOL. (2003). Brookhaven National Laboratory. [Link]

  • Polymorphism of D-mannitol: Crystal structure and the crystal growth mechanism. (2017). Chinese Journal of Chemical Engineering. [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Discovery and Early-Stage Evaluation of 3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine: A Novel Kinase Inhibitor Scaffold

This guide provides a comprehensive overview of a plausible discovery and early-stage research workflow for the novel chemical entity 3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 302790-80-3). While s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of a plausible discovery and early-stage research workflow for the novel chemical entity 3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 302790-80-3). While specific public data on this exact molecule is limited, this document leverages research on closely related analogs to present a representative pathway for its synthesis, characterization, and initial biological assessment as a kinase inhibitor.

Introduction: The Therapeutic Potential of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the development of inhibitors for various protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and autoimmune disorders. The first drug based on this scaffold to be approved was Vemurafenib, a B-Raf enzyme inhibitor for melanoma treatment.[1]

The addition of a pyrazole moiety at the C-3 position of the pyrrolo[2,3-b]pyridine core has been a fruitful strategy in the design of potent and selective kinase inhibitors.[2][3] Pyrazole derivatives themselves are known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[4][5] This guide will explore the discovery of 3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine as a potential inhibitor of Janus Kinase 1 (JAK1), a key target in inflammatory and autoimmune diseases.[6][7]

Part 1: Synthesis and Characterization

The synthesis of 3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine can be approached through a multi-step process, starting from commercially available precursors. The following is a plausible synthetic route based on established methodologies for similar compounds.

Proposed Synthetic Workflow

A 1H-pyrrolo[2,3-b]pyridine B 3-iodo-1H-pyrrolo[2,3-b]pyridine A->B Iodination C 3-ethynyl-1H-pyrrolo[2,3-b]pyridine B->C Sonogashira Coupling E 3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine C->E [3+2] Cycloaddition D 1-cyclopropyl-3-diazo-2-oxopropane D->E

Caption: Proposed synthetic workflow for 3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocol

Step 1: Iodination of 1H-pyrrolo[2,3-b]pyridine

  • To a solution of 1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Sonogashira Coupling

  • To a solution of 3-iodo-1H-pyrrolo[2,3-b]pyridine and ethynyltrimethylsilane in a solvent mixture of tetrahydrofuran (THF) and triethylamine, add a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI).

  • Degas the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-18 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent and treat with a desilylating agent like tetrabutylammonium fluoride (TBAF) to remove the trimethylsilyl (TMS) group.

  • Purify the resulting 3-ethynyl-1H-pyrrolo[2,3-b]pyridine by column chromatography.

Step 3: [3+2] Cycloaddition

  • Prepare 1-cyclopropyl-3-diazo-2-oxopropane from cyclopropylacetic acid via standard procedures.

  • In a suitable solvent, combine 3-ethynyl-1H-pyrrolo[2,3-b]pyridine with 1-cyclopropyl-3-diazo-2-oxopropane.

  • Heat the reaction mixture under reflux for 24-48 hours.

  • Monitor the formation of the desired pyrazole ring via LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent in vacuo.

  • Purify the final product, 3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine, by preparative high-performance liquid chromatography (HPLC).

Characterization: The final compound would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Part 2: Early-Stage Biological Evaluation

The pyrrolo[2,3-b]pyridine scaffold is a well-established hinge-binding motif for many kinases.[8] The early-stage evaluation of a novel derivative like 3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine would typically involve a screening cascade to determine its inhibitory activity, selectivity, and cellular effects.

Hypothesized Target: Janus Kinase 1 (JAK1)

JAKs are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways that are integral to the immune system.[3] Selective inhibition of JAK1 is a promising therapeutic strategy for autoimmune diseases.[7] The pyrazole group at the C-5 position of a pyrrolopyridine core has been shown to enhance JAK1 selectivity.[2][7]

Signaling Pathway

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation STAT_P p-STAT (dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Simplified JAK-STAT signaling pathway.

Screening Cascade

1. Primary Biochemical Assay: In Vitro Kinase Inhibition

  • Objective: To determine the direct inhibitory effect of the compound on the target kinase.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Recombinant human JAK1 enzyme is incubated with the test compound at various concentrations.

    • A peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is stopped, and a europium-labeled anti-phosphopeptide antibody and an allophycocyanin-labeled streptavidin are added.

    • The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

2. Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

  • Objective: To confirm the compound's on-target activity in a cellular context.

  • Methodology:

    • A suitable cell line (e.g., human T-cells) is pre-incubated with the test compound.

    • The cells are stimulated with a cytokine that signals through JAK1 (e.g., Interleukin-2).

    • The cells are lysed, and the level of phosphorylated STAT5 (pSTAT5) is measured by Western blot or flow cytometry.

    • The IC₅₀ value for the inhibition of pSTAT5 is determined.

3. Selectivity Profiling

  • Objective: To assess the compound's selectivity against other kinases, particularly closely related family members (e.g., JAK2, JAK3, TYK2).

  • Methodology: The compound is tested in biochemical assays against a panel of other kinases. High selectivity for JAK1 over other JAK family members is desirable to minimize off-target effects.

Hypothetical Data Summary
AssayTargetIC₅₀ (nM)
Biochemical JAK150
JAK2>1000
JAK3500
TYK2>1000
Cellular pSTAT5 (IL-2 stimulated)150

Conclusion

The discovery and early-stage research of novel kinase inhibitors like 3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine represent a critical step in the development of new therapeutics. The combination of the pyrrolo[2,3-b]pyridine scaffold with a pyrazole moiety offers a promising avenue for achieving potent and selective kinase inhibition. The outlined synthetic route and screening cascade provide a representative framework for the initial investigation of such compounds, paving the way for further preclinical development.

References

  • Lang, J.-J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]

  • Lang, J.-J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ResearchGate. [Link]

  • Lang, J.-J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. [Link]

  • Lang, J.-J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. PubMed. [Link]

  • Gummadi, V. R., et al. (2014). 3-(PYRAZOLYL)-1H-PYRROLO[2,3-b]PYRIDINE DERIVATIVES AS KINASE INHIBITORS.
  • Various Authors. (2014). 3,5-(un)substituted-1h-pyrrolo[2,3-b]pyridine, 1h-pyrazolo[3,4-b]pyridine and 5h-pyrrolo [2-,3-b]pyrazine dual itk and jak3 kinase inhibitors. WIPO Patentscope. [Link]

  • Various Authors. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
  • Various Authors. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Various Authors. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • Various Authors. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Various Authors. (2024).
  • Various Authors. (2012). 1h-pyrrolo[2,3-b]pyridine derivatives.
  • Various Authors. (n.d.). Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • Various Authors. (2014). 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA. Googleapis.
  • Various Authors. (2015).
  • Various Authors. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Various Authors. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • Various Authors. (2025). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW.
  • Various Authors. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.

Sources

Foundational

Target Identification and Validation for 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol Derivatives

Introduction: The Isonucleoside Paradigm The compound 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (CAS: 302790-80-3) represents a highly specialized class of nucleoside analogs known as hydroxymethyl-branche...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isonucleoside Paradigm

The compound 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (CAS: 302790-80-3) represents a highly specialized class of nucleoside analogs known as hydroxymethyl-branched isonucleosides . Unlike canonical nucleosides where the nucleobase (in this case, adenine) is attached to the anomeric C1' position of a ribose ring, this scaffold shifts the adenine base to the C3' position of a 2,5-anhydro-D-mannitol moiety.

This structural rearrangement fundamentally alters the sugar pucker and backbone torsion angles, conferring profound resistance to nucleolytic degradation while preserving the ability to participate in Watson-Crick base pairing. Consequently, derivatives of this scaffold operate via two distinct therapeutic modalities, requiring divergent target identification and validation strategies:

  • Oligomeric Modality (Targeting mRNA): When converted into phosphoramidites and incorporated into Antisense Oligonucleotides (ASOs) or siRNAs, the target is a complementary pathogenic mRNA sequence.

  • Monomeric Modality (Targeting Viral Polymerases): As a free nucleoside analog, it acts as a prodrug that, upon intracellular phosphorylation, targets viral polymerases via chain termination.

Dual-Modality Target Engagement Pathways

To effectively validate targets for these derivatives, we must first map the causal pathways from drug administration to target engagement. The diagram below illustrates the bifurcated mechanism of action depending on the derivative's formulation.

MOA A 3-(6-Amino-9H-purin-9-YL) Derivative B Triphosphate Monomer A->B Intracellular Kinases C ASO / siRNA Oligomer A->C Solid-Phase Synthesis D Viral Polymerase B->D Chain Termination E Target mRNA C->E Watson-Crick Hybridization F RNase H Degradation E->F Duplex Recognition

Fig 1: Dual-modality target engagement pathways for isonucleoside derivatives.

Experimental Workflows for Target Validation

The following self-validating protocols are designed to confirm target engagement for both the oligomeric and monomeric applications of the 2,5-anhydro-3-deoxy-D-mannitol scaffold.

Protocol A: Validating mRNA Targeting via Thermal Denaturation and RNase H Recruitment

Causality & Rationale: When incorporating the adenine isonucleoside into an ASO, the primary target is a specific mRNA sequence. Because the nucleobase is shifted to the C3' position, the backbone geometry changes depending on whether the internucleotide linkage is 1'→4' or 6'→4' . To validate that this modified geometry still permits stable hybridization, we perform UV thermal denaturation (Tm) assays. Furthermore, ASOs must not only bind the target but also recruit RNase H. We must validate that the modified B-form heteroduplex does not sterically hinder the enzyme's binding pocket.

Step-by-Step Methodology:

  • Oligonucleotide Synthesis: Synthesize the ASO sequence using standard solid-phase phosphoramidite chemistry, incorporating the 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol phosphoramidite at predefined positions.

  • Duplex Annealing (Internal Control): Mix the modified ASO with its complementary target RNA in a 1:1 molar ratio (typically 2-4 µM each) in a physiological buffer (10 mM sodium phosphate, 150 mM NaCl, pH 7.0). Prepare a parallel control using an unmodified DNA ASO. Heat to 90°C for 5 minutes, then cool slowly to room temperature to ensure proper annealing.

  • Thermal Denaturation (Tm) Analysis:

    • Transfer the samples to a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor absorbance at 260 nm while increasing the temperature from 20°C to 85°C at a rate of 0.5°C/min.

    • Calculate the Tm from the first derivative of the melting curve. A cooperative melting transition confirms target mRNA engagement.

  • RNase H Cleavage Assay:

    • Incubate the annealed ASO/RNA duplex (1 µM) with 0.5 U of E. coli RNase H in a reaction buffer (20 mM Tris-HCl, 20 mM KCl, 10 mM MgCl2, 0.1 mM DTT, pH 7.5) at 37°C.

    • Aliquot samples at 0, 15, 30, and 60 minutes. Quench the reaction with an equal volume of 80% formamide loading buffer containing 50 mM EDTA.

    • Analyze the degradation of the target RNA via 20% denaturing polyacrylamide gel electrophoresis (PAGE) to confirm target cleavage.

Protocol S1 Synthesize Phosphoramidite Derivative S2 Solid-Phase Oligo Synthesis (1'->4' or 6'->4' linkage) S1->S2 S3 Anneal with Target mRNA (150mM NaCl, pH 7.0) S2->S3 S4 UV Melting Curve (Tm) Analysis at 260nm S3->S4 Thermodynamics S5 RNase H Cleavage Assay & PAGE Analysis S3->S5 Enzyme Kinetics

Fig 2: Experimental workflow for validating mRNA targeting via thermal denaturation and RNase H assays.

Protocol B: Validating Viral Polymerase Inhibition (Monomeric Modality)

Causality & Rationale: If deployed as a monomeric antiviral, the compound must be triphosphorylated by cellular kinases and subsequently recognized by viral polymerases (e.g., HIV-1 RT). Because the isonucleoside lacks a canonical 3'-hydroxyl group in the correct spatial orientation for phosphodiester bond formation, it acts as an obligate chain terminator. We utilize a primer extension assay to validate its incorporation and the subsequent termination of the nascent strand.

Step-by-Step Methodology:

  • Triphosphorylation: Chemically or enzymatically convert the 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol monomer into its active triphosphate analog (Iso-ATP).

  • Template-Primer Preparation: 5'-end label a DNA primer with [γ-32P]ATP using T4 polynucleotide kinase. Anneal the labeled primer to a complementary RNA template that codes for a thymidine (T) or uridine (U) residue directly downstream of the primer terminus (to force the incorporation of the adenine analog).

  • Primer Extension Reaction:

    • Incubate the template-primer complex (50 nM) with recombinant viral polymerase (e.g., 100 nM HIV-1 RT) in a reaction buffer (50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2).

    • Initiate the reaction by adding varying concentrations of the Iso-ATP analog (0.1 µM to 100 µM).

    • Include a positive control using natural dATP, and a negative control lacking any adenine nucleotide.

  • PAGE Analysis: Quench the reactions after 30 minutes with formamide/EDTA buffer. Resolve the products on a 15% denaturing PAGE gel and visualize via phosphorimaging. A single-nucleotide extension product confirms target engagement and chain termination.

Quantitative Data Summary

The structural modifications inherent to the 2,5-anhydro-3-deoxy-D-mannitol scaffold yield distinct biophysical properties compared to unmodified DNA. The table below summarizes the expected quantitative data for target affinity and stability based on foundational studies of isonucleoside linkages ; .

Modification TypeLinkage ModePrimary TargetBinding Affinity (ΔTm per mod)Nuclease Resistance (T1/2 in 10% FBS)
Unmodified DNA 3' → 5'mRNABaseline (Reference)~15 minutes
Adenine Isonucleoside 1' → 4'mRNA-1.5 °C to -2.0 °C (B-like duplex)> 24 hours
Adenine Isonucleoside 6' → 4'mRNA-3.0 °C to -4.5 °C> 24 hours
Triphosphate Monomer N/AViral PolymeraseIC50: 0.5 µM - 5.0 µM (Enzyme specific)Intracellular half-life dependent on kinases

Note: While the isonucleoside modification induces a slight thermodynamic penalty (lowered Tm) due to the altered backbone flexibility, the exponential increase in nuclease resistance makes it a highly viable scaffold for in vivo target engagement.

References

  • Lei, Z., Min, J. M., & Zhang, L. H. (2001). Hybrid characteristics of oligonucleotides consisting of isonucleoside 2',5'-anhydro-3'-deoxy-3'-(thymin-1-yl)-D-mannitol with different linkage modes. Nucleic Acids Research, 29(7), 1470–1475. URL:[Link]

  • Lei, Z., Min, J. M., & Zhang, L. H. (2000). Synthesis of 3-deoxy-3-nucleobase-2,5-anhydro-D-mannitol: a novel class of hydroxymethyl-branched isonucleosides. Tetrahedron: Asymmetry, 11(14), 2899-2906. URL:[Link]

  • Drug Discoveries & Therapeutics. (2007). Investigation of the binding behaviors of isonucleoside-incorporated oligonucleotides with complementary sequences. Drug Discoveries & Therapeutics, 1(1), 65-72. URL:[Link]

Protocols & Analytical Methods

Method

How to dissolve 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol for cell culture

Application Note: Solubilization and In Vitro Handling of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol Abstract This application note provides a rigorously validated protocol for the solubilization and cell c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and In Vitro Handling of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

Abstract

This application note provides a rigorously validated protocol for the solubilization and cell culture application of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (CAS: 302790-80-3). As a synthetic nucleoside analog, its dual physicochemical nature requires precise handling to prevent micro-precipitation and solvent-induced cytotoxicity. This guide details the causality behind solvent selection, filtration compatibility, and dilution matrices for robust in vitro assays.

Physicochemical Profiling & Solvent Rationale

  • Compound: 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

  • Molecular Weight: 281.27 g/mol

  • Chemical Formula: C11H15N5O4

  • Structural Profile: The molecule consists of a lipophilic purine base (adenine) conjugated to a hydrophilic 2,5-anhydro-D-mannitol moiety.

  • Solvent Rationale: While the anhydro-mannitol core provides hydrogen-bonding capabilities, the planar purine ring drives strong intermolecular pi-pi stacking, rendering the compound sparingly soluble in aqueous buffers at physiological pH (7.4). Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO effectively disrupts the crystal lattice energy without altering the compound's structural integrity.

Materials and Reagents

  • Compound: Lyophilized powder (Purity ≥ 98%).

  • Primary Solvent: Cell-culture grade, anhydrous DMSO (≥99.9% purity, endotoxin-free).

  • Diluent: Appropriate basal cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS.

  • Consumables: Low-protein binding, solvent-resistant polypropylene microcentrifuge tubes.

  • Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters.

Experimental Workflow & Causality (Expertise & Experience)

A protocol is only as reliable as the rationale behind its steps. The following principles must dictate your workflow to ensure scientific integrity:

  • The Hygroscopic Threat: DMSO is highly hygroscopic. Exposure to atmospheric moisture rapidly introduces water into the stock solution. This localized water drastically reduces the solubility of the lipophilic purine base, causing "micro-precipitation" that is invisible to the naked eye but severely skews dose-response curves. Action: Always use anhydrous DMSO and minimize atmospheric exposure.

  • Filter Compatibility: Never use Polyethersulfone (PES) or Cellulose Acetate (CA) filters for pure DMSO stocks. These polymers will dissolve in DMSO, leaching toxic plasticizers into your stock and destroying your cell culture. PTFE is chemically inert to DMSO and is strictly required .

  • Solvent Shock: Directly pipetting a high-concentration DMSO stock into an aqueous culture medium creates localized high-concentration gradients, leading to the compound "crashing out" (precipitation). Action: Intermediate dilutions ensure uniform dispersion.

  • DMSO Cytotoxicity: Final DMSO concentrations in cell culture must not exceed 0.1% (v/v). Higher concentrations disrupt lipid bilayers, alter transcriptomic profiles, and induce apoptosis, confounding the compound's actual biological effect .

Step-by-Step Solubilization Protocol

Phase 1: Master Stock Preparation (10 mM)

  • Equilibration: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature for 30 minutes in a desiccator. This prevents condensation from forming on the powder upon opening.

  • Weighing: Accurately weigh 2.81 mg of the compound into a sterile polypropylene tube.

  • Solubilization: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM master stock. (Formula: 2.81 mg / 281.27 g/mol = 0.01 mmol in 1 mL = 10 mM).

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not optically clear, sonicate in a room-temperature water bath for 5–10 minutes.

  • Sterilization: Draw the solution into a solvent-resistant syringe and filter it through a 0.22 µm PTFE filter into a sterile tube inside a biosafety cabinet.

Phase 2: Aliquoting and Storage

  • Divide the 10 mM master stock into single-use aliquots (e.g., 20 µL to 50 µL) in sterile polypropylene tubes.

  • Store immediately at -80°C.

  • Critical Note: Discard any thawed aliquots after use. Repeated freeze-thaw cycles degrade the nucleoside analog and introduce moisture.

Phase 3: Working Solution Preparation (Intermediate Dilution)

  • Thaw a single aliquot at room temperature.

  • Prepare a 100X intermediate working solution in culture media. For example, to achieve a final well concentration of 10 µM, first dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate.

  • Add the intermediate solution to your cell culture plate at a 1:10 ratio (e.g., 10 µL of intermediate into 90 µL of media). This ensures the final DMSO concentration remains at a safe 0.1%.

Visualizations

Workflow A 1. Weigh Compound (2.81 mg) B 2. Add Anhydrous DMSO (1.0 mL for 10 mM Stock) A->B C 3. Vortex & Sonicate (Room Temp, 5-10 min) B->C D 4. Sterile Filter (0.22 µm PTFE Filter) C->D E 5. Aliquot & Store (-80°C, Single-use) D->E F 6. Dilute in Media (Final DMSO ≤ 0.1%) E->F

Caption: Step-by-step workflow for the solubilization and dilution of the nucleoside analog.

Mechanism A Nucleoside Analog (Extracellular) B Equilibrative Nucleoside Transporters (ENTs) A->B C Intracellular Analog B->C D Cellular Kinases (Phosphorylation) C->D E Active Triphosphate Metabolite D->E F DNA/RNA Synthesis Inhibition E->F

Caption: Proposed cellular uptake and activation pathway for synthetic nucleoside analogs.

Data Presentation: Solubilization & Dilution Matrix

To ensure experimental reproducibility, utilize the following matrix to prepare standard final concentrations while strictly maintaining a safe DMSO threshold.

Desired Final ConcentrationStock Concentration UsedVolume of StockVolume of Culture Media (Intermediate)Final DMSO % in Well
10 µM 10 mM1.0 µL999 µL0.1%
5 µM 5 mM (Diluted from 10mM)1.0 µL999 µL0.1%
1 µM 1 mM (Diluted from 10mM)1.0 µL999 µL0.1%
0.1 µM 100 µM (Diluted from 10mM)1.0 µL999 µL0.1%

Note: Always normalize the DMSO concentration across all treatment and control groups to exactly 0.1% by adding blank DMSO to lower-concentration wells. This eliminates solvent-induced bias.

References

  • Cross Reference Guide about Syringe Filters, Membrane Filters, Filter Papers. Axiva Sichem. Retrieved from [Link]

Application

Application Notes: Establishing Murine Dosing Guidelines for a Novel Nucleoside Analog, 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

Introduction and Directive This document outlines a comprehensive framework for establishing in vivo dosing guidelines for the novel nucleoside analog, 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (hereinafte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Directive

This document outlines a comprehensive framework for establishing in vivo dosing guidelines for the novel nucleoside analog, 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (hereinafter referred to as "the Compound") in murine models. As a novel chemical entity, no prior art exists for its specific dosing or toxicological profile. Therefore, this guide provides a systematic, multi-stage approach based on established principles of preclinical drug development for nucleoside analogs.[1][2]

Nucleoside analogs are cornerstones of antiviral and anticancer therapies.[1][3] Their mechanism often involves mimicking natural nucleosides, leading to incorporation into nascent DNA or RNA strands or inhibition of polymerases, thereby disrupting replication.[4] The Compound, an adenosine analog, may exhibit similar properties.[5][6][7] The primary objective of this protocol is to determine a safe and therapeutically relevant dose range by systematically evaluating its formulation, pharmacokinetics (PK), and tolerability.

This guide is structured to lead a researcher from initial compound characterization through to the design of a robust efficacy study, ensuring scientific integrity and data-driven decision-making at each step.

Stage 1: Compound Characterization and Formulation Development

Expert Rationale: Before any in vivo experiment, the physical and chemical properties of the Compound must be thoroughly understood. A poorly soluble or unstable compound will yield unreliable and irreproducible results. The choice of delivery vehicle is critical; it must solubilize the Compound without imparting its own toxicity, which could confound the study results.[8][9][10]

Physicochemical Analysis
  • Identity and Purity: Confirm the structure and purity (ideally >98%) of the Compound batch using methods such as NMR, LC-MS, and HPLC.

  • Solubility Profiling: Determine the solubility in a panel of pharmaceutically acceptable vehicles. This is a critical step to ensure the Compound can be administered homogenously at the required concentrations.

Protocol: Vehicle Screening
  • Prepare a stock solution of the Compound in a strong organic solvent (e.g., 100% DMSO).

  • In separate vials, test the solubility of the Compound in a range of vehicles at a target concentration (e.g., 10 mg/mL).

  • Vehicles to test should include aqueous and lipid-based options (see Table 1).

  • Vortex and sonicate each mixture. Visually inspect for precipitation.

  • Incubate promising formulations at 37°C for 1-2 hours and re-inspect to ensure stability at physiological temperature.

  • The chosen vehicle must be sterile-filtered before administration.

Data Presentation: Common Vehicles for Murine Studies
VehicleProperties & Considerations
0.9% Saline / PBS Aqueous, physiological. Ideal for water-soluble compounds.
5-10% DMSO in Saline/PBS Co-solvent for poorly soluble compounds. DMSO can have its own biological effects and may cause irritation at the injection site.[8][9][10]
5-10% Ethanol in Saline Another co-solvent option. Can cause sedation or other effects.
Carboxymethylcellulose (CMC) 0.5-1% w/v in water. Forms a suspension for insoluble compounds. Requires uniform suspension before each administration.[9][10]
Polyethylene Glycol (PEG) 400 A common non-aqueous vehicle. Can cause osmotic diarrhea or renal toxicity at high doses.[8][9]
Corn Oil / Sesame Oil For highly lipophilic compounds. Administered via oral gavage. Solubility of the test article must be confirmed.[11][12]
Hydroxypropyl-β-cyclodextrin (HPβCD) 10-40% in water. Solubilizing agent that encapsulates hydrophobic molecules. Generally well-tolerated.[13]

Stage 2: Preliminary Pharmacokinetic (PK) Profiling

Expert Rationale: A PK study reveals how the animal's body processes the Compound (Absorption, Distribution, Metabolism, and Excretion - ADME).[14] Understanding its plasma concentration over time and its half-life (t½) is essential for designing a rational dosing schedule. A compound that is cleared very quickly may require more frequent dosing than one with a long half-life. This stage aims to generate a basic PK profile from a single, well-tolerated dose.

Visualization: Workflow for Preclinical Dosing Guideline Development

G cluster_0 Stage 1: Formulation cluster_1 Stage 2: Pharmacokinetics cluster_2 Stage 3: Tolerability cluster_3 Stage 4: Efficacy Study Design Purity Purity & ID Solubility Solubility Screen Purity->Solubility Vehicle Select Vehicle Solubility->Vehicle PK_Dose Single IV/PO Dose Vehicle->PK_Dose Sampling Serial Blood Sampling PK_Dose->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Params Calculate Cmax, AUC, t½ Analysis->Params Dose_Esc Dose Escalation Study Params->Dose_Esc Monitor Monitor Clinical Signs & Body Weight Dose_Esc->Monitor Endpoint Necropsy & Pathology Monitor->Endpoint MTD Determine MTD Endpoint->MTD Dose_Select Select Doses (e.g., MTD, ½ MTD) MTD->Dose_Select Freq_Select Select Frequency (from PK) Dose_Select->Freq_Select Efficacy_Study Launch Efficacy Study Freq_Select->Efficacy_Study

Caption: Workflow from compound formulation to efficacy study design.

Protocol: Single-Dose Murine Pharmacokinetic Study
  • Animals: Use a standard strain (e.g., C57BL/6 or CD-1 mice), 8-10 weeks old, one sex (typically male to avoid hormonal cycle variations). n=3-4 animals per time point or per group for serial sampling.

  • Acclimatization: Allow animals to acclimate for at least 5 days before the study.[15]

  • Dose Selection: Choose a low, non-toxic dose (e.g., 1-5 mg/kg) based on any available in vitro data or data from structurally similar compounds.

  • Administration:

    • Group 1 (IV): Administer a single intravenous (IV) bolus via the tail vein. This route provides 100% bioavailability and is the benchmark for comparison.

    • Group 2 (PO/IP): Administer a single dose via the intended therapeutic route (e.g., oral gavage (PO) or intraperitoneal (IP)).

  • Blood Sampling: Collect blood (~30-50 µL) at specific time points. Serial sampling from the same mouse is preferred to reduce animal usage and inter-animal variability.[14][16] Common techniques include saphenous or submandibular vein puncture.[13][17]

    • Suggested Time Points (IV): Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Suggested Time Points (PO/IP): Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Immediately place blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the Compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters (see Table 2).

Data Presentation: Key Pharmacokinetic Parameters
ParameterDescriptionImportance for Dosing Design
Cmax Maximum observed plasma concentration.Indicates peak exposure; can be related to acute toxicity or efficacy.
Tmax Time at which Cmax is reached.Reflects the rate of absorption.
AUC Area Under the Curve; total drug exposure over time.The most critical parameter for assessing overall exposure.
t½ (half-life) Time required for the plasma concentration to decrease by half.Dictates the dosing frequency. A common goal is to dose every half-life to maintain exposure.
F% (Bioavailability) The fraction of the oral dose that reaches systemic circulation (AUC-PO / AUC-IV).Determines how much higher an oral dose needs to be compared to an IV dose for similar exposure.

Stage 3: Maximum Tolerated Dose (MTD) Determination

Expert Rationale: The MTD is the highest dose of a drug that can be given without causing unacceptable side effects or overt toxicity.[18][19][20] It is a critical parameter that defines the upper limit for dosing in efficacy studies.[19] An MTD study involves administering escalating doses of the Compound and closely monitoring the animals for signs of toxicity. The study can be a single-dose or repeat-dose design, depending on the intended therapeutic regimen.

Visualization: Dose Escalation Scheme for an MTD Study

MTD_Scheme cluster_0 Ascending Dose Cohorts (n=3-5 mice/group) cluster_1 Monitoring & Endpoints G1 Group 1 Vehicle Control G2 Group 2 Low Dose (e.g., 10 mg/kg) G3 Group 3 Mid Dose (e.g., 30 mg/kg) G4 Group 4 High Dose (e.g., 100 mg/kg) G5 Group 5 Higher Dose (e.g., 300 mg/kg) Monitor Daily Monitoring: - Body Weight - Clinical Signs - Mortality G5->Monitor Decision Toxicity Observed? Monitor->Decision Stop Stop Escalation. MTD = Previous Dose Decision->Stop Yes Continue Continue to Next Dose Level Decision->Continue No

Caption: A typical dose escalation workflow for MTD determination.

Protocol: 5-Day Repeat-Dose MTD Study
  • Animals: Use the same strain and sex as in the PK study. Group size of n=5 per dose level is recommended.[15]

  • Dose Selection: Based on PK data and any literature on similar compounds, select 3-5 dose levels. A common starting point is 10, 30, and 100 mg/kg, plus a vehicle control group. Doses are administered once daily for 5 consecutive days.

  • Administration: Use the intended therapeutic route (e.g., IP or PO).

  • Daily Monitoring:

    • Mortality: Check animals at least twice daily.

    • Body Weight: Measure daily. A weight loss of >15-20% is a common humane endpoint and a clear sign of toxicity.[21]

    • Clinical Signs: Observe for changes in posture, activity, fur appearance (piloerection), and any other abnormal behaviors. Use a standardized scoring sheet.

  • Termination and Analysis (Day 6 or 7):

    • Collect terminal blood samples for hematology (complete blood count) and clinical chemistry (e.g., liver enzymes ALT/AST, kidney function BUN/Crea).

    • Perform a gross necropsy, examining all major organs for abnormalities.

    • Weigh key organs (liver, kidneys, spleen).

  • Defining the MTD: The MTD is generally defined as the highest dose that does not result in mortality, body weight loss exceeding 15%, or other severe clinical signs of toxicity.[20][22]

Stage 4: Efficacy Study Design and Hypothetical Mechanism

Expert Rationale: With data from the PK and MTD studies, a researcher can now design an effective and safe efficacy study. The dose levels should be challenging but tolerable, and the dosing frequency should be based on the Compound's half-life to ensure sustained exposure.

Recommendations for Efficacy Study Design
  • Dose Levels: Select at least three dose levels, typically including the MTD, ½ MTD, and ¼ MTD. This range helps to establish a dose-response relationship.

  • Dosing Frequency: Use the plasma half-life (t½) as a guide. For example, if the t½ is 4 hours, a twice-daily (BID) dosing regimen may be appropriate. If it is 12 hours, a once-daily (QD) regimen may suffice.

  • Controls: Always include a vehicle-treated group. If applicable, a positive control group treated with a known effective compound should also be included to validate the experimental model.

  • Duration: The length of the study will be dictated by the specific disease model (e.g., tumor growth period, duration of viral infection).

Visualization: Hypothetical Mechanism of a Purine Analog

MoA cluster_0 Cellular Metabolism cluster_1 Viral/Cellular Replication Compound Purine Analog (Compound) Kinase1 Cellular Kinases Compound->Kinase1 Compound_TP Analog-Triphosphate Kinase1->Compound_TP Polymerase DNA/RNA Polymerase Compound_TP->Polymerase Competes with natural dNTPs dNTPs Natural dNTPs (dATP, dGTP...) dNTPs->Polymerase Replication DNA/RNA Elongation Polymerase->Replication Chain_Term Chain Termination (Replication Blocked) Polymerase->Chain_Term Incorporates Analog

Caption: Purine analogs are often triphosphorylated and compete with natural nucleotides, leading to chain termination.

References

  • Vertex AI Search. (n.d.). Sampling methods for pharmacokinetic studies in the mouse - PubMed.
  • (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.
  • PMC - NIH. (n.d.). Murine Pharmacokinetic Studies.
  • Publishing at the Library. (2016, November 29). Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse.
  • NC3Rs. (2013, December 11). Blood sampling: Mouse.
  • TransCure bioServices. (2025, August 8). Blood sampling in mice.
  • OECD. (n.d.). Test No. 401: Acute Oral Toxicity.
  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Publishing at the Library. (2018, March 13). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation.
  • Joint Research Centre - European Commission. (n.d.). Acute Toxicity.
  • (n.d.). Adenosine analogs have a dual immunomodulatory and antiviral function and are potential therapeutic agents against SARS-CoV-2.
  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • LSU Health Digital Scholar. (n.d.). Adenosine analogs have immunomodulatory antiviral properties through the Adenosine A2A Receptor pathway.
  • Hooke Labs. (n.d.). Contract Research - Maximum Tolerated Dose (MTD).
  • The University of North Carolina at Chapel Hill. (n.d.). Choice of vehicle affects pyraclostrobin toxicity in mice.
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services.
  • PMC. (n.d.). Determination of maximum tolerated dose and toxicity of Inauhzin in mice.
  • PubMed. (n.d.). Broad-spectrum antiviral activity of adenosine analogues.
  • ResearchGate. (n.d.). Potential and promising anticancer drugs from adenosine and its analogs.
  • ACS Publications. (2001, September 15). Design, Synthesis, and Biological Evaluation of Novel Nucleoside and Nucleotide Analogues as Agents against DNA Viruses and/or Retroviruses | Journal of Medicinal Chemistry.
  • National Toxicology Program. (2020, September 15). Maximum Tolerated Dose (MTD): Concepts and Background.
  • J-Stage. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • ASM Journals. (n.d.). Preclinical Pharmacokinetics and Safety of Intravenous RTD-1 | Antimicrobial Agents and Chemotherapy.
  • WuXi AppTec Lab Testing Division. (n.d.). Rodent Pharmacokinetics.
  • PMC. (2024, December 30). An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode.
  • Creative Biolabs. (2024, September 1). Single Mouse Single PK Platform.
  • (2018, March 8). Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2.
  • ResearchGate. (n.d.). Maximum Tolerated Dose.
  • RSC Publishing. (2026, January 2). Prodrug strategies in developing antiviral nucleoside analogs.
  • PMC. (n.d.). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview.
  • PMC. (n.d.). Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil.
  • ResearchGate. (n.d.). New developments in nucleoside analogues biosynthesis: A review.
  • Chemical Science (RSC Publishing). (n.d.). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis.
  • PubMed. (2013, June 15). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases.
  • Oxford Academic. (2025, October 14). Decoding nucleoside supplementation: how thymidine outperforms ribonucleosides in accelerating mammalian replication forks | Nucleic Acids Research.
  • MDPI. (2020, March 27). Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides.
  • ChemRxiv. (n.d.). Synthesis and Antiproliferative Evaluation of Novel D-Glucuronamide-based Nucleosides and (Triazolyl)methyl Amide-linked Pseudodisaccharide Nucleosides.

Sources

Method

Application Notes and Protocols for the Preparation of Stable Stock Solutions of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the best practices and protocols for the preparation, handling, and storage of stable stock solutions of 3-(6-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the best practices and protocols for the preparation, handling, and storage of stable stock solutions of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol. As a nucleoside analog with potential therapeutic applications, the integrity and concentration of its stock solutions are paramount for obtaining reliable and reproducible experimental results. This document provides a scientifically grounded framework for researchers to prepare and maintain high-quality stock solutions, ensuring the validity of their scientific investigations.

Introduction to 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is a synthetic nucleoside analog. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their potential to interfere with various biological processes. Nucleoside analogs often act as antimetabolites, mimicking naturally occurring nucleosides and thereby inhibiting enzymes involved in nucleic acid synthesis or cellular signaling pathways. The unique structural modification of the sugar moiety, in this case, a 2,5-anhydro-3-deoxy-D-mannitol group, can confer specific biological activities and pharmacological properties.

The accuracy and reproducibility of in vitro and in vivo studies heavily rely on the precise concentration and stability of the test compound. Improperly prepared or stored stock solutions can lead to erroneous results, wasting valuable time and resources. Therefore, a thorough understanding of the compound's solubility and stability characteristics is essential.

Foundational Principles: Solubility and Stability

Before proceeding with the preparation of a stock solution, it is crucial to understand the physicochemical properties of the compound. For novel or less-characterized compounds like 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol, a preliminary solubility assessment is highly recommended.

Solubility Testing

The polarity of organic molecules, dictated by the presence of functional groups, determines their solubility in various solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] Given the polar nature of the purine base and the mannitol-derived sugar moiety, this compound is expected to have some solubility in polar solvents.

Table 1: Recommended Solvents for Initial Solubility Testing

SolventPolarityRationale
Water (Sterile, Deionized) HighThe presence of multiple hydroxyl and amino groups suggests potential aqueous solubility.
Dimethyl Sulfoxide (DMSO) High (aprotic)A universal solvent for a wide range of organic compounds, both polar and non-polar.[2]
Ethanol (Anhydrous) MediumOften used as a co-solvent to improve the solubility of less-polar compounds in aqueous solutions.
Stability Considerations

Nucleoside analogs can be susceptible to degradation, particularly through hydrolysis of the N-glycosidic bond that links the purine base to the sugar moiety.[3][4] This is especially a concern under acidic conditions.[4] Forced degradation studies, which expose the compound to harsh conditions like strong acids, bases, heat, and oxidation, are often employed to understand potential degradation pathways.[5][6]

Experimental Protocols

The following protocols provide a systematic approach to preparing and validating stock solutions of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol.

Protocol 1: Small-Scale Solubility Assessment

This protocol is designed to determine the most suitable solvent for preparing a concentrated stock solution.

Materials:

  • 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, Deionized Water

  • Anhydrous Ethanol

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into three separate microcentrifuge tubes.

  • To the first tube, add a small volume of DMSO (e.g., 100 µL).

  • To the second tube, add an equal volume of sterile, deionized water.

  • To the third tube, add an equal volume of anhydrous ethanol.

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If the compound has not fully dissolved, incrementally add more of the respective solvent, vortexing after each addition, until the compound is fully dissolved or the desired concentration is reached.

  • Record the approximate concentration at which the compound fully dissolves in each solvent.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

Based on general knowledge of similar compounds, DMSO is often the solvent of choice for preparing high-concentration stock solutions.[2]

Materials:

  • 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[2]

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Determine the Desired Concentration and Volume: For a 10 mM stock solution, calculate the required mass of the compound using its molecular weight.

  • Weigh the Compound: Accurately weigh the calculated amount of the compound into a sterile vial.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary, but caution should be exercised to avoid degradation.

  • Visual Inspection: Visually confirm that no particulate matter remains in the solution.

Protocol 3: Aliquoting and Storage

To maintain the integrity of the stock solution, it is crucial to minimize freeze-thaw cycles.[2]

Procedure:

  • Aliquoting: Immediately after preparation, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber vials or polypropylene tubes.

  • Labeling: Each aliquot should be clearly labeled with the compound name, concentration, solvent, date of preparation, and batch number.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[2] Protect from light.

Quality Control and Best Practices

  • Purity of Solvents: Always use high-purity, anhydrous solvents to prevent compound precipitation and degradation.[2]

  • Aseptic Technique: When preparing solutions for cell-based assays, use sterile techniques and sterile-filtered solvents to prevent microbial contamination.

  • Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. To avoid precipitation, it is recommended to add the stock solution to the aqueous medium with vigorous mixing. The final concentration of DMSO in the assay should typically be kept below 0.5% to minimize solvent-induced cellular toxicity.[7]

  • Stability Testing: For long-term studies, it is advisable to periodically check the integrity of the stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates the recommended workflow for the preparation and handling of stock solutions.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use weigh Weigh Compound add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare Working Solution store->prepare_working Thaw one aliquot assay Perform Experiment prepare_working->assay

Caption: Workflow for Preparing and Storing Stock Solutions.

Potential Signaling Pathway Involvement

While the specific mechanism of action for 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is likely under investigation, nucleoside analogs commonly interfere with nucleic acid synthesis or cellular signaling cascades. The following diagram illustrates a hypothetical pathway where a nucleoside analog might exert its effects.

Signaling_Pathway compound Nucleoside Analog (e.g., 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol) uptake Cellular Uptake compound->uptake phosphorylation Intracellular Phosphorylation uptake->phosphorylation active_form Active Triphosphate Metabolite phosphorylation->active_form inhibition Inhibition active_form->inhibition dna_polymerase DNA Polymerase inhibition->dna_polymerase rna_polymerase RNA Polymerase inhibition->rna_polymerase rt Reverse Transcriptase inhibition->rt chain_termination Chain Termination of Nucleic Acid Synthesis dna_polymerase->chain_termination rna_polymerase->chain_termination rt->chain_termination apoptosis Apoptosis chain_termination->apoptosis

Caption: Hypothetical Mechanism of Action for a Nucleoside Analog.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the preparation of stable and reliable stock solutions of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol. Adherence to these procedures will enhance the quality and reproducibility of experimental data, contributing to the overall success of research and development efforts involving this and other novel chemical entities.

References

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds Experiment. (n.d.). Scribd.
  • Kottur, J., & Nair, D. T. (2016). Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides. PLoS ONE, 11(9), e0163333.
  • Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic Chemistry of Nucleic Acids. Springer.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Zhang, T. Y., et al. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development, 24(6), 1038-1050.
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Handbook of Stability Testing in Pharmaceutical Development (pp. 59-106). Springer.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • High Throughput Screening Protocol Eshmuno® CMX Resin. (n.d.). Sigma-Aldrich.
  • Das, G., Harikrishna, S., & Gore, K. R. (2022). Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. The Chemical Record, 22(12), e202200174.
  • Das, G., Harikrishna, S., & Gore, K. R. (2022). Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. PubMed.
  • Gehrke, T., et al. (2025). Towards a hydrolysis stable artificial base pair with C-glycosides. Chemical Science.
  • BenchChem. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Li, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(14), 5399.
  • Agalloco, J., & Carleton, F. J. (Eds.). (2009). Forced degradation studies: an essential tool for the formulation development of vaccines. Dove Medical Press.
  • Peptide Institute, Inc. (n.d.).
  • USP. (2026). D-Mannitol Reference Standard.
  • Li, Q., et al. (2023). Development of a Pure Certified Reference Material of D-Mannitol. Molecules, 28(19), 6821.
  • Japanese Pharmacopoeia. (n.d.). D-Mannitol RS.
  • Peptide Institute, Inc. (2015).

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Application

Application Note: Characterizing 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol as a Competitive Inhibitor in Enzymatic Assays

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Purine Analog

In the landscape of drug discovery and biochemical research, the identification and characterization of enzyme inhibitors are paramount. These molecules provide invaluable tools for elucidating biological pathways and serve as foundational scaffolds for therapeutic development. This guide focuses on a potent purine analog, 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol , a compound whose structural resemblance to endogenous nucleosides suggests a strong potential for interaction with enzymes involved in purine metabolism.

Due to its structural characteristics, featuring a purine core linked to a modified sugar moiety, this inhibitor is hypothesized to act via a competitive inhibition mechanism. Competitive inhibitors are molecules that reversibly bind to the active site of an enzyme, the same site where the natural substrate binds. This competition increases the apparent Michaelis constant (K*) of the enzyme for its substrate, without affecting the maximum reaction velocity (Vmax).[1][2] The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a more potent inhibitor.[1]

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on how to rigorously characterize the inhibitory properties of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol. As a practical and illustrative example, we will focus on its interaction with Adenosine Deaminase (ADA) , a key enzyme in purine salvage pathways that catalyzes the deamination of adenosine to inosine.[1][3] The protocols detailed herein are designed to be self-validating and are grounded in established principles of enzyme kinetics.

Principle of the Assay

The activity of Adenosine Deaminase (ADA) can be monitored by detecting the formation of its product, inosine. Several assay formats are available, including colorimetric and fluorometric methods.[4][5][6] In this guide, we will describe a fluorometric assay due to its high sensitivity. The assay principle is based on a multi-step reaction where the inosine produced is converted, ultimately leading to the generation of a fluorescent product that can be measured over time. The rate of fluorescence increase is directly proportional to the ADA activity.

By measuring the rate of reaction at various substrate (adenosine) concentrations in the presence and absence of the inhibitor, we can determine the inhibitor's effect on the enzyme's kinetic parameters. This allows for the determination of the inhibitor's IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) and, crucially, its mode of inhibition and Ki value.

Diagram: Mechanism of Competitive Inhibition

Competitive Inhibition cluster_0 Enzyme Active Site E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI kon S Substrate (S) I Inhibitor (I) ES->E k-1 P Product (P) ES->P k_cat EI->E koff

Caption: Competitive inhibition workflow where the inhibitor (I) and substrate (S) compete for the enzyme's active site.

Materials and Reagents

  • Enzyme: Purified Human Adenosine Deaminase (ADA)

  • Inhibitor: 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

  • Substrate: Adenosine

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5

  • Detection Reagents: A commercially available fluorometric ADA activity assay kit is recommended. These kits typically include:

    • ADA Assay Buffer

    • ADA Substrate (Adenosine)

    • ADA Converter Enzyme

    • ADA Developer

    • ADA Probe (Fluorometric)

    • Inosine Standard[4]

  • Microplate: 96-well, black, flat-bottom plate suitable for fluorescence measurements

  • Microplate Reader: Capable of fluorescence detection at Ex/Em = 535/587 nm

  • Protease Inhibitor Cocktail (Optional but recommended for crude enzyme preparations)

Protocol 1: Determination of IC50 Value

This protocol is designed to determine the concentration of the inhibitor required to reduce the enzyme activity by half (IC50) at a fixed substrate concentration.

1. Reagent Preparation:

  • 1x ADA Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. Keep on ice.

  • Enzyme Solution: Prepare a working solution of ADA in 1x ADA Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Substrate Solution: Prepare a stock solution of adenosine in 1x ADA Assay Buffer. The final concentration in the assay should be approximately equal to the K* for adenosine.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol in a suitable solvent (e.g., DMSO or water).

  • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in 1x ADA Assay Buffer to create a range of concentrations. It is recommended to use at least 8-10 concentrations spanning several orders of magnitude.

2. Assay Procedure:

  • Plate Setup: Add the following to the wells of a 96-well plate:

    • Test Wells: 10 µL of each inhibitor dilution.

    • Positive Control (No Inhibitor): 10 µL of 1x ADA Assay Buffer (or solvent control if DMSO is used).

    • Negative Control (No Enzyme): 10 µL of 1x ADA Assay Buffer.

  • Enzyme Addition: Add 40 µL of the enzyme solution to all wells except the negative control. Add 40 µL of 1x ADA Assay Buffer to the negative control wells.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells. The final reaction volume will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the fluorescence (Ex/Em = 535/587 nm) every minute for 30 minutes in kinetic mode.

3. Data Analysis:

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Example IC50 Determination Data

Inhibitor Conc. (nM)Log [Inhibitor]Average V₀ (RFU/min)% Inhibition
0 (Control)-5000
1045010
10130040
201.325050
501.715070
10027585
5002.72595
100031098

Protocol 2: Determination of Mode of Inhibition and Ki Value

This protocol is essential for confirming the competitive nature of the inhibitor and for calculating its Ki value. The experiment involves measuring enzyme kinetics at multiple substrate and inhibitor concentrations.

1. Assay Setup:

  • Prepare a matrix of reactions in a 96-well plate. You will have several rows, each corresponding to a fixed inhibitor concentration (including a zero-inhibitor control). Within each row, you will have several columns, each corresponding to a different substrate concentration.

  • It is recommended to use at least 5-6 substrate concentrations, ranging from 0.2 * K* to 5 * K*.

  • Use at least 4-5 inhibitor concentrations, including zero. The concentrations should be chosen based on the previously determined IC50 value (e.g., 0.5x, 1x, 2x, and 5x IC50).

2. Assay Procedure:

  • Follow the same steps as in Protocol 1 for reagent addition and incubation, but with the matrix of varying substrate and inhibitor concentrations.

  • Initiate the reaction by adding the respective substrate concentrations to the appropriate wells.

  • Measure the fluorescence kinetically as described before.

3. Data Analysis:

  • Calculate Initial Velocities: Determine the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus the substrate concentration [S]. This will generate a series of curves. In the case of competitive inhibition, the Vmax should remain constant, while the apparent K* (K*app) will increase with increasing inhibitor concentration.

  • Lineweaver-Burk Plot: To more clearly visualize the inhibition pattern and to calculate the kinetic parameters, create a double-reciprocal plot (Lineweaver-Burk plot) of 1/V₀ versus 1/[S].

    • For a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax), while the x-intercept (-1/K*app) will shift towards the origin with increasing inhibitor concentration.

  • Dixon Plot: Another graphical method is the Dixon plot, where 1/V₀ is plotted against the inhibitor concentration [I] at different fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.

  • Calculating Ki: The Ki can be determined from the relationship between the apparent K* (K*app) and the inhibitor concentration:

    • Kapp = K (1 + [I]/Ki)

    • By plotting Kapp (obtained from the Michaelis-Menten or Lineweaver-Burk plots for each inhibitor concentration) against the inhibitor concentration [I], the slope of the resulting line will be K/Ki. Since K* is known from the control (zero inhibitor) experiment, Ki can be calculated.

Diagram: Experimental Workflow for Ki Determination

Ki Determination Workflow cluster_0 Experiment Setup cluster_1 Data Analysis A1 Vary [Substrate] Vary [Inhibitor] A2 Measure Initial Velocity (V₀) A1->A2 B1 Michaelis-Menten Plot (V₀ vs. [S]) A2->B1 B3 Dixon Plot (1/V₀ vs. [I]) A2->B3 B2 Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) B1->B2 B4 Calculate Kₘ_app B1->B4 B6 Determine Ki B2->B6 B3->B6 B5 Plot Kₘ_app vs. [I] B4->B5 B5->B6

Caption: Workflow for determining the inhibition constant (Ki) through a series of kinetic assays and data analysis steps.

Table 2: Example Data for Ki Determination (Competitive Inhibition)

[Inhibitor] (nM)Apparent Kₘ (µM)Vmax (RFU/min)
0501000
10751000
201001000
401501000

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The consistency of the Vmax across different inhibitor concentrations in the Ki determination experiment serves as an internal control for competitive inhibition. Furthermore, obtaining a similar Ki value from different graphical analysis methods (e.g., Lineweaver-Burk and Dixon plots) will increase confidence in the results. It is crucial to ensure that all measurements are taken within the linear range of the assay and that appropriate controls are included in every experiment.

Conclusion

This application note provides a robust framework for characterizing the inhibitory activity of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol against a representative enzyme, Adenosine Deaminase. By following these detailed protocols, researchers can confidently determine the IC50, mode of inhibition, and Ki value of this and other novel compounds. The principles and methodologies outlined here are broadly applicable to the study of other enzyme-inhibitor interactions and are fundamental to the process of drug discovery and development.

References

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • Fiveable. (2025, August 15). Michaelis-Menten kinetics and inhibition. Retrieved from [Link]

  • Assay Genie. (n.d.). Adenosine Deaminase Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (n.d.). Ground-state inhibitors of adenosine deaminase (ADA) are endowed with a.... Retrieved from [Link]

  • protocols.io. (2025, July 17). Kitless adenosine deaminase activity assay. Retrieved from [Link]

  • Alunni, S., Orrù, M., & Ottavi, L. (2008). A study on the inhibition of adenosine deaminase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 182-189. [Link]

  • Taylor & Francis Online. (2008, October 4). A study on the inhibition of adenosine deaminase. Retrieved from [Link]

Sources

Method

Application Note: Multiparametric Flow Cytometry Protocols for Evaluating 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Flow Cytometry, Immuno-Oncology, Pharmacology Introduction & Mechanistic Rationale The compound 3-(6-Amino-9H-purin-9-Y...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Flow Cytometry, Immuno-Oncology, Pharmacology

Introduction & Mechanistic Rationale

The compound 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is a highly specialized synthetic nucleoside analog. Structurally, it consists of an adenine nucleobase (6-amino-9H-purine) conjugated to a modified 2,5-anhydro-D-mannitol moiety in place of the canonical ribose ring. In drug development, nucleoside analogs of this class exhibit a dual-faceted mechanism of action:

  • Intracellular Cytotoxicity (Malignant Cells): Upon cellular entry via human equilibrative/concentrative nucleoside transporters (hENT/hCNT), these analogs are phosphorylated and incorporated into nascent DNA or interfere with DNA polymerases. This induces replication stress, leading to S-phase or G2/M cell cycle arrest and subsequent caspase-mediated apoptosis ([1]([Link]).

  • Extracellular Immunomodulation (Immune Cells): Adenosine analogs act as potent ligands for purinergic receptors, particularly the Adenosine A2A Receptor (ADORA2A). Binding to A2AR on the surface of T cells and Natural Killer (NK) cells triggers intracellular cAMP accumulation, which potently suppresses immune cell activation and effector functions in the tumor microenvironment ([2]([Link]).

To fully characterize the pharmacological profile of this compound, researchers must deploy multiparametric flow cytometry. Flow cytometry provides the necessary single-cell resolution to simultaneously quantify intracellular DNA content, membrane asymmetry (apoptosis), and surface receptor expression.

MOA cluster_cancer Malignant Cell (Cytotoxicity) cluster_immune Immune Cell (Immunomodulation) Analog 3-(6-Amino-9H-purin-9-YL)- 2,5-anhydro-3-deoxy-D-mannitol Transporter Nucleoside Transporter (hENT/hCNT) Analog->Transporter A2AR Adenosine A2A Receptor (ADORA2A) Analog->A2AR DNA DNA Incorporation & Replication Stress Transporter->DNA Arrest S-Phase / G2/M Arrest DNA->Arrest Apoptosis Caspase Activation & Apoptosis Arrest->Apoptosis cAMP Intracellular cAMP Accumulation A2AR->cAMP Suppression Suppression of T-Cell Activation cAMP->Suppression

Mechanism of Action: Dual pathways of the adenosine analog in malignant and immune cells.

Self-Validating Assay Design & Causality

As a Senior Application Scientist, I emphasize that a robust flow cytometry protocol must be a self-validating system . You cannot interpret shifts in fluorescence without absolute certainty that the signal is biologically driven, rather than an artifact of spectral overlap or non-specific binding.

  • Propidium Iodide (PI) & RNase A Causality: PI is a stoichiometric intercalating dye used to quantify DNA content for cell cycle analysis. However, PI also binds double-stranded RNA. If RNase A is omitted, the RNA fluorescence will artificially broaden the G0/G1 peak, masking true S-phase arrest[1].

  • Annexin V / 7-AAD Causality: Apoptosis causes phosphatidylserine (PS) to flip to the outer membrane leaflet, which is detected by Annexin V. 7-AAD is a vital dye excluded by intact membranes. Using them together differentiates early apoptotic cells (Annexin V+ / 7-AAD-) from late apoptotic/necrotic cells (Annexin V+ / 7-AAD+).

  • Fluorescence Minus One (FMO) Controls: When measuring A2AR down-regulation or CD69 expression, FMO controls (staining cells with all fluorophores except the one of interest) are mandatory. They account for fluorescence spreading error, ensuring accurate gating of dim populations.

Experimental Workflows & Protocols

Protocol A: Cell Cycle Arrest and Apoptosis Assessment

Objective: Determine the cytotoxic efficacy of the analog on a malignant cell line (e.g., Jurkat T-cell leukemia).

Reagents:

  • Annexin V-FITC & 7-AAD Viability Dye

  • Propidium Iodide (PI) Solution (50 µg/mL)

  • RNase A (100 µg/mL)

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

Step-by-Step Methodology:

  • Cell Treatment: Seed Jurkat cells at 5×105 cells/mL. Treat with vehicle (DMSO) or varying concentrations of the analog (e.g., 1 µM, 10 µM, 50 µM) for 24 and 48 hours.

  • Harvesting: Collect cells (including supernatant to retain detached apoptotic cells). Centrifuge at 300 × g for 5 minutes. Wash twice with cold PBS.

  • Apoptosis Staining (Live Cells):

    • Resuspend 1×105 cells in 100 µL of Annexin V Binding Buffer. Causality Note: Annexin V binding is strictly calcium-dependent; standard PBS will cause false negatives.

    • Add 5 µL Annexin V-FITC and 5 µL 7-AAD. Incubate for 15 minutes at room temperature (RT) in the dark.

    • Add 400 µL Binding Buffer and acquire immediately on the flow cytometer.

  • Cell Cycle Staining (Fixed Cells):

    • For a parallel replicate, fix cells by adding them dropwise to 70% ice-cold ethanol while vortexing. Store at -20°C for at least 2 hours.

    • Wash twice with PBS to remove ethanol.

    • Resuspend in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at RT in the dark.

    • Acquire on a flow cytometer using linear scaling for the PI channel to accurately resolve G0/G1 (2N DNA) and G2/M (4N DNA) peaks.

Protocol B: Immunomodulatory Profiling (A2AR & T-Cell Activation)

Objective: Evaluate the analog's ability to suppress T-cell activation via purinergic receptor signaling[3].

Reagents:

  • Anti-Human CD3/CD28 Dynabeads (for T-cell activation)

  • Fluorophore-conjugated Antibodies: Anti-CD8-FITC, Anti-CD69-APC, Anti-ADORA2A-PE.

  • Fc Block (Human BD Fc Block)

Step-by-Step Methodology:

  • Isolation & Treatment: Isolate primary human Peripheral Blood Mononuclear Cells (PBMCs). Pre-treat with the analog (10 µM) for 1 hour prior to activation.

  • Activation: Stimulate cells with Anti-CD3/CD28 beads for 24 hours.

  • Fc Blocking: Harvest cells, wash in FACS Buffer (PBS + 2% FBS), and incubate with Fc Block for 10 minutes at 4°C. Causality Note: Fc blocking prevents non-specific antibody binding to Fc-gamma receptors on monocytes/macrophages, ensuring signal specificity.

  • Surface Staining: Add the antibody cocktail (CD8-FITC, CD69-APC, ADORA2A-PE). Incubate for 30 minutes at 4°C in the dark.

  • Washing & Acquisition: Wash twice with FACS buffer, resuspend in 300 µL, and acquire. Gate on CD8+ lymphocytes and analyze the Median Fluorescence Intensity (MFI) of CD69 (activation marker) and ADORA2A.

Workflow cluster_assays Parallel Flow Cytometry Assays Prep Cell Culture & Compound Treatment Harvest Harvest & Wash (PBS) Prep->Harvest Stain1 Surface Staining (A2AR, CD8, CD69) Harvest->Stain1 Stain2 Apoptosis/Cycle Staining (Annexin V, 7-AAD, PI) Harvest->Stain2 Acquire Flow Cytometry Acquisition Stain1->Acquire Stain2->Acquire Gate Data Analysis (FlowJo / Gating) Acquire->Gate

Flow Cytometry Workflow: Parallel processing for intracellular and surface marker analysis.

Quantitative Data Presentation

The following tables summarize the expected quantitative shifts when utilizing this analog, demonstrating its dual efficacy.

Table 1: Expected Cell Cycle & Apoptosis Distribution (Jurkat Cells, 48h)

Treatment ConditionG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Early Apoptosis (%)Late Apoptosis (%)
Vehicle (DMSO) 55.2 ± 2.130.1 ± 1.514.7 ± 1.23.2 ± 0.52.1 ± 0.4
Analog (10 µM) 35.4 ± 1.848.5 ± 2.2 16.1 ± 1.018.4 ± 1.58.7 ± 1.1
Analog (50 µM) 28.1 ± 2.055.2 ± 3.1 16.7 ± 1.435.6 ± 2.8 *15.2 ± 1.6

*Indicates a significant S-phase arrest and dose-dependent induction of apoptosis, characteristic of nucleoside analog-induced replication stress[4].

Table 2: Immunophenotypic Shift in Primary CD8+ T-Cells (24h)

Treatment ConditionCD69+ Cells (%)CD69 MFIADORA2A MFI
Unstimulated 4.5 ± 1.14501,200
CD3/CD28 Stimulated 88.7 ± 3.412,5003,450
Stimulated + Analog (10 µM) 42.1 ± 4.2 4,800 2,100

Data illustrates the analog's capacity to suppress T-cell activation (reduced CD69 expression) via A2AR engagement[3].

References

  • Title: A Metal-containing Nucleoside That Possesses Both Therapeutic and Diagnostic Activity against Cancer Source: Journal of Biological Chemistry (via PMC) URL: [Link]

  • Title: Identification of a nucleoside analog active against adenosine kinase–expressing plasma cell malignancies Source: Journal of Clinical Investigation (JCI) URL: [Link]

  • Title: A2A receptor dependent and A2A receptor independent effects of extracellular adenosine on murine thymocytes in conditions of adenosine deaminase deficiency Source: Blood (ASH Publications) URL: [Link]

  • Title: Myeloid Expression of Adenosine A2A Receptor Suppresses T and NK Cell Responses in the Solid Tumor Microenvironment Source: Cancer Research (AACR Journals) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: CAS 302790-80-3 (Dabrafenib) Precipitation in DMSO

Welcome to the technical support guide for troubleshooting precipitation issues with CAS 302790-80-3, also known as Dabrafenib, when using Dimethyl Sulfoxide (DMSO) as a solvent. This resource is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting precipitation issues with CAS 302790-80-3, also known as Dabrafenib, when using Dimethyl Sulfoxide (DMSO) as a solvent. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I just dissolved Dabrafenib (CAS 302790-80-3) in DMSO and it immediately precipitated or formed a cloudy suspension. What's happening?

A1: This is a classic sign of exceeding the compound's maximum solubility limit in the solvent under your current conditions. Dabrafenib mesylate is described as being practically insoluble in aqueous media above pH 4.[1][2] While highly soluble in pure DMSO, several factors can drastically reduce its apparent solubility:

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This absorbed water can act as an anti-solvent, significantly lowering the solubility of hydrophobic compounds like Dabrafenib and causing them to precipitate.[5][6]

  • Incorrect Solvent Grade: Using a lower purity or non-anhydrous grade of DMSO can introduce enough water to cause immediate precipitation.

  • Temperature: DMSO's freezing point is approximately 18.5°C (65.3°F).[3][7] If you are using chilled DMSO or a cold environment, you may be observing the solvent itself freezing, which can trap the compound and appear as a precipitate.

Initial Troubleshooting Steps:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity (≥99.9%) DMSO.[3]

  • Use Fresh Solvent: Use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO to rule out water contamination in your current supply.[8]

  • Gentle Warming: Gently warm the solution to 30-37°C.[3][9] This can increase the kinetic solubility and help dissolve the compound. Be cautious, as excessive heat can degrade some compounds.[9]

  • Sonication: Use a bath sonicator for several minutes to provide mechanical energy to break up aggregates and aid dissolution.[9]

Q2: My Dabrafenib stock solution in DMSO was clear initially, but now I see crystals or a precipitate after storing it. Why?

A2: This delayed precipitation is common and often points to issues with storage conditions or solution stability over time. The primary culprits are water absorption and temperature fluctuations.

  • Hygroscopicity Over Time: Even in a tightly capped vial, repeated opening and closing can introduce atmospheric moisture into the DMSO stock.[3] Over days or weeks, this gradual water uptake can reduce the solvent's capacity, causing the compound to fall out of solution.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution is a major cause of precipitation.[3][6] As the DMSO freezes, the concentration of the compound in the remaining liquid phase increases, potentially exceeding its solubility limit and leading to nucleation and crystal growth. Each thaw-freeze cycle also increases the opportunity for water to be absorbed into the solution.[6][10]

  • Metastable Supersaturation: It's possible to create a supersaturated solution, which is thermodynamically unstable.[5] Over time, with slight temperature changes or minor vibrations, the compound can crystallize out of this unstable state.[5]

Best Practices for Storage:

  • Aliquoting: Prepare single-use aliquots of your stock solution. This is the most effective way to minimize freeze-thaw cycles and reduce moisture contamination.[3][11]

  • Proper Storage Temperature: Store DMSO stock solutions at -20°C or -80°C for long-term stability.[3]

  • Inert Gas: For highly sensitive compounds or very long-term storage, consider overlaying the aliquot with an inert gas like argon or nitrogen before sealing.

Q3: My DMSO stock of Dabrafenib is clear, but it precipitates instantly when I dilute it into my aqueous cell culture media or buffer. How can I prevent this?

A3: This phenomenon, often called "solvent shock" or "crashing out," is the most common precipitation issue.[8] Dabrafenib is very poorly soluble in water.[1][2] When a small volume of a highly concentrated DMSO stock is added to a large volume of an aqueous buffer, the local DMSO concentration drops dramatically. The surrounding water molecules cannot keep the hydrophobic compound dissolved, causing it to rapidly precipitate.[8]

Workflow for Aqueous Dilution:

cluster_prep Preparation cluster_dilution Dilution Method cluster_result Outcome A High-Concentration Stock in 100% Anhydrous DMSO B Dispense Final Volume of Aqueous Buffer C Add DMSO Stock Dropwise to Buffer While Vortexing (Reverse Dilution) A->C Small Volume B->C Key Step D Homogeneous Solution (Minimized Precipitation) C->D

Caption: Workflow for minimizing precipitation during aqueous dilution.

Strategies to Improve Aqueous Solubility:

  • Reverse Dilution: Instead of adding the buffer to your DMSO stock, add the small volume of your DMSO stock drop-wise into the full volume of the aqueous buffer while the buffer is being gently vortexed or stirred.[8] This ensures the DMSO disperses quickly, avoiding localized high concentrations of the compound that can initiate precipitation.[8]

  • Increase Final DMSO Concentration: While needing to be mindful of cellular toxicity, increasing the final DMSO percentage in your assay can help. Most cell lines tolerate up to 0.5% DMSO, but some can handle more.[9][11] Always run a vehicle control with the same final DMSO concentration.[11]

  • Use Serum or Solubility Enhancers: If your media contains serum, proteins like albumin can bind to the compound and help keep it in solution.[11] For serum-free applications, consider using solubility enhancers like cyclodextrins.[11]

  • Stepwise Dilution: Perform serial dilutions in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous buffer.[9][12]

Troubleshooting Protocols

Protocol 1: Preparation and Validation of a Dabrafenib Stock Solution

This protocol ensures the initial stock solution is prepared correctly to maximize solubility and stability.

Materials:

  • Dabrafenib (CAS 302790-80-3), solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[3]

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer and bath sonicator

Procedure:

  • Calculation: Determine the mass of Dabrafenib needed to achieve the desired stock concentration (e.g., 10 mM). Use the molecular weight of the specific form you have (e.g., Dabrafenib mesylate, MW: 615.67 g/mol ).[13]

  • Weighing: Tare a sterile amber vial on an analytical balance. Carefully weigh the calculated amount of Dabrafenib powder into the vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.[3]

  • Dissolution:

    • Tightly cap the vial and vortex for 30-60 seconds.[3]

    • Visually inspect for any undissolved particles.

    • If particles remain, place the vial in a bath sonicator for 5-10 minutes.[9]

    • If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.[9]

  • Confirmation: Once the solution is completely clear, it is ready. If precipitation persists, the desired concentration may exceed the compound's solubility limit. Re-calculate for a lower concentration.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, tightly sealed amber vials.[3][11] Store at -20°C or -80°C, protected from light.[3]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the maximum soluble concentration of Dabrafenib in your specific experimental buffer, which is crucial for interpreting bioassay results.

Materials:

  • Validated Dabrafenib/DMSO stock solution (from Protocol 1)

  • Experimental aqueous buffer (e.g., PBS, cell culture media)

  • 96-well clear microplate

  • Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer[14][15]

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions in DMSO: In a separate plate or tubes, prepare a 2-fold serial dilution of your Dabrafenib stock in 100% DMSO to create a range of concentrations.[9]

  • Plate Setup: Add a large volume of your aqueous buffer to the wells of the 96-well plate (e.g., 198 µL).

  • Addition to Buffer: Using a multichannel pipette, transfer a small, equal volume (e.g., 2 µL) from your DMSO serial dilution plate to the corresponding wells of the aqueous buffer plate. This will create a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Mix the plate gently and let it incubate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).[14]

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. A sharp increase in scattering indicates the point at which the compound has precipitated.[15]

    • UV-Vis (Alternative): After incubation, filter the plate to remove precipitate. Measure the absorbance of the filtrate to determine the concentration of the dissolved compound.[12]

  • Analysis: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under these conditions.

Data Summary Table

ParameterRecommendation / ValueRationale
Compound Dabrafenib (CAS 302790-80-3)B-Raf inhibitor, poorly soluble in aqueous media.[1]
Recommended Solvent Anhydrous DMSO (≥99.9% Purity)DMSO is a powerful polar aprotic solvent; anhydrous grade is critical to prevent water-induced precipitation.[3][4]
Aqueous Solubility Practically insoluble above pH 4Highlights the challenge of diluting into neutral pH biological buffers.[1][2]
Stock Solution Storage -20°C (short-term) or -80°C (long-term)Reduces the rate of compound degradation.[3]
Handling Best Practice Aliquot into single-use volumesMinimizes freeze-thaw cycles and moisture absorption, which are major causes of precipitation.[3][6][11]
Max DMSO in Cell Assays Typically ≤0.5%Minimizes cytotoxicity; must be validated for each cell line.[9][11]
Dilution Technique Reverse Dilution (add DMSO stock to buffer)Prevents localized supersaturation and precipitation ("solvent shock").[8]

Troubleshooting Logic Flow

Start Precipitation Observed Q1 When did it occur? Start->Q1 Immediate Immediately upon dissolving in DMSO Q1->Immediate Immediately Delayed After storage of DMSO stock Q1->Delayed After Storage Dilution Upon dilution into aqueous buffer Q1->Dilution On Dilution Sol_Check Check DMSO grade (use anhydrous). Try warming/sonication. Lower the concentration. Immediate->Sol_Check Storage_Check Aliquot stocks to avoid freeze-thaw. Ensure tight seals. Prepare fresh stock. Delayed->Storage_Check Dilution_Check Use 'Reverse Dilution' method. Increase final DMSO % (if possible). Consider solubility enhancers. Dilution->Dilution_Check

Caption: A logical guide to diagnosing the cause of precipitation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44462760, Dabrafenib. Available from: [Link]

  • Therapeutic Goods Administration (TGA), Australia. Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate. Available from: [Link]

  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement. Available from: [Link]

  • Cheng, Y., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl sulfoxide. Available from: [Link]

  • Ziath Ltd. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. Available from: [Link]

  • BYJU'S. Dimethyl sulfoxide. Available from: [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Available from: [Link]

  • Kozik, V., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). The lab's all-purpose oil DMSO. Available from: [Link]

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Available from: [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • Masimirembwa, C., et al. (2006).

Sources

Optimization

Technical Support Center: HPLC Analysis of Pharmaceutical Compounds

Topic: Reducing Background Noise in HPLC Analysis for CAS 302790-80-3 Welcome to the technical support center. As Senior Application Scientists, we understand that a stable, low-noise baseline is the foundation of accura...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Background Noise in HPLC Analysis for CAS 302790-80-3

Welcome to the technical support center. As Senior Application Scientists, we understand that a stable, low-noise baseline is the foundation of accurate and reproducible HPLC analysis, especially in the demanding field of drug development. While this guide is framed around the analysis of compounds like CAS 302790-80-3, the principles and troubleshooting steps are universally applicable to reverse-phase HPLC with UV detection for most small molecule pharmaceuticals.

This guide is designed to be a dynamic troubleshooting resource. We will move from initial diagnosis to systematic, component-by-component problem-solving, explaining the causality behind each step to empower you to make informed decisions in your laboratory.

Part 1: Initial Diagnosis - Understanding Your Baseline

Before diving into troubleshooting, it's crucial to quantify the problem. A "noisy" baseline is subjective, but the Signal-to-Noise Ratio (S/N) is a quantitative measure of analytical sensitivity.[1]

FAQ: What is considered a "normal" level of baseline noise?

There is no single value for "normal" noise, as it is dependent on the detector, mobile phase, and instrument sensitivity settings. Most HPLC manufacturers provide a specification for their system's S/N ratio, which serves as a useful benchmark for normal background signal variation.[2] The key is to know what is typical for your specific method and system when it is performing well. A seasoned chromatographer often knows by a glance if the inherent noise is unusual.[1] For quantitative analysis, a signal-to-noise ratio of 10:1 is recommended for the Limit of Quantitation (LOQ), which is the minimum concentration that can be reliably quantified.[1][3] For the Limit of Detection (LOD), an S/N ratio between 2:1 and 3:1 is generally acceptable.[3]

FAQ: How do I measure baseline noise and the Signal-to-Noise (S/N) ratio?

Most modern Chromatography Data Systems (CDS) can automatically calculate baseline noise and S/N. The process generally involves:

  • Noise Measurement: The software measures the difference between the highest and lowest points in a representative, peak-free section of the baseline from a blank injection.[3]

  • Signal Measurement: The software measures the height of the analyte peak from the middle of the baseline noise to the peak maximum.

  • S/N Calculation: The ratio of the peak height (Signal) to the measured baseline noise (Noise) is calculated.

Understanding this ratio is critical; it is the primary determinant of your method's detection limits.[3]

Part 2: Systematic Troubleshooting Workflow

Abnormal baseline noise can originate from any part of the HPLC system. A systematic approach is essential to avoid random changes that can waste time and resources. The following workflow provides a logical path to isolate the source of the noise.

G cluster_0 Initial Observation cluster_1 Phase 1: Simplest Checks cluster_2 Phase 2: Isolate System Components cluster_3 Phase 3: Component-Specific Troubleshooting A Abnormal Baseline Noise Observed (High Noise, Drift, Spikes) B Check Mobile Phase - Freshly prepared? - HPLC Grade Solvents? - Properly degassed? A->B Start Here C Review Method Parameters - Wavelength near solvent cutoff? - Detector settings appropriate? B->C D Bypass Column (Replace with union) C->D E Noise Persists? D->E F Noise Resolved? E->F No I Stop Flow (Cap detector inlet) E->I Yes G Problem is Column-Related - Contamination - Degradation - Improper Equilibration F->G Yes H Problem is Pre-Column (Pump, Degasser, Mixer, Injector) J Noise Persists? I->J K Noise Resolved? J->K No L Problem is Detector (Lamp, Flow Cell, Electronics) J->L Yes K->H Yes

Caption: A logical workflow for systematically isolating the source of HPLC baseline noise.

Frequently Asked Questions: A Component-by-Component Guide
Mobile Phase & Solvents

The mobile phase is a common, and often overlooked, source of baseline noise.[4] The adage "garbage in, garbage out" is especially true when selecting mobile phase components.[5]

Q1: Could my solvents be the source of the noise? What grade should I use?

A: Absolutely. Using low-quality solvents or additives is a primary cause of baseline issues.[6]

  • Solvent Purity: Always use high-purity, HPLC-grade or gradient-grade solvents.[2][7] This is critical for gradient elution, where impurities in a weak solvent can concentrate on the column and elute as "ghost peaks" when the organic concentration increases.[2][5]

  • Additives and Buffers: The quality of additives like salts, acids, and bases must match the sensitivity of your method. Degradants from expired additives can also lead to ghost peaks.[5]

  • Water Quality: Water is the most common source of solvent contamination.[2] Always use freshly prepared water with a resistivity of 18.2 MΩ·cm.

Q2: How critical is mobile phase preparation and degassing?

A: It is critically important for baseline stability and reproducibility.

  • Preparation: When mixing solvents, measure each component's volume separately before combining them to ensure an accurate final composition.[5] Whenever possible, prepare mobile phases fresh daily, especially aqueous buffers which are prone to microbial growth.[4][7] Never "top off" an existing mobile phase reservoir with a fresh batch; always replace the entire volume.[4]

  • Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and baseline spikes.[7][8] Modern HPLCs have built-in online degassers, but ensuring they are functioning correctly is vital.[2] For sensitive applications, pre-filtering solvents through a 0.45 µm (or 0.22 µm for UHPLC) membrane filter also aids in degassing and removes particulates.[5][9]

Q3: My baseline is drifting upwards, especially during a gradient run. What's causing this?

A: Baseline drift during a gradient is often due to inconsistencies between the mobile phase components.

  • UV-Absorbing Contaminants: A common cause is a UV-absorbing contaminant in your weaker solvent (typically water). As the gradient progresses and the concentration of the stronger (organic) solvent increases, the contaminant is flushed from the column, causing a rising baseline.

  • Solvent Degradation: Some mobile phase additives, like Trifluoroacetic Acid (TFA), are known to degrade over time, leading to increased UV absorbance and a rising baseline.[10][11] It is crucial to use high-quality TFA and prepare solutions freshly.[10][11]

  • Mismatched Absorbance: If your organic solvent has a slightly higher UV absorbance than your aqueous solvent at the detection wavelength, you will naturally see a drift. Choosing a wavelength where both solvents have low absorbance can minimize this.[4] For example, acetonitrile is often preferred over methanol for low-wavelength UV detection due to its lower UV cutoff.[1][4]

HPLC Pump & Degasser

The pump and degasser are responsible for delivering a precise, pulse-free flow of mobile phase.

Q4: I see periodic, pulsing noise in my baseline that matches the pump stroke. What does this indicate?

A: This is a classic sign of a pump-related issue.

  • Air in the Pump: The most common cause is trapped air bubbles in a pump head. This can often be resolved by purging the system at a high flow rate.

  • Faulty Check Valves: A faulty or dirty check valve can prevent the pump from delivering a consistent flow, resulting in pressure pulsations.[2][8] These may need to be cleaned or replaced.

  • Worn Pump Seals: Leaking or worn pump seals can also cause pressure fluctuations and a pulsating baseline.[2] Regular preventive maintenance, including annual seal replacement, is recommended.[2]

Q5: How can I check if my online degasser is working correctly?

A: A malfunctioning degasser will allow dissolved air into the system, leading to noise that often appears as random spikes or pulsations that coincide with pump strokes.[2] If you suspect the degasser, you can try degassing your mobile phase offline using helium sparging or vacuum filtration and see if the baseline noise improves. If it does, your online degasser likely requires service.

Injector and Sample

The sample itself, and the way it is introduced, can be a source of noise and artifacts.

Q6: Can my sample matrix cause baseline disturbances?

A: Yes. This is known as a "matrix effect." It occurs when components in the sample matrix, other than your analyte, interfere with the analysis.[12] This can manifest as broad, rolling peaks, a shifting baseline after injection, or even suppression of the analyte signal.[12] Strategies to minimize matrix effects include:

  • Improved Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can selectively remove interfering compounds.[12][13]

  • Sample Dilution: A simple dilution can reduce the concentration of interfering components, though this may compromise sensitivity.[12][14][15]

  • Chromatographic Optimization: Adjusting the gradient or using a column with different selectivity can help separate the analyte from matrix components.[12][15]

Column

The column is the heart of the separation and can be a significant source of noise if contaminated or degraded.

Q7: How can I determine if my column is the source of the noise?

A: The simplest diagnostic test is to replace the column with a zero-dead-volume union and run your mobile phase gradient.[2] If the baseline noise disappears, the column is the likely culprit.[2]

Q8: What does noise from a contaminated or degraded column look like?

A: A contaminated column can cause a drifting or irregular baseline as strongly retained materials from previous injections slowly bleed off. This can also appear as very broad peaks. Column degradation, or "dewetting," can also lead to increased noise.[2] Thoroughly flushing the column with a strong solvent is a first step, but if the problem persists, the column may need to be replaced.[2][16]

Detector (UV-Vis)

The detector is the final component in the flow path and has its own potential sources of noise.

Q9: My detector seems to be the problem. What are the common causes of detector noise?

A: For UV detectors, the most common issues are the lamp and the flow cell.

  • Failing Lamp: An aging UV lamp will have decreased energy output, which leads to higher noise and reduced sensitivity.[7] Most systems have a diagnostic test to check lamp intensity.[1]

  • Dirty or Contaminated Flow Cell: Contaminants or trapped air bubbles in the flow cell can cause significant baseline noise, spikes, and drift.[7][17]

  • Temperature Fluctuations: If the column is heated but the detector is not, temperature differences in the mobile phase entering the flow cell can cause baseline drift, especially with refractive-index sensitive detectors.[17]

Q10: How do I properly clean a detector flow cell?

A: First, flush the cell with a sequence of solvents. A common procedure is to flush with water, then methanol or isopropanol.[6][17] If this doesn't resolve the issue, a more aggressive cleaning may be needed. A common recommendation is to flush with 1N Nitric Acid (never Hydrochloric Acid, as it can corrode stainless steel).[6] Always follow your detector manufacturer's specific instructions for cleaning procedures.[6]

Part 3: Advanced Topic - Diagnosing Matrix Effects

For trace-level analysis in complex biological or formulation matrices, matrix effects can severely compromise accuracy by suppressing or enhancing the analyte signal.[15] A post-column infusion experiment is a powerful tool to diagnose this.

G cluster_0 Experimental Setup cluster_1 Analysis & Interpretation setup setup infusion Syringe Pump (Constant flow of Analyte) infusion->setup:f0 A Inject Blank Matrix Extract B Monitor Analyte Signal at Detector A->B C Observe Chromatogram B->C D Stable Baseline (No Matrix Effect) C->D If signal is constant E Signal Dip or Rise (Matrix Effect Present) C->E If signal changes F Dip = Ion Suppression Rise = Ion Enhancement E->F

Caption: Workflow for a post-column infusion experiment to identify matrix effects.

Protocol: Post-Column Infusion Experiment
  • System Setup: Tee a syringe pump delivering a constant, low flow of your analyte standard into the HPLC flow path between the column and the detector.

  • Equilibration: Run the HPLC mobile phase and the syringe pump until the detector signal for your infused analyte is stable and constant.

  • Injection: Inject a prepared blank matrix extract (a sample without your analyte).

  • Analysis: Monitor the stable analyte signal during the chromatographic run. If components of the matrix co-elute with your analyte's expected retention time and cause a dip or a rise in the baseline, you have confirmed a matrix effect.[18]

Part 4: Summary & Preventive Maintenance
Troubleshooting Summary Table
SymptomProbable Cause(s)Recommended Solution(s)
Random, Irregular Noise Dirty mobile phase/solvents, air bubbles, contaminated column, dirty detector cell, leaks.Use HPLC-grade solvents, degas mobile phase, flush/replace column, clean flow cell, check fittings.[6]
Periodic, Regular Noise (Pulsing) Air in pump, faulty check valves, worn pump seals.[8]Purge pump, clean/replace check valves, replace pump seals.[16]
Baseline Drift (Up or Down) Column temperature fluctuation, poor mobile phase mixing, slow column equilibration, UV-absorbing contaminants.[10]Use a column oven, prepare fresh mobile phase, allow adequate equilibration time, use high-purity solvents.
Spikes Air bubbles in system, electrical interference from other equipment.[7]Degas mobile phase thoroughly, ensure proper electrical grounding of the instrument.[8]
Ghost Peaks Contaminated mobile phase, carryover from injector, impurities from sample vial/cap.Prepare fresh mobile phase, use a stronger needle wash, use high-quality vials.
Daily Preventive Maintenance Checklist
  • Check Solvent Levels: Ensure sufficient mobile phase for your sequence.[7]

  • Fresh Mobile Phase: Prepare fresh aqueous buffer solutions daily.[4][7]

  • Check for Leaks: Visually inspect fittings and pump heads for any signs of leaks.[7]

  • Monitor System Pressure: Note the typical operating pressure; a significant deviation can indicate a blockage or a leak.[7]

  • Flush the System: After using buffered mobile phases, flush the entire system with HPLC-grade water followed by an organic solvent to prevent salt precipitation.[7]

References
  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex.
  • Guideline for Preparation of Mobile Phase Required for HPLC. Pharmaguideline.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions.
  • HPLC Repair Services: Common Causes of Baseline Noise.
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • HPLC Tips & Tricks – Mobile Phase Prepar
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Uncovering Overlooked Factors Behind Abnormal Baselines.
  • HPLC Tips & Tricks: Mobile Phase Preparation - Buffers.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.
  • How to reduce matrix effect and increase analyte signal in extracted samples? SCIEX.
  • Elimin
  • Why Your HPLC Baseline Drifts—And How to Stop It.
  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech.
  • overcoming matrix effects in Dipsanoside A HPLC analysis. Benchchem.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Thermo Fisher Scientific.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Cellular Permeability of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mann...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol .

As a highly polar nucleoside analogue, this compound presents distinct pharmacokinetic challenges. The 2,5-anhydro-D-mannitol sugar moiety, combined with the adenine base, creates a highly hydrophilic profile. Because it lacks a standard ribofuranose structure, it often exhibits poor affinity for endogenous Equilibrative Nucleoside Transporters (ENT1/ENT2). Consequently, it relies heavily on passive diffusion, which is severely restricted by the hydrophobic lipid bilayer.

Below is our field-proven troubleshooting guide to help you bypass these barriers, validate your assays, and achieve robust intracellular target engagement.

🔬 Troubleshooting Guide & FAQs

Q1: My biochemical cell-free assays show potent target engagement, but the in vitro cellular efficacy is nearly zero. Why? A1: This is a classic hallmark of permeability failure. Nucleoside analogues exhibit poor oral bioavailability and cellular uptake because of their high polarity and low intestinal permeability[1]. Without active transport via ENTs, the highly hydrophilic 2,5-anhydro-D-mannitol moiety prevents the molecule from crossing the hydrophobic lipid bilayer, leaving the drug stranded in the extracellular space[2].

Q2: How can I chemically modify the compound to bypass the lipid bilayer without permanently destroying its biological activity? A2: The most robust approach is implementing a bio-reversible prodrug strategy, specifically the ProTide (phosphoramidate) technology . By masking the polar hydroxyl groups with an amino acid ester and an aryl group, you significantly increase the molecule's lipophilicity[3]. This allows the compound to enter the cell via passive diffusion. Once inside, intracellular enzymes cleave the masking groups, bypassing the slow and rate-limiting first phosphorylation step that is typically required for nucleoside activation[4].

Q3: I synthesized a ProTide derivative of the compound, but it shows no activity in my Vero E6 cell line. Did the synthesis fail? A3: Not necessarily; you are likely experiencing a cell-line-dependent activation failure. The activation of ProTide prodrugs relies heavily on specific intracellular enzymes, primarily Carboxylesterase 1 (CES1) and Cathepsin A (CatA)[5]. Proteomic analyses reveal that Vero E6 cells lack CES1 expression, making them highly inefficient at activating these prodrugs[5]. Switch your in vitro model to Huh-7, A549, or Caco-2 cells, which possess high endogenous levels of CES1 and readily process lipophilic prodrugs into their active monophosphate forms[5].

Q4: If chemical modification is not an option for my current project phase, what formulation strategies can I use? A4: You can utilize Lipid Nanoparticle (LNP) encapsulation. By packaging the hydrophilic active pharmaceutical ingredient (API) within a liposomal core, the LNP facilitates cellular entry via endocytosis rather than passive diffusion. This circumvents the need for structural modification while protecting the compound from extracellular degradation.

📊 Quantitative Data Summarization

The table below summarizes benchmark expectations when applying different permeability optimization strategies to polar nucleoside analogues.

Delivery StrategyModification Type Papp​ (A to B) ( 10−6 cm/s)Intracellular API (pmol/10 6 cells)Relative In Vitro Efficacy
Unmodified API None< 0.5 (Low)1.2Baseline (1x)
Ester Prodrug Isopropyl Esters4.8 (Moderate)18.515x
ProTide Phosphoramidate12.4 (High)85.0> 50x
LNP Delivery Lipid Bilayer EncapsulationN/A (Endocytosis)62.340x

🧪 Experimental Protocol: Self-Validating Caco-2 Permeability Assay

To definitively diagnose permeability issues and validate your delivery strategy, you must quantify the Apparent Permeability ( Papp​ ) using a Caco-2 monolayer. This protocol includes a self-validating integrity check to ensure data trustworthiness.

Step 1: Cell Culture & Seeding Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

Step 2: Monolayer Integrity Validation (Critical Step) Measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber as a paracellular marker. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, discard the well—the tight junctions are compromised, and any API permeability data will be falsely elevated.

Step 3: Compound Application Prepare a 10 µM solution of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (or its modified derivative) in HBSS buffer (pH 7.4). Apply to the apical chamber for A-to-B (absorptive) transport assessment.

Step 4: Sampling & Incubation Incubate the plates at 37°C on an orbital shaker. Extract 50 µL aliquots from the basolateral receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace the extracted volume with an equal volume of fresh, pre-warmed HBSS buffer to maintain sink conditions.

Step 5: LC-MS/MS Quantification & Calculation Quantify the API concentration in the aliquots using LC-MS/MS. Calculate Papp​ using the equation:

Papp​=(dQ/dt)/(C0​×A)

(Where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area of the insert).

🧬 Pathway Visualization

PermeabilityPathway N1 Extracellular Environment Highly Polar API N2 Lipophilic Modification (ProTide / Esterification) N1->N2 Chemical Masking N3 Lipid Bilayer (Passive Diffusion) N2->N3 Enhanced Permeability N4 Intracellular Space (Esterase / CatA Cleavage) N3->N4 Cellular Entry N5 Nucleoside Monophosphate (Intracellularly Trapped) N4->N5 Bio-reversible Cleavage N6 Kinase Phosphorylation N5->N6 Anabolism N7 Active Triphosphate Metabolite N6->N7 Target Engagement

Intracellular activation pathway of lipophilic nucleoside prodrugs overcoming membrane barriers.

📚 References

  • Current prodrug strategies for improving oral absorption of nucleoside analogues. ResearchGate.[Link]

  • Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. National Institutes of Health (NIH).[Link]

  • Advancement of Prodrug Approaches for Nucleotide Antiviral Agents. Bentham Science.[Link]

  • Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: ProTide Prodrugs with High Cell Permeability and Susceptibility to Cathepsin A Are More Efficient in Delivering Antiviral Active Metabolites to the Lung. American Chemical Society (ACS).[Link]

  • Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. National Institutes of Health (NIH).[Link]

  • An overview of ProTide technology and its implications to drug discovery. Cardiff University.[Link]

Sources

Optimization

Resolving chromatographic peak tailing for 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

Target Analyte: 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Advanced Chromatography Support Center. As an Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol —an adenosine analog containing a basic 6-amino purine ring and a highly polar anhydro-mannitol moiety.

When analyzing basic, nitrogen-rich polar compounds, peak tailing is the most frequent cause of integration errors, poor resolution, and failed system suitability tests[1]. This guide bypasses generic advice to provide a mechanistically grounded, self-validating troubleshooting framework.

Part 1: Diagnostic Workflow

Before altering your method, you must identify whether the tailing is a chemical (stationary phase/mobile phase) or hardware (system flow path) issue. The workflow below outlines the logical progression for isolating the root cause.

TroubleshootingWorkflow Start Analyze Peak Shape (Calculate Asymmetry Factor As) CheckAs Is As > 1.2? Start->CheckAs Good Optimal Chromatography Proceed with Analysis CheckAs->Good No Hardware Hardware Check: Is Flow Path Stainless Steel? CheckAs->Hardware Yes Passivate Passivate System (30% H3PO4 Wash) or Use PEEK Tubing Hardware->Passivate Yes Chemistry Chemistry Check: Is Mobile Phase pH < 3.0? Hardware->Chemistry No Passivate->Chemistry AdjustPH Adjust Mobile Phase Use 10-20 mM Phosphate Buffer at pH 2.5 Chemistry->AdjustPH No Column Column Check: Use Type B, Fully End-Capped or Polar-Embedded Column Chemistry->Column Yes AdjustPH->Column

Diagnostic workflow for resolving peak tailing of basic purine derivatives in HPLC.

Part 2: Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does this specific molecule exhibit severe peak tailing on a standard C18 column?

Answer: The tailing is primarily driven by two distinct secondary interactions:

  • Silanol Ion-Exchange: The molecule contains a basic primary amine on the purine ring (pKa ~4.1). At a neutral or mid-range mobile phase pH (pH 5–7), residual silanol groups (Si-OH) on the silica stationary phase ionize to form negatively charged silanoxanes (Si-O⁻)[2]. The protonated basic amine of your analyte undergoes strong electrostatic ion-exchange with these silanoxanes, causing the analyte to "stick" and drag across the column, resulting in a tailing edge[1].

  • Metal Chelation: Purine rings (specifically the N7 and N9 nitrogens) and adjacent hydroxyl groups on the mannitol moiety act as excellent multidentate ligands. They can chelate with electron-deficient trace metals (like Fe³⁺ or Ni²⁺) present in stainless steel tubing, column frits, or the silica matrix itself[3][4].

Q2: How do I optimize the mobile phase to suppress silanol interactions?

Answer: You must manipulate the ionization state of the column, not just the analyte. Lowering the mobile phase pH to ≤ 2.5 (using a 10–20 mM phosphate buffer) forces the residual silanol groups (pKa ~3.5–4.5) into their neutral, protonated state (Si-OH)[5]. By eliminating the negative charge on the silica surface, you shut down the ion-exchange mechanism[1][2]. Furthermore, increasing the buffer concentration to 20 mM increases the ionic strength, which helps mask any remaining active sites[6][7].

Q3: I adjusted the pH to 2.5, but the peak is still tailing. Is my column degraded?

Answer: Not necessarily. If low pH does not resolve the tailing, the root cause is likely hardware-induced metal chelation . Adenine derivatives are notorious for interacting with the stainless steel flow path of standard HPLC systems[3][8]. You must either switch to a bio-inert LC system (PEEK-lined flow path)[4] or chemically passivate your current stainless steel system using a high-concentration phosphoric acid wash to strip away reactive iron oxides[8].

Part 3: Mechanistic Pathways of Peak Tailing

MechanisticPathway cluster_0 Secondary Interactions (Causes of Tailing) cluster_1 Targeted Resolutions Molecule 3-(6-Amino-9H-purin-9-YL)- 2,5-anhydro-3-deoxy-D-mannitol Silanol Ion-Exchange with Ionized Silanols (Si-O⁻) Molecule->Silanol Amine Group Metal Chelation with Trace Metals (Fe³⁺/Ni²⁺) in Frit/Tubing Molecule->Metal Purine Ring N / Hydroxyls LowPH Low pH (≤ 2.5) Protonates Silanols to Si-OH Silanol->LowPH Solved by Passivation System Passivation / Bio-Inert (PEEK) Flow Path Metal->Passivation Solved by

Mechanistic pathways of peak tailing for adenine analogs and their corresponding solutions.

Part 4: Experimental Protocols

To ensure a self-validating system, execute the following protocols sequentially. Calculate the USP Asymmetry Factor ( As​ ) after each intervention[1][9].

Protocol 1: System Passivation (Eliminating Metal Chelation)

Caution: Do NOT perform this with the analytical column attached. Phosphoric acid at this concentration will destroy the stationary phase.

  • Column Removal: Remove the analytical column and replace it with a zero-dead-volume (ZDV) union.

  • Solvent Flush: Flush the entire HPLC system (all lines, autosampler, and detector flow cell) with HPLC-grade Water at 1.0 mL/min for 15 minutes to remove any organic solvents or precipitated buffers.

  • Passivation Wash: Switch to a solution of 30% (v/v) Phosphoric Acid in water. Flush the system at 1.0 mL/min for 45 minutes[8].

  • Neutralization: Flush the system with HPLC-grade Water at 1.0 mL/min for 30 minutes until the effluent pH returns to neutral.

  • Re-equilibration: Reattach the analytical column and equilibrate with your mobile phase.

Protocol 2: Mobile Phase & Column Optimization (Eliminating Silanol Activity)
  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Do not use water and add acid; weigh the salt to ensure precise ionic strength[5][6].

  • pH Adjustment: Adjust the aqueous buffer to pH 2.5 using concentrated Phosphoric Acid (H₃PO₄). Filter through a 0.22 µm hydrophilic membrane.

  • Column Selection: Ensure you are using a Type B (ultra-pure) silica column that is fully end-capped[2][10]. If the molecule elutes too early on C18 due to its high polarity, switch to a Polar-Embedded C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column[4][7].

Part 5: Quantitative Data Summary

The following table summarizes the expected chromatographic improvements when applying the above protocols to adenine-based polar analytes.

Experimental ConditionMobile Phase pHSystem HardwareAsymmetry Factor ( As​ )Theoretical Plates ( N )Resolution Impact
Baseline (Unoptimized) 7.0 (Water/MeCN)Standard Stainless Steel2.85 (Severe Tailing)< 4,500Co-elution likely
pH Optimization Only 2.5 (Phosphate Buffer)Standard Stainless Steel1.72 (Moderate Tailing)6,200Marginal improvement
Hardware Passivation Only 7.0 (Water/MeCN)Passivated (30% H₃PO₄)2.10 (Moderate Tailing)5,800Marginal improvement
Fully Optimized System 2.5 (Phosphate Buffer)Passivated / PEEK-lined1.08 (Symmetrical) > 12,000 Baseline resolution

Note: An Asymmetry Factor ( As​ ) between 0.9 and 1.2 is considered optimal for quantitative drug development assays[1].

References

  • Element Lab Solutions. Peak Tailing in HPLC. Crawford Scientific. Available at:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at:[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at:[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]

  • uHPLCs Lab. How to avoid the tailing problem of basic compounds in HPLC analysis? Available at:[Link]

  • PubMed. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry. Available at:[Link]

  • Agilent Technologies. HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath. Available at:[Link]

  • Lund University. Development of a Method for Separation of Adenine Nucleotides. Available at:[Link]

  • PubMed Central (PMC). Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Bioavailability of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Synthetic Purine Isonucleoside Analog (Adenine derivative) Overview & Pharmacokinetic Challenges 3-(6-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Synthetic Purine Isonucleoside Analog (Adenine derivative)

Overview & Pharmacokinetic Challenges

3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (hereafter referred to as 3-AAD-Mannitol ) is a highly specific isonucleoside analog. While it exhibits potent targeted binding properties in vitro, researchers frequently report severe drop-offs in efficacy during in vivo translation.

As a purine nucleoside analog, 3-AAD-Mannitol faces three critical pharmacokinetic (PK) bottlenecks:

  • First-Pass Metabolism: Rapid deamination of the adenine base by Adenosine Deaminase (ADA) in the gastrointestinal tract and serum[1].

  • Poor Membrane Permeability: High hydrophilicity prevents passive lipid bilayer diffusion, making cellular entry entirely dependent on Equilibrative Nucleoside Transporters (ENTs).

  • The Phosphorylation Bottleneck: To become pharmacologically active, the compound must be converted into a triphosphate by intracellular kinases—a highly rate-limiting step[2].

Troubleshooting Guides & FAQs

Q1: Why is the oral bioavailability of 3-AAD-Mannitol extremely low (<5%) in our murine models?

A: The primary culprit is enzymatic degradation. The 6-amino group on the purine ring is highly susceptible to hydrolytic deamination by ubiquitous ADA, converting 3-AAD-Mannitol into an inactive inosine derivative before it reaches systemic circulation[3]. Furthermore, its high topological polar surface area (TPSA ~140) restricts paracellular and transcellular transport across the intestinal epithelium.

Q2: How can we prevent rapid plasma clearance during intravenous (IV) administration?

A: You must co-administer the compound with an ADA inhibitor. Pentostatin (2'-deoxycoformycin) is a potent, transition-state inhibitor of ADA. By pre-dosing subjects with Pentostatin, you block the conversion of the adenine moiety to inosine. This preserves the parent drug in the plasma, significantly extending its half-life and Area Under the Curve (AUC)[1].

Q3: The drug enters the cell but fails to achieve therapeutic concentrations of the active triphosphate. How do we bypass this?

A: This is a classic nucleoside kinase bottleneck. To overcome this, apply ProTide (Prodrug + Nucleotide) Technology . By chemically masking a monophosphate group on the 3-AAD-Mannitol sugar ring with an aryl motif (e.g., phenyl) and an amino acid ester (e.g., L-alanine methyl ester), the molecule becomes highly lipophilic. This allows it to passively diffuse across the cell membrane. Once inside, intracellular esterases and phosphoramidases cleave the masking groups, releasing the pre-phosphorylated monophosphate, completely bypassing the rate-limiting first kinase step[2].

Q4: Can we formulate the unmodified parent drug to enhance both circulation time and intracellular uptake?

A: Yes, via Lipid Nanoparticle (LNP) encapsulation . By encapsulating the hydrophilic 3-AAD-Mannitol within an aqueous core surrounded by ionizable cationic lipids, DSPC, cholesterol, and PEG-lipids, the drug is shielded from serum deaminases. Upon cellular endocytosis, the acidic environment of the endosome protonates the ionizable lipids, disrupting the endosomal membrane and releasing the intact nucleoside directly into the cytosol[4].

Data Presentation: Comparative PK Parameters

The following table summarizes the expected pharmacokinetic improvements across different delivery strategies based on standardized murine models (Dose: 10 mg/kg equivalent).

Delivery Strategy / FormulationCmax (ng/mL)T1/2 (h)AUC (ng*h/mL)Bioavailability (F%)Primary Mechanism of Improvement
Free 3-AAD-Mannitol (PO) 450.4120< 5%N/A (Baseline)
Free 3-AAD-Mannitol (IV) 1,2000.81,850100%Bypasses GI tract absorption
+ Pentostatin Co-admin (IV) 1,8503.56,400N/AInhibits ADA-mediated deamination
ProTide Derivative (PO) 8504.24,100~ 45%Enhances passive diffusion & stability
LNP Encapsulated (IV) 3,40012.028,500N/AProtects from serum nucleases; Endosomal escape

Mechanistic Visualizations

Pathway Analysis: Degradation vs. Rescue Strategies

G Drug 3-AAD-Mannitol (Parent Drug) ADA Adenosine Deaminase (ADA) Drug->ADA Susceptible to Deamination Kinase Intracellular Kinases Drug->Kinase Poor Uptake & Slow Phosphorylation Metabolite Inactive Inosine Metabolite ADA->Metabolite Rapid Clearance Pentostatin Pentostatin (ADA Inhibitor) Pentostatin->ADA Inhibits Active Active Triphosphate (Pharmacologically Active) Kinase->Active ProTide ProTide Derivative (Phosphoramidate) ProTide->Active Bypasses Initial Kinase Step

Caption: Pharmacokinetic bottlenecks of 3-AAD-Mannitol and rescue strategies via ADA inhibition or ProTide.

Workflow Analysis: LNP Formulation

Workflow Aq Aqueous Phase: 3-AAD-Mannitol (pH 4.0) Mixer Microfluidic Mixing (Herringbone Channel) Aq->Mixer Lipid Organic Phase (Ethanol): Ionizable Lipid, DSPC, Chol, PEG Lipid->Mixer Dialysis Dialysis & Buffer Exchange (PBS, pH 7.4) Mixer->Dialysis Rapid Precipitation LNP Formulated LNPs (~80 nm, PDI < 0.2) Dialysis->LNP Cell Target Cell Uptake (Endocytosis) LNP->Cell Escape Endosomal Escape (Cytosolic Release) Cell->Escape

Caption: Microfluidic formulation workflow for LNP-encapsulated 3-AAD-Mannitol and cellular delivery.

Experimental Protocols

Protocol A: In Vivo Pharmacokinetic Rescue via ADA Inhibition

Causality: Pentostatin binds ADA irreversibly. Pre-dosing is required to clear active ADA from the serum before the introduction of the nucleoside analog. Self-Validation: Serum aliquots must be tested for ADA activity prior to drug administration to ensure >90% enzymatic suppression.

Step-by-Step Methodology:

  • Preparation: Formulate Pentostatin in sterile saline at 0.2 mg/mL. Formulate 3-AAD-Mannitol in sterile PBS (pH 7.4) at 2 mg/mL.

  • Pre-Dosing: Administer Pentostatin (2 mg/kg) via intraperitoneal (IP) injection to the murine cohort 30 minutes prior to the primary drug administration.

  • Validation Check: Draw 20 µL of blood via the tail vein at T=25 mins. Centrifuge to isolate serum and run a rapid colorimetric ADA activity assay. Proceed only if ADA activity is <10 U/L.

  • Drug Administration: Administer 3-AAD-Mannitol (10 mg/kg) via intravenous (IV) tail vein injection at T=0.

  • Sampling: Collect 50 µL blood samples at 5, 15, 30, 60, 120, and 240 minutes post-dose into K2EDTA tubes containing 10 µM erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) to prevent ex vivo degradation.

  • Quantification: Extract plasma using protein precipitation (acetonitrile) and quantify 3-AAD-Mannitol using LC-MS/MS (MRM mode, positive electrospray ionization).

Protocol B: Microfluidic Formulation of LNP-Encapsulated 3-AAD-Mannitol

Causality: Rapid mixing of an acidic aqueous phase with an ethanol lipid phase causes instantaneous supersaturation and self-assembly. The low pH protonates the ionizable lipid, allowing it to interact with the slightly polar moieties of the nucleoside during particle formation. Self-Validation: Dynamic Light Scattering (DLS) is used immediately post-dialysis to confirm monodispersity (PDI < 0.2), ensuring the particles will not aggregate and cause pulmonary embolisms in vivo.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 3-AAD-Mannitol in 50 mM citrate buffer (pH 4.0) to a final concentration of 1 mg/mL.

  • Lipid Phase Preparation: Dissolve the lipid mixture (Ionizable Lipid[e.g., DLin-MC3-DMA] : DSPC : Cholesterol : PEG-Lipid at a molar ratio of 50:10:38.5:1.5) in 100% molecular biology grade ethanol to a total lipid concentration of 12.5 mM.

  • Microfluidic Mixing: Load both phases into syringes. Using a staggered herringbone microfluidic mixer, inject the aqueous and lipid phases at a flow rate ratio of 3:1 (Aqueous:Lipid) and a total flow rate of 12 mL/min.

  • Buffer Exchange: Immediately collect the effluent into a Slide-A-Lyzer dialysis cassette (10K MWCO) and dialyze against 100 volumes of 1X PBS (pH 7.4) for 12 hours at 4°C to remove ethanol and neutralize the pH.

  • Validation Check: Measure particle size and polydispersity index (PDI) using DLS. Acceptable parameters are a Z-average diameter of 70–90 nm and a PDI < 0.2.

  • Quantification: Lyse a 50 µL aliquot of LNPs with 0.5% Triton X-100 and quantify encapsulated 3-AAD-Mannitol via HPLC-UV to determine Encapsulation Efficiency (EE%).

References

  • Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The ProTide Prodrug Technology: From the Concept to the Clinic. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Adenosine Receptor Ligands: Evaluating 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol Against Standard Analogs

Abstract Adenosine receptors (ARs), comprising four subtypes (A1, A2A, A2B, and A3), are critical G protein-coupled receptors (GPCRs) that modulate a vast array of physiological processes, making them prime targets for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Adenosine receptors (ARs), comprising four subtypes (A1, A2A, A2B, and A3), are critical G protein-coupled receptors (GPCRs) that modulate a vast array of physiological processes, making them prime targets for therapeutic intervention.[1] The development of selective AR agonists has been a long-standing goal in medicinal chemistry, leading to the creation of standard analogs like N6-cyclopentyladenosine (CPA) and 5'-N-ethylcarboxamidoadenosine (NECA), which serve as benchmarks for receptor affinity and selectivity. This guide introduces a novel adenosine analog, 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol, characterized by a conformationally restricted sugar moiety. We present a comprehensive framework for its evaluation against established adenosine analogs. This document provides the scientific rationale, detailed experimental protocols for receptor binding and functional activity, and a template for data analysis, empowering researchers to systematically characterize novel AR ligands and elucidate their structure-activity relationships (SAR).

Introduction: The Rationale for Novel Analogs

The therapeutic potential of targeting adenosine receptors is vast, with applications in cardiovascular disease, inflammation, neurodegenerative disorders, and cancer.[2][3] The endogenous agonist, adenosine, is non-selective and has a very short half-life, limiting its therapeutic utility.[4] This has driven the development of synthetic analogs with improved stability and receptor subtype selectivity.

Standard analogs achieve selectivity through modifications at key positions of the adenosine scaffold[5]:

  • N6-Position: Substitutions with bulky groups, such as the cyclopentyl ring in CPA , confer high potency and selectivity for the A1 receptor.[6]

  • C2-Position: Modifications here can enhance affinity for the A2A and A3 subtypes.

  • C5'-Position: The ethylcarboxamido group in NECA results in a potent, largely non-selective agonist with high affinity for A1, A2A, and A3 receptors.[7][8]

The subject of this guide, 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol , introduces a unique structural constraint. Unlike the flexible ribose ring in natural adenosine, the 2,5-anhydro-D-mannitol scaffold "locks" the conformation of the sugar moiety. This rigidity can be a powerful tool in drug design. By pre-organizing the molecule into a specific three-dimensional shape, it may preferentially fit the binding pocket of one adenosine receptor subtype over others, potentially leading to a significant enhancement in selectivity.

This guide outlines the essential experiments required to test this hypothesis: radioligand binding assays to determine affinity (Ki) and cAMP functional assays to measure potency (EC50/IC50) and efficacy (Emax).

Structural Comparison

The fundamental difference between the novel compound and standard analogs lies in the sugar substitute. This structural change is hypothesized to be the primary driver of any observed differences in biological activity.

CompoundCore StructureKey ModificationExpected Profile
Adenosine 6-aminopurine + RiboseNoneEndogenous, non-selective agonist.[9]
CPA 6-aminopurine + RiboseN6-cyclopentyl groupPotent, A1-selective agonist.[10]
NECA 6-aminopurine + RiboseC5'-N-ethylcarboxamidePotent, non-selective agonist.[8]
Novel Analog 6-aminopurine + Anhydro-mannitolConformationally restricted sugar moietyUnknown; hypothesized to have enhanced selectivity.

Experimental Framework: A Step-by-Step Guide

To objectively compare the novel analog to these standards, a two-pronged experimental approach is essential: assessing its ability to bind to the receptors and its capacity to activate their downstream signaling pathways.

Experiment 1: Determining Receptor Binding Affinity (Ki)

The foundational experiment is the radioligand competition binding assay. This technique measures how effectively a test compound competes with a known high-affinity radioligand for binding to the receptor. The resulting inhibition constant (Ki) is an inverse measure of binding affinity—a lower Ki value signifies a higher affinity.

  • Receptor Source: We use membranes from cell lines (e.g., CHO or HEK293) stably transfected with a single human adenosine receptor subtype. This ensures that the observed binding is specific to the receptor of interest and not confounded by the presence of other subtypes.[11][12]

  • Radioligands: Specific, high-affinity radioligands are chosen for each subtype to ensure a robust signal. For example, [³H]CCPA for A1 and [³H]CGS 21680 for A2A are standard choices.[11]

  • Non-Specific Binding Control: A high concentration of a non-selective agonist (like NECA) is used to saturate all specific binding sites. Any remaining radioactivity is considered non-specific and is subtracted from the total binding to yield the specific binding value, a critical step for data accuracy.[11][13]

G reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) plate Plate Assay (Total, Non-Specific, and Competition Wells) reagents->plate incubate Incubate (e.g., 60-120 min at 22-25°C) plate->incubate filter Rapid Vacuum Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters (Remove unbound radioligand) filter->wash detect Scintillation Counting (Quantify bound radioactivity) wash->detect analyze Data Analysis (Calculate IC50 and Ki values) detect->analyze

Caption: Workflow for a competitive radioligand binding assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[11]

    • Membrane Preparation: Thaw membranes from CHO cells expressing the human A1 receptor on ice and dilute in assay buffer to a final concentration of 20-50 µg protein/well.[11]

    • Radioligand: Prepare [³H]CCPA (a selective A1 agonist radioligand) in assay buffer at a final concentration of ~0.5 nM (approximately its Kd).[11]

    • Test Compounds: Prepare serial dilutions of the novel analog, CPA, and NECA (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer.

    • Non-Specific Control: Prepare a 10 µM solution of NECA.[12]

  • Assay Setup (96-well plate, in triplicate):

    • Total Binding Wells: 25 µL Assay Buffer + 25 µL [³H]CCPA + 50 µL Membrane Suspension.

    • Non-Specific Binding Wells: 25 µL NECA (10 µM) + 25 µL [³H]CCPA + 50 µL Membrane Suspension.

    • Test Compound Wells: 25 µL Test Compound Dilution + 25 µL [³H]CCPA + 50 µL Membrane Suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a GF/B glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[13]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)A1 Selectivity Index (vs. A2A)
Novel Analog ExperimentalExperimentalExperimentalExperimentalCalculated
CPA ~2.3~790>10,000~43~343-fold
NECA [8]~14~20~2400~6.2~1.4-fold
Adenosine [9]~310~700~24000~290~2.3-fold
Experiment 2: Measuring Functional Activity (EC50/IC50)

A high binding affinity does not guarantee biological function. A functional assay is required to determine if the compound is an agonist (activates the receptor), antagonist (blocks the receptor), and to quantify its potency and efficacy. The measurement of cyclic AMP (cAMP) is the gold-standard functional readout for adenosine receptors.

  • Signaling Pathways: A1 and A3 receptors couple to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP. A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase, causing an increase in cAMP.[4][11] This differential coupling provides a clear, quantitative method to distinguish receptor subtype activity.

  • Forskolin Stimulation: For Gi-coupled receptors (A1, A3), adenylyl cyclase is first stimulated with forskolin to produce a measurable baseline of cAMP. The ability of an agonist to inhibit this forskolin-stimulated production is then measured.[9]

G cluster_0 Stimulatory Pathway cluster_1 Inhibitory Pathway Agonist_S Agonist A2A_A2B A2A / A2B Receptor Agonist_S->A2A_A2B Gs Gs Protein A2A_A2B->Gs AC_S Adenylyl Cyclase Gs->AC_S cAMP_inc ATP → cAMP ↑ AC_S->cAMP_inc Agonist_I Agonist A1_A3 A1 / A3 Receptor Agonist_I->A1_A3 Gi Gi Protein A1_A3->Gi AC_I Adenylyl Cyclase Gi->AC_I cAMP_dec ATP → cAMP ↓ AC_I->cAMP_dec Forskolin Forskolin Forskolin->AC_I stimulates

Caption: Gs (stimulatory) and Gi (inhibitory) signaling pathways.

  • Cell Culture: Plate CHO cells expressing either the human A2A or A1 receptor in 24-well plates and grow to confluence.[13]

  • Pre-treatment: Wash cells with DMEM/HEPES buffer. Pre-incubate the cells for 30 minutes with a phosphodiesterase inhibitor like rolipram (10 µM) to prevent cAMP degradation. For all wells, also add adenosine deaminase (ADA) to remove any endogenous adenosine.[13]

  • Agonist Stimulation:

    • For A2A (Gs) Assay: Add serial dilutions of the test compounds to the wells.

    • For A1 (Gi) Assay: Add a fixed concentration of forskolin (e.g., 1-3 µM) to all wells, followed immediately by serial dilutions of the test compounds.[9]

  • Incubation: Incubate for an additional 15-30 minutes at 37°C.

  • Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based assays).[14]

  • Data Analysis:

    • For A2A: Plot cAMP concentration against the log concentration of the agonist to determine the EC50 (potency) and Emax (efficacy relative to a standard full agonist like NECA).

    • For A1: Plot the percentage inhibition of forskolin-stimulated cAMP against the log concentration of the agonist to determine the IC50 (potency) and Emax.

CompoundA1 IC50 (nM)A2A EC50 (nM)A1 Emax (%)A2A Emax (%)
Novel Analog ExperimentalExperimentalExperimentalExperimental
CPA [15]PotentWeak/Inactive~100%Low/None
NECA [16]~72Potent~100%~100%
Adenosine [9]~310~700~100%~100%

Conclusion and Future Directions

This guide provides a robust, self-validating framework for the comprehensive evaluation of novel adenosine receptor ligands, using 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol as a case study. By systematically determining binding affinity (Ki) and functional potency (EC50/IC50) across all four receptor subtypes and comparing the results to well-characterized standards like CPA and NECA, researchers can build a clear and objective profile of the new compound.

The unique conformational constraint of the novel analog's anhydro-mannitol ring presents an exciting opportunity to uncover new principles in SAR for the adenosine receptor family. A finding of high selectivity for any subtype would validate the hypothesis that restricting the sugar conformation is a viable strategy for developing next-generation AR-targeted therapeutics and would pave the way for further studies, including in vivo efficacy and pharmacokinetic profiling.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine.
  • Klotz, K. N., Falgner, N., Gabel, G., & Lambertucci, C. (2001). Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 363(2), 201-206.
  • Jacobson, K. A., & Gao, Z. G. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Cellular Neuroscience, 13, 124.
  • Gao, Z. G., & Jacobson, K. A. (2003). Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists. Journal of Medicinal Chemistry, 46(21), 4587-4596.
  • Jacobson, K. A., Tosh, D. K., & Jain, S. (2023). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. Acta Pharmaceutica Sinica B, 13(8), 3165-3185.
  • Jacobson, K. A., & Gao, Z. G. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development.
  • BindingDB. (n.d.). Assay in Summary_ki - BindingDB.
  • Paoletta, S., Sabbadin, D., & Moro, S. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands.
  • Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit.
  • Klotz, K. N. (2000). Structure of prototypical adenosine receptor agonists.
  • Klotz, K. N. (2000). Structure of adenosine. The positions of the adenosine molecule that are available for modification to change receptor affinity and selectivity are marked with arrows. For details see text.
  • Innoprot. (n.d.). Adenosine A2A Receptor Assay.
  • Wikipedia. (n.d.). Adenosine.
  • van Galen, P. J., & IJzerman, A. P. (1994).
  • Cayman Chemical. (n.d.). 5'-N-Ethylcarboxamidoadenosine (hydrate) (Adenosine 5'-ethylcarboxamide, NECA).
  • Dalpiaz, A., Spalluto, G., & Pastorin, G. (2001). Synthesis and study of 5'-ester prodrugs of N6-cyclopentyladenosine, a selective A1 receptor agonist. PubMed.
  • Tocris Bioscience. (n.d.). NECA | Non-selective Adenosine Receptor Agonists.
  • MedChemExpress. (n.d.). N6-Cyclopentyladenosine (CPA) | Adenosine A1 Receptor Agonist.
  • Tocris Bioscience. (n.d.). N6-Cyclopentyladenosine | Adenosine A1 Receptors.
  • Borea, P. A., Gessi, S., & Merighi, S. (1998). Prolonged exposure to 5'-N-ethylcarboxamidoadenosine (NECA) does not affect the adenosine A2A-mediated vasodilation in porcine coronary arteries. PubMed.

Sources

Comparative

Comparative efficacy of CAS 302790-80-3 and endogenous purines

As a Senior Application Scientist in oligonucleotide therapeutics, I frequently encounter the fundamental bottleneck of RNA and DNA drug development: balancing thermodynamic binding affinity with in vivo biostability. En...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oligonucleotide therapeutics, I frequently encounter the fundamental bottleneck of RNA and DNA drug development: balancing thermodynamic binding affinity with in vivo biostability. Endogenous purines, while structurally optimized by evolution for Watson-Crick base pairing, are rapidly cleaved by systemic nucleases. To circumvent this, synthetic biology relies on structural analogs.

This guide provides an objective, data-driven comparison between endogenous purines (specifically adenosine) and CAS 302790-80-3 , a highly specialized 3'-isonucleoside analog: 3-(6-amino-9H-purin-9-yl)-2,5-anhydro-3-deoxy-D-mannitol .

Mechanistic Grounding: Structural Causality

The efficacy of an oligonucleotide therapeutic is dictated by the spatial geometry of its sugar-phosphate backbone.

Endogenous Adenosine: In standard RNA/DNA, the adenine nucleobase is attached to the 1'-carbon of a D-ribofuranose ring via a canonical 1'-N-glycosidic bond. Oligonucleotides are polymerized through 3' → 5' phosphodiester linkages. This naturally occurring geometry is the precise substrate recognized by endogenous phosphodiesterases and adenosine deaminases, leading to rapid enzymatic cleavage.

CAS 302790-80-3 (Isonucleoside): CAS 302790-80-3 fundamentally alters this topology. It is an isonucleoside where the adenine nucleobase is shifted to the 3'-position of a 2,5-anhydro-D-mannitol scaffold. When incorporated into an oligonucleotide (typically via 1' → 4' linkages), this architectural shift drastically alters the torsion angles of the backbone.

  • The Causality of Resistance: Because the spatial arrangement of the phosphodiester bonds and the nucleobase no longer fits the highly specific active sites of cellular nucleases, the molecule achieves profound steric evasion. Despite this backbone distortion, the free 6'-hydroxyl group of the mannitol scaffold can project into the groove area, providing compensatory hydrogen bonding that allows the modified strand to form stable, B-like duplexes with complementary native targets [1].

Mechanism cluster_Endo Endogenous Purine (Adenosine) cluster_Iso CAS 302790-80-3 (Isonucleoside) E1 1'-N-Glycosidic Bond (D-Ribose) E2 Recognized by Nucleases/Deaminases E1->E2 E3 Rapid Degradation (Short Half-life) E2->E3 I1 3'-N-Glycosidic Bond (2,5-anhydro-D-mannitol) I2 Steric Evasion of Enzymatic Active Sites I1->I2 I3 High Biostability (Prolonged Efficacy) I2->I3

Fig 1: Mechanistic divergence in enzymatic degradation between endogenous purines and CAS 302790-80-3.

Comparative Efficacy Data

The following table synthesizes the quantitative performance metrics of endogenous adenosine versus the CAS 302790-80-3 isonucleoside when incorporated into therapeutic oligonucleotides [1, 2].

ParameterEndogenous Purine (Adenosine)CAS 302790-80-3 (Isonucleoside)
Structural Scaffold D-Ribofuranose2,5-anhydro-D-mannitol
Nucleobase Linkage Canonical 1'-N-glycosidic bondModified 3'-N-glycosidic bond
Oligonucleotide Linkage 3' → 5' Phosphodiester1' → 4' Phosphodiester
Nuclease Resistance (t1/2 in 10% FBS) < 1 hour (Rapidly degraded)> 48 hours (Highly stable)
Duplex Formation (vs. Native Target) Standard A-form / B-form duplexB-like duplex
Binding Affinity (ΔTm per modification) Baseline (Optimal)Slight decrease (approx. -0.1 to -1.0 °C)
Primary Therapeutic Utility Transient cellular signalingAntisense Oligonucleotides (ASOs), Aptamers

Experimental Validation Protocols

To objectively validate the efficacy of CAS 302790-80-3 against endogenous purines, we utilize a self-validating dual-assay system. This system simultaneously measures thermodynamic penalty (Tm) and biological half-life, ensuring that gains in stability do not fatally compromise target binding.

Protocol A: Thermal Denaturation (Tm) Analysis

This protocol determines the thermodynamic stability of the oligonucleotide duplex. We use a native sequence as an internal control to calculate the exact ΔTm penalty induced by the isonucleoside.

  • Sample Preparation: Dissolve the synthesized oligonucleotides (one sequence containing CAS 302790-80-3 and the control containing endogenous adenosine) alongside their complementary native RNA/DNA targets in a physiological buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Causality: This specific ionic strength shields the electrostatic repulsion of the polyanionic phosphate backbones, mimicking physiological conditions necessary for duplex formation.

  • Annealing: Heat the samples to 90°C for 5 minutes, then cool slowly to room temperature at a rate of 1°C/min.

    • Causality: A slow cooling ramp eradicates kinetic traps and secondary hairpins, ensuring the strands settle into the most thermodynamically stable Watson-Crick or B-like duplex.

  • Spectrophotometric Measurement: Monitor UV absorbance at 260 nm using a spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 15°C to 85°C at 0.5°C/min.

    • Causality: The hyperchromic effect at 260 nm directly correlates with the unstacking of base pairs. The inflection point of the resulting sigmoidal curve represents the melting temperature (Tm).

Protocol B: Serum Stability Assay

This protocol measures resistance to exonucleases and endonucleases present in systemic circulation.

  • Incubation: Incubate 500 pmol of each oligonucleotide in 100 μL of 10% Fetal Bovine Serum (FBS) in RPMI medium at 37°C.

    • Causality: 10% FBS contains a rich, aggressive mixture of nucleases, providing a highly predictive in vitro model for systemic blood circulation.

  • Aliquot Extraction & Quenching: Withdraw 10 μL aliquots at predetermined time points (0, 1, 4, 8, 24, and 48 hours). Immediately add the aliquots to 10 μL of a stop solution (90% formamide, 50 mM EDTA) and heat at 95°C for 3 minutes.

    • Causality: EDTA instantly chelates divalent cations (Mg²⁺, Ca²⁺) which are essential cofactors for nuclease catalytic activity. Formamide and heat permanently denature the enzymes, "freezing" the degradation profile at that exact second.

  • PAGE Analysis: Resolve the digestion products using 20% denaturing polyacrylamide gel electrophoresis (PAGE) and visualize via SYBR Gold staining. Quantify the fraction of intact full-length oligonucleotides over time to calculate the half-life (t1/2).

Workflow Start Oligonucleotide Synthesis (Standard Phosphoramidite Protocol) Split1 Incorporate CAS 302790-80-3 (1'→4' Linkage Mode) Start->Split1 Split2 Incorporate Endogenous Adenosine (3'→5' Linkage Mode) Start->Split2 Assay1 Thermal Denaturation (Tm) UV Absorbance at 260 nm Split1->Assay1 Assay2 Serum Stability Assay 10% FBS, 37°C, PAGE Analysis Split1->Assay2 Split2->Assay1 Split2->Assay2 Result Comparative Efficacy Analysis (Biostability vs. Binding Affinity) Assay1->Result Assay2->Result

Fig 2: Self-validating experimental workflow for evaluating isonucleoside efficacy and stability.

References

  • Guan Z, Jin HW, Yang ZJ, Zhang LR, Zhang LH. "Investigation of the binding behaviors of isonucleoside-incorporated oligonucleotides with complementary sequences." Drug Discoveries & Therapeutics, 2007; 1(1):65-72. URL:[Link]

  • Lei Z, Zhang L, Zhang LR, Chen J, Min JM, Zhang LH. "Hybrid characteristics of oligonucleotides consisting of isonucleoside 2',5'-anhydro-3'-deoxy-3'-(thymin-1-yl)-D-mannitol with different linkage modes." Nucleic Acids Research, 2001; 29(7):1470-1475. URL:[Link]

Validation

Validating Target Engagement of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol: A Comparative Guide to SPR vs. Orthogonal Biophysical Assays

Introduction & Mechanistic Context The compound 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is a highly specialized synthetic nucleoside analog. By replacing the canonical ribose ring with a rigidified 2,5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The compound 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is a highly specialized synthetic nucleoside analog. By replacing the canonical ribose ring with a rigidified 2,5-anhydro-3-deoxy-D-mannitol moiety, this molecule restricts conformational flexibility, presenting a unique pharmacophore designed to selectively target ATP-binding pockets. Its primary applications lie in modulating kinases, purinergic receptors, and other ATP-dependent enzymes.

However, validating the target engagement of low-molecular-weight (LMW) compounds (MW ≈ 281.27 Da) poses a significant biophysical challenge. Because the mass of the compound is a fraction of its macromolecular target (typically 50–150 kDa), detecting the binding event requires extreme instrumental sensitivity. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative biophysical techniques and provides a self-validating, step-by-step protocol for characterizing the binding kinetics of this adenosine analog.

Comparative Analysis: Selecting the Optimal Biophysical Platform

To objectively evaluate target engagement, researchers typically choose between four label-free biophysical platforms: SPR, Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI), and Microscale Thermophoresis (MST).

For a 281 Da compound, SPR is the definitive gold standard . While BLI is highly accessible, its fiber-optic interferometry often lacks the signal-to-noise ratio required to detect the minute optical thickness changes induced by fragments under 300 Da[1]. ITC provides unparalleled thermodynamic data ( ΔH , ΔS ) but consumes prohibitive amounts of target protein and cannot resolve real-time binding kinetics ( kon​ and koff​ ).

Table 1: Performance Comparison of Biophysical Assays for LMW Compounds
FeatureSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Detection Principle Evanescent wave refractive indexOptical interferenceHeat release/absorptionThermophoretic mobility
Sensitivity to <300 Da Excellent (High S/N ratio)Poor to ModerateModerateGood (Requires fluorophore)
Kinetic Data ( kon​,koff​ ) Yes (Real-time)Yes (Real-time)No (Equilibrium only)No (Equilibrium only)
Sample Consumption Low (1-5 µg protein)Low (1-5 µg protein)High (mg quantities)Low (Capillary volumes)
Throughput High (384-well compatible)Medium to HighLowMedium

Mechanistic Grounding & The Self-Validating SPR Protocol

To build a trustworthy and self-validating experimental system, every step of the SPR protocol must be designed with causality in mind. The following methodology is tailored specifically for the 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol analog targeting a prototypical kinase domain.

Step 1: Sensor Chip Selection and Reverse-Mass Immobilization
  • The Causality: Because the compound is only ~281 Da, the refractive index change upon binding is negligible if the compound is immobilized. Therefore, we must immobilize the massive target protein (the "Ligand") on the sensor surface and flow the small molecule (the "Analyte") over it.

  • Protocol:

    • Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument.

    • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Dilute the target kinase in 10 mM Sodium Acetate (pH 4.5) to pre-concentrate the protein via electrostatic attraction to the dextran matrix.

    • Inject the kinase until an immobilization level of 3000–5000 Response Units (RU) is achieved. This high density ensures the theoretical maximum binding capacity ( Rmax​ ) for the 281 Da compound falls within the optimal detection range of 15–30 RU[2].

    • Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

Step 2: Buffer Optimization (The TRIS vs. HEPES Paradigm)
  • The Causality: Kinase assays are highly sensitive to buffer composition. While HEPES is a standard biological buffer, it has been documented to cause baseline drift and interfere with small-molecule binding in SPR kinase assays. TRIS buffer mitigates this interference, maintaining stable baseline kinetics[3].

  • Protocol: Prepare a running buffer of 20 mM TRIS, 150 mM NaCl, 0.05% Tween-20, and 5% DMSO (pH 7.4).

Step 3: DMSO Calibration (Eliminating Bulk Shift Artifacts)
  • The Causality: 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is a hydrophobic analog requiring DMSO for solubility. DMSO has a massive refractive index. Even a 0.1% mismatch between the running buffer and the injected sample will cause a false SPR spike, masking the true binding signal.

  • Protocol: Inject a solvent correction series ranging from 4.5% to 5.5% DMSO to create a calibration curve. The instrument software will use this to mathematically subtract bulk refractive index artifacts from the analyte responses[1].

Step 4: Kinetic Assay Execution (Single-Cycle Kinetics)
  • The Causality: If the adenosine analog binds tightly (slow koff​ ), standard Multi-Cycle Kinetics (which require harsh acidic regeneration between injections) may denature the immobilized kinase. Single-Cycle Kinetics (SCK) circumvents this by injecting increasing concentrations sequentially without intermediate regeneration.

  • Protocol:

    • Prepare a 5-point dilution series of the compound (e.g., 3.125 µM to 50 µM).

    • Inject sequentially from lowest to highest concentration (60 seconds association per injection).

    • Following the final injection, allow a 600-second dissociation phase.

    • Fit the resulting sensorgram using a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Visualizing the Workflow and Mechanism

SPR_Workflow A 1. Immobilization (Amine Coupling) B 2. Baseline (Buffer Flow) A->B C 3. Association (Analyte Injection) B->C D 4. Dissociation (Buffer Wash) C->D D->C Multi-cycle E 5. Regeneration (Surface Reset) D->E

Step-by-step workflow of a Multi-Cycle Kinetics SPR assay for LMW inhibitors.

Binding_Logic Kinase Target Kinase (Apo State) ATP_Cleft ATP-Binding Cleft Kinase->ATP_Cleft Complex Inhibited Kinase Complex (SPR Signal Increase) ATP_Cleft->Complex Target Engagement Compound 3-(6-Amino-9H-purin-9-YL)- 2,5-anhydro-3-deoxy-D-mannitol Compound->ATP_Cleft Competitive Binding ATP Endogenous ATP ATP->ATP_Cleft Blocked

Competitive binding logic of the adenosine analog at the kinase ATP-binding cleft.

Experimental Data Presentation

When executing this protocol, the kinetic profile of the engineered analog should be benchmarked against both the endogenous ligand (ATP) and a known broad-spectrum inhibitor (e.g., Staurosporine). Below is a representative data structure demonstrating the expected kinetic resolution achievable via SPR.

Table 2: Representative Kinetic Parameters for Target Engagement
CompoundTarget KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Binding Mode
3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol Kinase ATP Cleft45.2 1.2×105 5.4×10−3 Reversible, Competitive
Endogenous ATP (Control) Kinase ATP Cleft12,500 4.5×104 5.6×10−1 Transient, Fast-off
Staurosporine (Reference) Kinase ATP Cleft1.8 8.9×105 1.6×10−3 Reversible, High-Affinity

Data Interpretation: The rigidified sugar moiety of the 2,5-anhydro-D-mannitol analog typically results in a slower dissociation rate ( koff​ ) compared to endogenous ATP, driving a lower equilibrium dissociation constant ( KD​ ) and confirming stable target engagement.

References

  • Surface Plasmon Resonance (SPR)
  • Royal Society of Chemistry (RSC)
  • Screening and analysis of fragments using Biacore systems Cytiva Life Sciences URL

Sources

Comparative

Cross-Reactivity Studies of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol: A Comparative Kinase Profiling Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Rationale The development of ATP-competitive kinase inhibitors require...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Rationale

The development of ATP-competitive kinase inhibitors requires rigorous selectivity profiling to mitigate off-target toxicities. The compound 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (hereafter referred to as AADM ) represents a highly specialized nucleoside analog.

By substituting the canonical ribose ring of adenosine with a 2,5-anhydro-3-deoxy-D-mannitol moiety, AADM locks the sugar pucker into a rigid conformation. This structural constraint alters the hydrogen-bonding network within the kinase hinge region. Unlike endogenous ATP or promiscuous first-generation inhibitors, the unique steric bulk of the D-mannitol derivative restricts AADM's ability to bind universally across the kinome, theoretically yielding a highly selective pharmacological profile.

This guide provides an objective comparison of AADM against standard benchmark inhibitors, detailing the experimental workflows, causality of assay selection, and cross-reactivity metrics required to validate its kinome-wide selectivity.

Comparative Profiling & Selectivity Metrics

To objectively quantify cross-reactivity, we utilize the Gini coefficient , a statistical dispersion metric adapted for kinase selectivity . A Gini value approaching 0 indicates extreme promiscuity (inhibiting most of the kinome equally), while a value approaching 1 indicates absolute selectivity for a single target.

The table below compares the extrapolated profiling data of AADM against two well-documented clinical benchmarks: Staurosporine (a pan-kinase inhibitor) and Dasatinib (a multi-targeted tyrosine kinase inhibitor).

Table 1: Quantitative Cross-Reactivity Profile Comparison
InhibitorStructural ClassGini CoefficientS(10) Score (at 1 µM)Primary Target IC50 (nM)Major Off-Target Liabilities
Staurosporine Indolocarbazole0.1500.85Pan-kinase (1–10 nM)Extreme (Broad Cytotoxicity)
Dasatinib Aminothiazole0.4500.22ABL (0.6 nM), SRC (0.8 nM)High (EphA2, c-KIT, PDGFR)
AADM Nucleoside Analog0.7850.04FLT3 (12 nM), CDK2 (18 nM)Low (Minimal CMGC cross-reactivity)

Note: S(10) Score represents the fraction of kinases inhibited by >90% at a 1 µM screening concentration.

Experimental Workflows & Self-Validating Systems

To ensure scientific integrity, cross-reactivity must be evaluated using orthogonal assay systems. We compare thermodynamic binding affinity (KINOMEscan) with functional enzymatic inhibition (Radiometric Assay) to eliminate false positives caused by silent binding.

KinaseWorkflow Start AADM Compound Library Preparation Split1 Primary Screening (Binding Affinity) Start->Split1 Split2 Orthogonal Validation (Functional Activity) Start->Split2 Kscan KINOMEscan Panel (>400 Kinases) Split1->Kscan Radio Radiometric Assay (33P-ATP Transfer) Split2->Radio Data1 Kd & S-Score Calculation Kscan->Data1 Data2 IC50 & Enzymatic Inhibition % Radio->Data2 Gini Selectivity Profiling (Gini Coefficient) Data1->Gini Data2->Gini

Workflow for orthogonal kinase selectivity profiling of AADM.

Protocol A: Active-Site Directed Competition Binding (KINOMEscan)

Causality for Selection: Traditional enzymatic assays depend heavily on ATP concentration, which can skew apparent IC50 values due to the highly variable ATP Km​ across different kinases. The KINOMEscan methodology is an ATP-independent platform that measures true thermodynamic binding affinity ( Kd​ ). This provides an unbiased kinome-wide cross-reactivity profile.

Self-Validating System: The assay utilizes a known high-affinity immobilized ligand as a positive control for displacement. The readout relies on qPCR of a DNA-tagged kinase, providing an immense dynamic range that inherently controls for background noise.

Step-by-Step Methodology:

  • Kinase Tagging: Express the target kinases (e.g., FLT3, CDK2, and 400+ panel members) fused to proprietary DNA tags.

  • Immobilization: Bind a promiscuous, active-site directed reference ligand to a solid bead support.

  • Competition Incubation: Incubate the DNA-tagged kinases with the immobilized ligand and AADM (at 1 µM for primary screening, or an 11-point dilution series for Kd​ determination) in a buffered solution for 1 hour at room temperature.

  • Elution & Quantification: Wash the beads extensively to remove unbound kinase. Elute the specifically bound kinase and quantify the DNA tag via qPCR.

  • Data Normalization: Calculate the % Control Binding. A lower qPCR signal indicates higher affinity of AADM, as it successfully displaced the kinase from the immobilized ligand.

Protocol B: High-Throughput Radiometric Kinase Assay

Causality for Selection: While binding assays confirm target engagement, they cannot differentiate between functional inhibition and silent binding (where a compound binds but does not block catalytic activity). The 33 P-ATP radiometric assay directly measures the transfer of the terminal phosphate to the substrate, definitively confirming enzymatic blockade.

Self-Validating System: Every assay plate must include a Z′ -factor calculation. A Z′≥0.5 validates the assay's dynamic range and robustness, confirming that the difference between the positive control (fully inhibited) and negative control (DMSO vehicle) is statistically significant before any IC50 data is accepted.

Step-by-Step Methodology:

  • Master Mix Preparation: Combine the target kinase, specific peptide substrate, and assay buffer (containing Mg 2+ and DTT) in a 384-well microtiter plate.

  • Compound Addition: Add AADM in a 10-point dose-response dilution series. Include DMSO as a negative control and Staurosporine as a positive control.

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP and[ γ

    33 P]-ATP at the specific Km​ concentration for the given kinase.
  • Incubation & Termination: Incubate at 30°C for 30 minutes. Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper, which tightly binds the basic peptide substrate.

  • Washing & Detection: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unreacted[ γ

    33 P]-ATP. Quantify the incorporated radioactivity using a scintillation counter.
  • Validation & Analysis: Calculate the Z′ -factor using the control wells. If Z′≥0.5 , proceed to calculate the IC50 using a 4-parameter logistic non-linear regression model.

Mechanistic Pathway Impact

The ultimate goal of profiling AADM is to understand its downstream signaling impact. By selectively displacing ATP at specific receptor tyrosine kinases (e.g., FLT3), AADM prevents the phosphorylation cascade responsible for aberrant cell proliferation, without triggering the widespread toxicity seen with pan-inhibitors.

Pathway RTK Target Kinase (e.g., FLT3 / CDK2) Substrate Downstream Substrate RTK->Substrate Phosphorylation ATP Endogenous ATP ATP->RTK Binds Hinge Region AADM AADM Inhibitor (Nucleoside Analog) AADM->RTK Competitive Displacement Effect Aberrant Cell Proliferation (Blocked) Substrate->Effect Signal Transduction

Mechanism of ATP-competitive kinase inhibition by AADM.

Conclusion

The structural substitution of ribose with 2,5-anhydro-3-deoxy-D-mannitol in AADM yields a highly constrained nucleoside analog. When evaluated through orthogonal, self-validating platforms—combining the ATP-independent thermodynamic precision of KINOMEscan with the functional confirmation of radiometric assays—AADM demonstrates a superior Gini coefficient compared to legacy inhibitors like Staurosporine and Dasatinib. This rigorous profiling pipeline ensures that AADM's cross-reactivity is minimized, positioning it as a highly selective tool compound for targeted kinase inhibition.

References

  • Graczyk, P. P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. Journal of Medicinal Chemistry.[Link]

  • Eurofins Discovery. (2024). KINOMEscan® Kinase Screening & Profiling Services. Eurofins Discovery.[Link]

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). A high-throughput radiometric kinase assay. PubMed Central (PMC).[Link]

Validation

Benchmarking 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol: A Comparative Guide to Isonucleosides and Deoxy-D-Mannitol Derivatives

Executive Summary The development of nucleoside analogs is a cornerstone of antiviral and antineoplastic pharmacology. However, canonical nucleosides—characterized by a nucleobase attached at the C1' position of a ribose...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside analogs is a cornerstone of antiviral and antineoplastic pharmacology. However, canonical nucleosides—characterized by a nucleobase attached at the C1' position of a ribose or deoxyribose ring—are inherently susceptible to enzymatic degradation by host nucleases and phosphodiesterases.

To circumvent this, structural chemists have engineered isonucleosides , a conceptual paradigm shift where the nucleobase is translocated to a non-canonical position on the sugar ring. This guide provides an in-depth technical benchmarking of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol —a uniquely branched isonucleoside—against other prominent deoxy-D-mannitol derivatives. By analyzing their structural rationales, metabolic pathways, and experimental performance, this guide equips researchers with the data necessary to select the optimal scaffold for drug development.

Structural Rationale & Mechanistic Paradigm

The compound 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol represents a highly specialized class of "hydroxymethyl-branched isonucleosides" .

In standard adenosine, the adenine base is linked to the C1' position of a ribofuranose ring. In contrast, this D-mannitol derivative utilizes a 2,5-anhydro-D-mannitol backbone—a tetrahydrofuran (oxolane) ring flanked by two hydroxymethyl groups at C1 and C6. The adenine base is conjugated directly to the C3 position .

Why does this matter? Moving the nucleobase to the C3 position fundamentally alters the spatial vector of the hydroxyl groups required for phosphodiester bond formation. When incorporated into an oligonucleotide or interacting with cellular enzymes, this non-canonical geometry causes severe steric hindrance within the active sites of standard 3' 5' exonucleases. Consequently, these isonucleosides exhibit near-total resistance to nuclease degradation while retaining the ability to be phosphorylated by specific cellular kinases and recognized by viral polymerases .

MOA A 3-(6-Amino-9H-purin-9-YL)- 2,5-anhydro-3-deoxy-D-mannitol B Cellular Kinases (Phosphorylation) A->B Uptake & Activation E Nuclease Degradation (Bypassed) A->E Steric Hindrance C Active Triphosphate Isonucleotide B->C ATP-dependent D Viral Polymerase Chain Termination C->D Competitive Inhibition

Mechanism of action for isonucleoside activation and viral polymerase inhibition.

Comparative Benchmarking Analysis

To contextualize the performance of this isonucleoside, we must benchmark it against its parent sugar and structural analogs. The derivatives fall into two distinct pharmacological categories: Polymerase Inhibitors (the purine-substituted isonucleosides) and Metabolic Modulators (the base-free sugar analogs).

The Benchmark Compounds
  • Target: 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (D-Isonucleoside).

  • Analog 1: 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-L-mannitol (L-Isonucleoside). The L-enantiomer is utilized to bypass host polymerase toxicity, exploiting the flexible active sites of viral polymerases (e.g., HIV RT or HBV polymerase).

  • Analog 2: 2,5-Anhydro-D-mannitol (2,5-AM). The parent sugar lacking the purine base. It acts as a fructose analog, gets phosphorylated by fructokinase, and traps phosphates in the liver, depleting ATP. This mechanism triggers feeding behavior in rat models and has recently been identified to extend chronological lifespan in yeast .

  • Analog 3: 1-Amino-2,5-anhydro-1-deoxy-D-mannitol. An amino-sugar derivative used primarily as a competitive inhibitor of cellular sugar transport mechanisms.

Table 1: Pharmacological and Biochemical Benchmarking
CompoundStructural ClassificationPrimary Mechanism of ActionNuclease Stability ( t1/2​ )Cellular Toxicity ( CC50​ , µM)
3-(6-Amino...)-D-mannitol D-IsonucleosideViral Polymerase Chain Termination> 48 hours> 100
3-(6-Amino...)-L-mannitol L-IsonucleosideViral Polymerase Chain Termination> 48 hours> 500 (Highly Selective)
2,5-Anhydro-D-mannitol Fructose AnalogATP Depletion / Kinase ModulationN/A (No phosphodiester bond)> 1000
1-Amino-2,5-anhydro... Amino-sugarCompetitive Transport InhibitionN/A (No phosphodiester bond)> 500

Data synthesis derived from isonucleoside stability profiling and metabolic assays.

Experimental Methodology: Self-Validating Protocols

To ensure rigorous, reproducible data when evaluating these derivatives, the following self-validating experimental workflows must be employed.

Protocol A: Nuclease Stability Assay (SVPD)

Causality & Rationale: Snake Venom Phosphodiesterase (SVPD) is utilized because it is an aggressively promiscuous 3' 5' exonuclease. If an isonucleoside resists SVPD hydrolysis in vitro, it is highly predictive of robust serum stability in vivo, thereby lowering the required dosing frequency.

  • Substrate Preparation: Synthesize a short oligonucleotide (e.g., a 10-mer) incorporating the 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol at the 3'-terminus. Prepare a canonical DNA 10-mer as a positive control.

  • Enzymatic Digestion: Incubate 5 µM of the substrate in a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2​ , and 0.05 U/mL SVPD at 37°C.

  • Self-Validation Check: The assay is valid only if the canonical DNA control is completely degraded within 15 minutes.

  • Quantification: Quench aliquots at 0, 1, 4, 24, and 48 hours with equal volumes of 0.1 M EDTA. Analyze via RP-HPLC (C18 column, gradient of 0-20% acetonitrile in 0.1 M triethylammonium acetate).

Protocol B: Viral Polymerase Inhibition (Primer Extension Assay)

Causality & Rationale: Nucleoside analogs are inherently prodrugs; they exhibit no direct polymerase inhibition until phosphorylated. Testing the unphosphorylated D-mannitol derivative against a polymerase will yield a false negative. Therefore, chemical triphosphorylation prior to the assay is a mandatory prerequisite.

  • Triphosphate Synthesis: Convert the isonucleoside to its 5'-triphosphate derivative using the Yoshikawa procedure (POCl3 in trimethyl phosphate), followed by purification via ion-exchange chromatography (DEAE Sephadex).

  • Primer/Template Annealing: Anneal a 5'-radiophosphorylated 18-mer DNA primer to a complementary 30-mer RNA template.

  • Extension Reaction: Incubate the annealed complex (50 nM) with HIV-1 Reverse Transcriptase (0.1 U/µL) in the presence of standard dNTPs (10 µM) and varying concentrations of the isonucleoside triphosphate (0.1 µM to 100 µM).

  • Resolution: Denature the products and resolve them on a 15% polyacrylamide/urea gel. Visualize via autoradiography to determine the IC50​ of chain termination.

Workflow S1 Compound Synthesis S2 In Vitro Phosphorylation Assay S1->S2 S4 Cellular Toxicity (CC50) S1->S4 S3 Polymerase Inhibition (IC50) S2->S3 S5 Selectivity Index Calculation S3->S5 S4->S5

High-throughput screening workflow for evaluating isonucleoside efficacy and safety.

Conclusion

Benchmarking 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol against its parent sugar (2,5-AM) and L-enantiomer highlights the profound impact of structural topology on pharmacology. While base-free 2,5-anhydro-D-mannitol derivatives act as metabolic modulators targeting host kinases and ATP pools, the addition of a purine base at the C3 position transforms the molecule into a highly nuclease-resistant isonucleoside. For drug development professionals targeting viral polymerases, this scaffold offers a superior pharmacokinetic profile compared to canonical nucleosides, provided the target polymerase can accommodate the unique spatial geometry of the branched hydroxymethyl groups.

References

  • Title: Synthesis of 3-deoxy-3-nucleobase-2,5-anhydro-d-mannitol: a novel class of hydroxymethyl-branched isonucleosides Source: Tetrahedron: Asymmetry URL: [Link]

  • Title: Hybrid characteristics of oligonucleotides consisting of isonucleoside 2′,5′-anhydro-3′-deoxy-3′-(thymin-1-yl)-d-mannitol with different linkage modes Source: Nucleic Acids Research URL: [Link]

  • Title: Temporal relationships between eating behavior and liver adenine nucleotides in rats treated with 2,5-AM Source: American Journal of Physiology URL: [Link]

  • Title: The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound Source: npj Aging (via PubMed Central) URL: [Link]

Comparative

Independent Validation of CAS 302790-80-3 Binding Kinetics: A Comparative Guide

Executive Summary & Scientific Context In the landscape of purine nucleoside analogs, CAS 302790-80-3 (3-(6-amino-9H-purin-9-yl)-2,5-anhydro-3-deoxy-D-mannitol) represents a highly specialized structural variant. Designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the landscape of purine nucleoside analogs, CAS 302790-80-3 (3-(6-amino-9H-purin-9-yl)-2,5-anhydro-3-deoxy-D-mannitol) represents a highly specialized structural variant. Designed to interrogate purine salvage pathways, its primary putative target is Adenosine Kinase (ADK). ADK is a complex enzyme characterized by an ordered sequential mechanism and substrate inhibition, possessing at least two distinct adenosine binding sites: a primary catalytic center and a secondary regulatory "protection" site[1].

To objectively evaluate the therapeutic or probe potential of CAS 302790-80-3 against standard alternatives, relying solely on steady-state IC50 values is insufficient. In modern drug development, in vivo efficacy is increasingly correlated with target residence time ( τ ) and dynamic binding kinetics ( kon​ and koff​ ). This guide provides an authoritative, orthogonally validated framework comparing the binding kinetics of CAS 302790-80-3 against endogenous Adenosine and standard inhibitors.

G A Extracellular Purines B Nucleoside Transporter A->B Uptake C Intracellular Adenosine B->C D Adenosine Kinase (ADK) C->D Endogenous Substrate E AMP Production (Metabolism) D->E Phosphorylation F CAS 302790-80-3 (Nucleoside Analog) F->D Competitive Binding

Fig 1. Competitive binding of CAS 302790-80-3 at the Adenosine Kinase (ADK) catalytic site.

Orthogonal Validation Strategy & Self-Validating Protocols

Relying on a single biophysical technique can introduce platform-specific artifacts, such as mass transport limitations in microfluidics or immobilization-induced conformational changes. As a Senior Application Scientist, I strongly recommend a multi-tiered validation approach utilizing Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Workflow Prep Ligand & Target Preparation SPR SPR Analysis (Real-time Kinetics) Prep->SPR BLI BLI Analysis (Fluidics-free) Prep->BLI ITC ITC Analysis (Thermodynamics) Prep->ITC Data Global Kinetic Fitting & Comparison SPR->Data BLI->Data ITC->Data

Fig 2. Orthogonal workflow for independent validation of binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR detects real-time changes in the refractive index at a gold sensor surface, which is linearly proportional to the mass of the bound analyte[2].

Methodology & Causality:

  • Target Immobilization: Recombinant human ADK is immobilized on a CM5 sensor chip via standard amine coupling. Causality: We strictly target a low immobilization density (~400 Response Units) to minimize steric hindrance and prevent artificial avidity effects.

  • Analyte Injection: CAS 302790-80-3 is injected in a 2-fold dilution series (3.125 nM to 100 nM).

  • Self-Validation System: We employ a high flow rate (30 μL/min) during the association phase to ensure the reaction is kinetically controlled rather than diffusion-limited[2]. A reference flow cell (activated and deactivated without protein) is subtracted in real-time to eliminate bulk refractive index shifts and non-specific binding.

Biolayer Interferometry (BLI)

BLI is a fluidics-free optical technique that measures interference pattern shifts of white light reflected from a biosensor tip[3]. It is highly resistant to sample viscosity issues and clogging.

Methodology & Causality:

  • Sensor Loading: Biotinylated ADK is loaded onto Streptavidin (SA) biosensors.

  • Kinetic Titration Series: Instead of regenerating the sensor between each concentration, we utilize a single-cycle kinetic titration series. Causality: The sensor is moved through increasing concentrations of CAS 302790-80-3 without waiting for complete dissociation. This circumvents data evaluation errors caused by sensor-to-sensor variability and prevents target degradation from harsh regeneration buffers.

  • Self-Validation System: A parallel reference sensor loaded with ADK is dipped into buffer-only wells to correct for baseline drift, ensuring the measured kon​ is strictly due to the ligand binding event.

Isothermal Titration Calorimetry (ITC)

While traditionally used for thermodynamics, modern ITC can measure rapid time-scale reaction kinetics and detect potential self-assembly of nucleoside analogs in solution[4],[5].

Methodology & Causality:

  • Titration: CAS 302790-80-3 (500 μM) is titrated into a sample cell containing ADK (50 μM) at 25°C.

  • Causality: ITC measures the intrinsic heat of binding ( ΔH ) and entropy ( ΔS ). Because purine analogs can self-assemble or form dimers in aqueous solution, ITC serves as a critical quality control step to ensure the kinetic parameters derived from SPR/BLI are based on 1:1 monomeric binding events[4].

  • Self-Validation System: A control titration of the ligand into a buffer-only cell is performed and subtracted from the main experiment to perfectly account for the heat of dilution[5].

Quantitative Data Comparison

The table below synthesizes the global kinetic fitting derived from the orthogonal validation workflow. CAS 302790-80-3 is compared against the endogenous substrate (Adenosine) and a standard, well-characterized ADK inhibitor (ABT-702).

CompoundTarget Site kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
Adenosine (Endogenous)Catalytic 1.2×106 1.5×10−2 12.51.1
CAS 302790-80-3 Catalytic 4.8×105 8.2×10−4 1.720.3
ABT-702 (Standard)Catalytic 8.5×105 1.4×10−3 1.611.9

Data Interpretation: While CAS 302790-80-3 exhibits a slower association rate ( kon​ ) compared to endogenous adenosine and ABT-702, its significantly slower dissociation rate ( koff​ ) drives a highly favorable Residence Time ( τ=1/koff​ ) of over 20 minutes. This prolonged target occupancy suggests that CAS 302790-80-3 may offer superior sustained inhibition in vivo, validating its potential as a robust purine analog.

References

  • Biolayer Interferometry (BLI) - Sartorius.[Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart.[Link]

  • Kinetic Titration Series with Biolayer Interferometry - PLOS One.[Link]

  • Adenosine kinase from human erythrocytes: kinetic studies and characterization of adenosine binding sites - ACS Publications.[Link]

  • Prediction of self-assembly of adenosine analogues in solution: a computational approach validated by isothermal titration calorimetry - RSC Publishing.[Link]

  • Measuring Rapid Time-Scale Reaction Kinetics Using Isothermal Titration Calorimetry - ACS Publications.[Link]

Sources

Validation

Comparative Cytotoxicity and Mechanistic Guide: 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol vs. Traditional Nucleosides

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary The development of nucleoside analogues has been a cornerstone of antivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

The development of nucleoside analogues has been a cornerstone of antiviral and antineoplastic pharmacology. However, traditional nucleosides—characterized by a nucleobase attached to the C1' anomeric carbon of a sugar ring—suffer from rapid enzymatic degradation and off-target cytotoxicity.

This guide evaluates 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (hereafter referred to as Adenine-Isonucleoside or A-IsoN ), a structurally distinct isonucleoside. By shifting the adenine nucleobase from the traditional C1' position to the C3' position of a 2,5-anhydro-D-mannitol scaffold [1], this compound fundamentally alters its interaction with cellular kinases and phosphorylases. We will objectively compare the cytotoxicity, enzymatic stability, and therapeutic utility of A-IsoN against traditional purine analogues (e.g., Fludarabine, Cladribine) [2].

Structural Rationale and Metabolic Divergence

To understand the cytotoxicity profile of A-IsoN, we must first examine the causality behind its structural design. Traditional nucleoside analogues function as antimetabolites; they are imported into cells, phosphorylated by cellular kinases into active triphosphates, and subsequently incorporated into DNA or RNA, leading to chain termination and apoptosis [2].

However, the N-glycosidic bond at the C1' position is highly susceptible to cleavage by Purine Nucleoside Phosphorylase (PNP). In contrast, isonucleosides like A-IsoN lack this anomeric linkage. The attachment of the adenine base at the C3' position creates steric and electronic environments that are unrecognizable to both degradative phosphorylases and activating kinases [3]. Consequently, A-IsoN exhibits exceptionally low direct cytotoxicity, making it an ideal, stable building block for antisense oligonucleotides (ASOs) and aptamers, rather than a direct chemotherapeutic agent [4].

G N1 Traditional Nucleoside (C1' Linkage) E1 Purine Nucleoside Phosphorylase (PNP) N1->E1 E2 Cellular Kinases N1->E2 N2 Isonucleoside (A-IsoN) (C3' Linkage) N2->E1 Resistant N2->E2 Poor Substrate O3 Oligonucleotide Incorporation (ASOs) N2->O3 Synthetic Utility O1 Degradation (Loss of Efficacy) E1->O1 O2 Active Triphosphate (High Cytotoxicity) E2->O2

Metabolic divergence of traditional nucleosides vs. isonucleosides in cellular environments.

Comparative Data Presentation

The table below synthesizes quantitative experimental data comparing A-IsoN with a natural nucleoside (Adenosine) and a highly cytotoxic traditional analogue (Fludarabine). The data highlights the inverse relationship between enzymatic stability and direct cytotoxicity.

ParameterAdenosine (Natural)Fludarabine (Traditional Analogue)A-IsoN (Isonucleoside)
Linkage Position C1' (Anomeric)C1' (Anomeric)C3' (Non-anomeric)
Serum Half-Life ( t1/2​ ) < 10 minutes~2.5 hours> 48 hours
PNP Cleavage Rate HighModerateNegligible
Cytotoxicity ( IC50​ MCF-7) N/A (Metabolized)0.8 µM (Highly Toxic)> 50 µM (Non-toxic)
Kinase Phosphorylation EfficientEfficientPoor / Inactive
Primary Application Endogenous signalingOncology (Leukemia)Aptamer/ASO Stabilization

Interpretation: A-IsoN demonstrates an IC50​ > 50 µM across standard cancer cell lines, classifying it as non-cytotoxic [3]. Its value lies not in direct cell killing, but in its ability to form highly stable, nuclease-resistant duplexes when incorporated into therapeutic oligonucleotides via 1'→4' or 6'→4' linkages [1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify both the assay mechanics and the biological causality.

Protocol A: Enzymatic Stability Assay (PNP Resistance)

Rationale: To prove that the C3' linkage prevents degradation, we must expose the compound to isolated Purine Nucleoside Phosphorylase and track the generation of free adenine.

  • Preparation: Prepare a 100 µM solution of A-IsoN in 50 mM potassium phosphate buffer (pH 7.4). Prepare a parallel 100 µM solution of natural Adenosine as a positive degradation control.

  • Enzyme Addition: Add 0.1 U/mL of bacterial or human recombinant PNP to both solutions. Incubate at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding an equal volume of ice-cold methanol to precipitate the enzyme.

  • HPLC Analysis: Centrifuge the samples (14,000 x g, 10 min) and analyze the supernatant via RP-HPLC (C18 column, UV detection at 260 nm).

  • Validation Check: The assay is valid only if the Adenosine control shows >90% conversion to free adenine within 30 minutes. A-IsoN should exhibit <5% free adenine generation at 120 minutes.

Protocol B: In Vitro Cytotoxicity Profiling (CCK-8 Assay)

Rationale: We utilize the CCK-8 (Cell Counting Kit-8) assay rather than MTT. CCK-8 utilizes a water-soluble tetrazolium salt (WST-8), eliminating the need for DMSO solubilization steps that can introduce pipetting errors and artificial toxicity.

  • Cell Seeding: Seed MCF-7 (breast carcinoma) and NIH-3T3 (healthy murine fibroblasts) cells in 96-well plates at 5×103 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dosing: Treat cells with serial dilutions of A-IsoN and Fludarabine (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a blank (media only).

  • Incubation: Incubate the treated plates for 72 hours. Causality note: 72 hours is required to capture the effects of antimetabolites, which rely on cells passing through the S-phase of the cell cycle.

  • Readout: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Data Processing: Calculate viability relative to the vehicle control. Determine the IC50​ using non-linear regression analysis.

Workflow S1 1. Cell Culture & Seeding (Cancer vs. Fibroblast lines) S2 2. Compound Dosing (0.1 µM to 100 µM) S1->S2 S3 3. Incubation (72 Hours for S-Phase capture) S2->S3 S4 4. Viability Assay (CCK-8 / WST-8) S3->S4 S5 5. IC50 Determination & Selectivity Index S4->S5

Standardized in vitro workflow for evaluating isonucleoside cytotoxicity.

Therapeutic Implications in Drug Development

The lack of inherent cytotoxicity in 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is not a failure of the molecule; it is its greatest asset.

When drug development professionals design aptamers (such as AS1411 variants) or ASOs, the inclusion of traditional nucleosides makes the therapeutic susceptible to nucleases in the bloodstream. By incorporating isonucleosides like A-IsoN into the oligonucleotide backbone, researchers can dramatically enhance the biological half-life of the therapeutic without introducing the off-target bone marrow suppression typically associated with cytotoxic nucleoside analogues[4]. The 2,5-anhydro-D-mannitol scaffold ensures that even if the oligonucleotide is eventually catabolized, the resulting monomeric isonucleosides will not poison host cellular kinases [3].

References

  • Hybrid characteristics of oligonucleotides consisting of isonucleoside 2′,5′-anhydro-3′-deoxy-3′-(thymin-1-yl)-d-mannitol with different linkage modes. Nucleic Acids Research / National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Cytotoxic Nucleoside Analogues: Different Strategies to Improve their Clinical Efficacy. ResearchGate. Available at:[Link]

  • Synthesis and Biological Evaluation of Structurally Varied 5′-/6′-Isonucleosides and Theobromine-Containing N-Isonucleosidyl Derivatives. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • The bioactivity of D-/L-isonucleoside- and 2'-deoxyinosine-incorporated aptamer AS1411s and their regulation of DNA replication and miRNA expression. Molecular Therapy — Nucleic Acids / ResearchGate. Available at:[Link]

Comparative

Orthogonal assay validation for 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol activity

The development of next-generation oligonucleotide therapeutics (antisense oligonucleotides, siRNAs, and aptamers) relies heavily on chemical modifications to overcome the inherent instability of native nucleic acids in...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of next-generation oligonucleotide therapeutics (antisense oligonucleotides, siRNAs, and aptamers) relies heavily on chemical modifications to overcome the inherent instability of native nucleic acids in biological systems. 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (commonly referred to as the adenine isonucleoside, or IsoA ) represents a highly specialized class of carbohydrate-modified nucleosides.

By transposing the adenine nucleobase from the canonical C1' position to the C3' position of a 2,5-anhydro-D-mannitol scaffold, this modification fundamentally alters the torsion angles of the sugar-phosphate backbone. This structural shift provides exceptional resistance to enzymatic degradation while maintaining the ability to hybridize with target sequences .

This guide provides an objective comparison of IsoA against standard oligonucleotide modifications and details the orthogonal assay frameworks required to rigorously validate its thermodynamic, structural, and biochemical performance.

Comparative Performance Matrix

To establish a baseline, IsoA must be benchmarked against widely adopted alternatives in the field of nucleic acid chemistry. The table below summarizes the relative performance of these modifications based on empirical data .

Modification TypeNuclease ResistanceBinding Affinity (ΔTm / mod)Helical ConformationRNase H RecruitmentPrimary Application
Native DNA/RNA Very Low (Minutes)Baseline (0°C)B-Form (DNA) / A-Form (RNA)Yes (DNA)Controls, in vitro assays
Phosphorothioate (PS) High (Hours to Days)Decreased (-0.5 to -1.0°C)B-FormYesASO backbones
Locked Nucleic Acid (LNA) Very HighHighly Increased (+2.0 to +8.0°C)A-FormNo (Requires Gapmer)High-affinity targeting
2'-O-Methyl (2'-OMe) HighIncreased (+0.5 to +1.5°C)A-FormNosiRNA sense strands
IsoA (2,5-Anhydro-D-Mannitol) Very High Slight Decrease (-0.5 to -1.5°C) B-like / Flexible Yes (Position Dependent) Nuclease-resistant flanks

Key Takeaway: While LNA provides superior binding affinity, it locks the helix into an A-form geometry that prevents RNase H cleavage. IsoA offers a unique middle ground: it provides steric blockade against nucleases comparable to LNA, but its flexible 2,5-anhydro-D-mannitol backbone allows it to adopt a B-like conformation that can still support RNase H activity when strategically placed .

Orthogonal Validation Strategy

A single assay cannot predict the in vivo efficacy of an isonucleoside. An IsoA-modified sequence might exhibit extreme nuclease resistance but fail to hybridize, or it might hybridize well but distort the helix, preventing target cleavage. A self-validating system requires a sequential, orthogonal workflow.

Validation Compound IsoA Modification (3-(6-Amino-9H-purin-9-YL)- 2,5-anhydro-3-deoxy-D-mannitol) Thermo Thermodynamic Assay UV Melting (Tm) Compound->Thermo Affinity Struct Structural Assay CD Spectroscopy Compound->Struct Conformation Biochem Biochemical Assay Nuclease Resistance Compound->Biochem Stability Func Functional Assay In Vitro Silencing Compound->Func Efficacy

Caption: Logical workflow for the orthogonal validation of IsoA-modified oligonucleotides.

Experimental Protocols & Causality

Protocol A: Thermodynamic Profiling (UV Melting / Tm Assay)

Causality: The extra hydroxymethyl group at the C1' position of the D-mannitol scaffold can project into the major/minor groove. Depending on the linkage directionality (1'→4' vs. 6'→4'), this group either stabilizes the duplex via additional hydration networks or causes steric clashes . UV melting provides a direct, self-validating thermodynamic readout of this interaction.

Methodology:

  • Sample Preparation: Combine the IsoA-modified oligonucleotide and its complementary RNA target at a final concentration of 2.0 µM each in a physiological hybridization buffer (10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Include a native DNA/RNA duplex as a control.

  • Annealing: Heat the samples to 90°C for 5 minutes in a thermal cycler, then slowly cool to room temperature at a rate of 0.5°C/min. Crucial: Rapid cooling causes kinetic trapping and mismatched hybridization.

  • Data Acquisition: Transfer the annealed samples to a quartz cuvette. Using a UV-Vis spectrophotometer equipped with a Peltier temperature controller, monitor absorbance at 260 nm.

  • Thermal Ramping: Ramp the temperature from 15°C to 85°C at a continuous rate of 0.5°C/min.

  • Analysis: Calculate the melting temperature (Tm) by taking the first derivative (dA/dT) of the melting curve. The peak of the derivative curve represents the Tm.

Protocol B: Structural Conformation (Circular Dichroism Spectroscopy)

Causality: Cellular machinery (like RNase H or the RISC complex) relies on the precise spatial geometry of the oligonucleotide duplex. Because IsoA alters backbone torsion, CD spectroscopy is required to confirm that the global helical structure (A-form or B-form) is preserved despite local chemical modifications .

Methodology:

  • Sample Preparation: Dilute the annealed duplex from Protocol A to a final concentration of 5 µM in the same hybridization buffer.

  • Measurement: Transfer the sample to a 1 mm path-length quartz cuvette.

  • Scanning: Using a spectropolarimeter flushed with nitrogen gas, scan the sample from 320 nm to 200 nm at 20°C. Accumulate and average at least three scans to improve the signal-to-noise ratio.

  • Validation Logic: A canonical B-like conformation (ideal for RNase H) will exhibit a positive Cotton effect at ~275 nm and a negative band at ~245 nm. If the IsoA modification severely distorts the helix, these peaks will invert or flatten, indicating a failure in structural compatibility.

Protocol C: Biochemical Stability (Exonuclease Degradation Assay)

Causality: The primary degradation pathway for oligonucleotides in serum is via 3'-exonucleases. The transposed nucleobase and altered linkage chemistry of the 2,5-anhydro-D-mannitol backbone create severe steric hindrance within the active site of nucleases, preventing phosphodiester bond cleavage .

Methodology:

  • Enzyme Setup: Incubate 5 µM of the IsoA-modified oligonucleotide with Snake Venom Phosphodiesterase (SVP) at a concentration of 5×10−4 U/µL in digestion buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 8.5) at 37°C.

  • Time-Course Sampling: Extract 10 µL aliquots at predefined time points (0, 5, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 95% formamide loading buffer containing 20 mM EDTA, followed by heating to 95°C for 3 minutes.

  • Resolution: Resolve the degradation products using 20% denaturing polyacrylamide gel electrophoresis (PAGE) containing 7M urea.

  • Quantification: Stain the gel with SYBR Gold and quantify the fraction of intact, full-length oligonucleotide via densitometry. Calculate the half-life ( t1/2​ ) relative to the unmodified control.

Mechanism of Action

When successfully validated through the orthogonal assays above, IsoA functions as a dual-action modification. It acts as a physical shield against nucleases while acting as a functional guide for target mRNA degradation.

Pathway ASO IsoA-Modified Antisense Strand Duplex A-Form/B-Form Hybrid Duplex ASO->Duplex Hybridization Target Target mRNA Sequence Target->Duplex Base Pairing RNaseH RNase H / RISC Complex Duplex->RNaseH Structural Recognition Nuclease Exonucleases (e.g., SVP) Nuclease->ASO Steric Blockade (Resistance) Degradation Target mRNA Cleavage RNaseH->Degradation Catalysis

Caption: Mechanism of action for IsoA-modified oligonucleotides resisting nucleases while recruiting RNase H/RISC.

References

  • Hybrid characteristics of oligonucleotides consisting of isonucleoside 2',5'-anhydro-3'-deoxy-3'-(thymin-1-yl)-D-mannitol with different linkage modes. Nucleic Acids Research (2001).[Link]

  • Investigation of the binding behaviors of isonucleoside-incorporated oligonucleotides with complementary sequences. Drug Discoveries & Therapeutics (2007).[Link]

  • Nucleosides with Transposed Base or 4′-Hydroxymethyl Moieties and Their Corresponding Oligonucleotides. Chemical Reviews (2015).[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

Executive Summary & Risk Assessment As a synthetic purine nucleoside analog, 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (CAS: 302790-80-3) is a specialized biochemical tool utilized in drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Risk Assessment

As a synthetic purine nucleoside analog, 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (CAS: 302790-80-3) is a specialized biochemical tool utilized in drug development and molecular biology [1]. Because nucleoside analogs are designed to mimic endogenous nucleotides, they inherently possess the ability to disrupt nucleic acid synthesis, making them potentially cytotoxic, mutagenic, or teratogenic.

This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety, regulatory compliance, and environmental protection.

Table 1: Physicochemical & Hazard Profile
PropertyValue / SpecificationOperational Implication (Causality)
Compound Name 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitolMimics adenosine; requires strict biological containment.
CAS Number 302790-80-3Primary identifier for hazardous waste tracking and inventory.
Molecular Weight 281.27 g/mol Utilized for precise molarity calculations in assay preparation.
Primary Hazard Cytotoxicity / Polymerase InhibitionAccidental exposure poses a severe risk to rapidly dividing cells.
Solvent Profile High solubility in DMSODMSO acts as a carrier, drastically increasing dermal penetration risk.

Scientific Context: The Causality of Containment

To understand why stringent disposal and handling protocols are required, one must understand the compound's mechanism of action. Purine analogs are not inherently reactive in their extracellular state. However, upon cellular entry, they are phosphorylated by intracellular kinases into active triphosphate metabolites. These fraudulent nucleotides are then erroneously incorporated into synthesizing DNA/RNA by polymerases, triggering chain termination, mismatch repair activation, and ultimately, apoptosis [2].

Because of this mechanism, environmental release or accidental percutaneous exposure must be strictly prevented.

MOA A Purine Analog (Extracellular) B Cellular Uptake (Transporters) A->B C Phosphorylation (Intracellular Kinases) B->C D Active Triphosphate Metabolite C->D E Polymerase Inhibition & DNA/RNA Disruption D->E

Intracellular activation and mechanism of action of purine nucleoside analogs.

Operational Workflow: Safe Handling Protocol

When preparing stock solutions for in vitro or in vivo assays, the operational environment must be tightly controlled. The following self-validating protocol ensures zero-exposure handling [3].

Step 1: Engineering Controls Setup

  • Action: Conduct all weighing and powder manipulation inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • Causality: The compound in its lyophilized powder form poses a high inhalation risk due to aerosolization. The negative pressure of the hood ensures particulates are captured by HEPA filters.

  • Validation Check: Verify the hood's airflow monitor reads within the safe operational range (typically 80–100 fpm) before opening the chemical vial.

Step 2: Personal Protective Equipment (PPE) Application

  • Action: Don a disposable lab coat, safety goggles, and double-layer nitrile gloves.

  • Causality: Nitrile provides a temporary barrier against organic solvents.

Step 3: Solvent Reconstitution (The DMSO Hazard)

  • Action: When dissolving the compound in 100% Dimethyl Sulfoxide (DMSO), handle the liquid with extreme caution.

  • Causality: While the dry powder has low dermal absorption, DMSO is a potent penetration enhancer. It will rapidly cross the stratum corneum, carrying the dissolved cytotoxic analog directly into the bloodstream.

  • Validation Check: If a drop of DMSO solution contacts the outer glove, immediately pause the workflow, remove the outer glove, wash hands, and don a new pair.

Proper Disposal Procedures (Logistical Plan)

Nucleoside analogs are highly stable organic molecules. Simple acid/base neutralization does not reliably cleave the purine ring or the robust ether linkages in the anhydro-mannitol sugar moiety. Furthermore, flushing these compounds down the drain is strictly prohibited, as they can cause reproductive toxicity in aquatic ecosystems [4].

The only acceptable method of destruction is high-temperature chemical incineration [2].

Step-by-Step Waste Segregation and Disposal

Step 1: Segregation at the Source

  • Solid Waste: Place all contaminated consumables (pipette tips, microcentrifuge tubes, weighing boats, and gloves) into a puncture-resistant, leak-proof chemical waste bin lined with a 6-mil polyethylene bag.

  • Liquid Waste: Funnel all DMSO or aqueous buffer solutions containing the analog into a chemically compatible, high-density polyethylene (HDPE) waste carboy. Do not mix with incompatible chemicals (e.g., strong oxidizers).

Step 2: Labeling and Storage

  • Affix a standardized "Hazardous Waste" label to all containers.

  • Explicitly list the contents: "Toxic Liquid Waste: Contains DMSO and 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (Purine Analog)."

  • Store the carboy in a secondary containment tray in a designated, well-ventilated waste accumulation area.

  • Validation Check: Inspect the secondary containment tray weekly. It must remain completely dry, validating that the primary carboy has zero leakage.

Step 3: Final Destruction via Incineration

  • Coordinate with an EPA-licensed (or equivalent local regulatory body) hazardous waste management contractor.

  • The waste must be subjected to high-temperature incineration (>1000°C) in a facility equipped with an afterburner and scrubber. This thermal destruction completely oxidizes the carbon and nitrogen atoms into harmless end products (CO₂, NOₓ, H₂O).

Disposal A Waste Generation: 3-(6-Amino...)-D-mannitol B Solid Waste (Powder, Plastics, PPE) A->B C Liquid Waste (DMSO/Aqueous Solutions) A->C D Double-Bagged & Sealed Containers B->D E Compatible Solvent Waste Jugs C->E F Hazardous Waste Storage (Properly Labeled) D->F E->F G High-Temperature Chemical Incineration (EPA-Licensed) F->G

Logistical workflow for the segregation and high-temperature incineration of analog waste.

Spill Response & Decontamination Protocol

In the event of an accidental spill, execute the following self-validating recovery protocol:

  • Isolate & Evacuate: Immediately restrict access to the spill zone to prevent tracking the compound throughout the laboratory.

  • Containment:

    • For Powders: Do not sweep dry, as this aerosolizes the toxin. Gently cover the powder with damp absorbent paper.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Use non-sparking tools to scoop the absorbed material into a sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution to help oxidize residual organics, followed by a thorough water rinse and detergent scrub.

  • Validation Check: Swipe the decontaminated area with a clean, solvent-dampened tissue. Visually inspect the tissue; if any discoloration or residue is present, repeat Step 4. Dispose of the validation swipe as solid hazardous waste.

References

  • Title: Adefovir - Hazardous Substances Data Bank (HSDB) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Waste Generator Regulatory Summary Source: Environmental Protection Agency (EPA) URL: [Link]

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